3-Chloro-5-iodopyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCUFMMWUXRBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589871 | |
| Record name | 3-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952901-62-1 | |
| Record name | 3-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-5-iodopyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-5-iodopyridin-2-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogen-substituted aminopyridine that serves as a pivotal building block in modern synthetic chemistry. Its unique electronic and steric properties, arising from the specific arrangement of the amino, chloro, and iodo substituents on the pyridine ring, make it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of pharmaceutically active compounds.[1][2]
Molecular Structure and Physicochemical Properties
The strategic placement of three different functional groups on the pyridine core dictates the molecule's reactivity. The electron-donating amino group at the C2 position activates the ring, while the electron-withdrawing halogen atoms at the C3 and C5 positions modulate this activity. The iodine atom at C5 is a particularly useful handle for cross-coupling reactions due to the relative weakness of the C-I bond.
Core Chemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.
| Property | Value | Source(s) |
| CAS Number | 211308-81-5 | [3][4][5] |
| Molecular Formula | C₅H₄ClIN₂ | [3][4] |
| Molecular Weight | 254.45 g/mol | [3][6] |
| Appearance | Light yellow to orange powder/crystal | [4] |
| Melting Point | 137-138 °C | [4] |
| Boiling Point | 306.9 ± 42.0 °C (Predicted) | [4] |
| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.27 ± 0.49 (Predicted) | [4] |
| InChI Key | DIONPYCYVWCDIG-UHFFFAOYSA-N | [3] |
Molecular Structure Diagram
The 2D structure of this compound highlights the key functional groups and their positions.
Caption: 2D structure of this compound.
Synthesis Protocol
The most common and efficient synthesis of this compound involves the direct iodination of 5-chloropyridin-2-ylamine. This electrophilic aromatic substitution is regioselective, with the iodine atom being directed to the C3 position, which is activated by the C2 amino group and ortho to it.
Experimental Procedure: Iodination of 5-Chloropyridin-2-ylamine
This protocol is adapted from established methods for the synthesis of 2-Amino-5-chloro-3-iodopyridine.[1][3]
Materials:
-
5-Chloropyridin-2-ylamine
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water (deionized)
Procedure:
-
A mixture of 5-chloropyridin-2-ylamine (1.0 eq) and N-iodosuccinimide (1.1-1.5 eq) is prepared in glacial acetic acid.
-
The mixture is heated to approximately 55 °C for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][3]
-
After completion, the reaction is cooled to room temperature and may be stirred for an additional 12-18 hours.[3]
-
The acetic acid is removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting residue is taken up in water, creating a suspension.
-
The pH of the suspension is carefully adjusted to approximately 8 by the slow addition of a saturated aqueous sodium hydrogen carbonate solution. This step neutralizes the acidic medium and precipitates the product.
-
The precipitate is collected by filtration, washed thoroughly with water, and dried under reduced pressure at 40 °C.
Causality and Insights:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine (I⁺). It is preferred over harsher reagents like molecular iodine (I₂) as it leads to cleaner reactions with fewer byproducts.
-
Solvent: Glacial acetic acid serves as a polar protic solvent that facilitates the dissolution of the reactants and promotes the electrophilic substitution mechanism.
-
Workup: The basic workup with NaHCO₃ is critical. It not only neutralizes the acetic acid but also removes the succinimide byproduct by converting it to its more water-soluble sodium salt, simplifying the purification of the final product.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of this compound. While a publicly available, fully assigned spectrum is not readily found, typical chemical shifts can be predicted based on the electronic environment of each nucleus.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| H (C4) | ~7.8-8.0 | d (doublet) | The proton at C4 is coupled to the proton at C6. |
| H (C6) | ~7.9-8.1 | d (doublet) | The proton at C6 is coupled to the proton at C4. |
| NH₂ | ~5.0-6.0 | br s (broad singlet) | The amino protons are exchangeable and often appear as a broad signal. |
| ¹³C NMR | |||
| C2 | ~158 | Carbon bearing the amino group, significantly shielded. | |
| C3 | ~85 | Carbon bearing the iodo group, showing a strong shielding effect from iodine. | |
| C4 | ~145 | ||
| C5 | ~120 | Carbon bearing the chloro group. | |
| C6 | ~150 |
Note: Predicted values are based on analogous structures and may vary depending on the solvent and experimental conditions. Direct experimental data should be obtained for confirmation.[7]
Reactivity and Key Synthetic Applications
The utility of this compound in drug discovery stems from its capacity to undergo selective functionalization at its halogenated positions, primarily through palladium-catalyzed cross-coupling reactions.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this compound, the C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This chemoselectivity allows for the specific introduction of aryl, heteroaryl, or vinyl groups at the C3 position.[8]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium phosphate (K₃PO₄, 2.0 eq), a palladium precursor like palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Expert Insights:
-
Ligand Choice: The selection of the phosphine ligand is critical. Bulky, electron-rich ligands like SPhos or XPhos are often necessary to promote the oxidative addition of the C-I bond and facilitate the subsequent reductive elimination step, leading to higher yields.[9]
-
Base Function: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the catalytic cycle.[10]
Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination allows for the selective formation of C-N bonds at the C3 position. This reaction is invaluable for synthesizing complex amines and nitrogen-containing heterocycles.[11][12] The mechanism involves the palladium-catalyzed coupling of an amine with the aryl iodide.[11]
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., BINAP, Xantphos) in a reaction vessel.
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for the required time (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water or a saturated aqueous ammonium chloride solution.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Expert Insights:
-
Catalyst System: The development of various "generations" of Buchwald-Hartwig catalysts has expanded the scope to include a wide range of amines and aryl halides. The choice of ligand is crucial for preventing side reactions like β-hydride elimination and for promoting the desired C-N bond formation.[11][13]
-
Substrate Scope: This reaction is highly versatile, accommodating a broad array of primary and secondary amines, which has made it a cornerstone of medicinal chemistry for building libraries of potential drug candidates.[11]
Safety and Handling
This compound is a chemical that requires careful handling. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Category | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Damage/Irritation | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[6][14]
Handling Recommendations:
-
Engineering Controls: Use in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][15]
References
- 1. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]
- 4. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. bridgeorganics.com [bridgeorganics.com]
- 6. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-AMINO-5-CHLORO-3-IODOPYRIDINE(211308-81-5) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Chloro-5-iodopyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
3-Chloro-5-iodopyridin-2-amine (CAS No. 211308-81-5) is a strategically substituted heterocyclic compound that has emerged as a pivotal building block in modern synthetic chemistry. Its unique arrangement of an activating amino group and two distinct halogen atoms (chlorine and iodine) on a pyridine core provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its molecular structure, physicochemical properties, validated synthesis protocols, and analytical characterization. Furthermore, it delves into the compound's significant applications, particularly in the fields of pharmaceutical and agrochemical research, providing researchers, scientists, and drug development professionals with field-proven insights into its utility and handling.
Introduction to this compound
This compound belongs to the class of halogenated aminopyridines, compounds of great interest due to the prevalence of the pyridine scaffold in biologically active molecules. The specific substitution pattern of this molecule is critical to its function as a synthetic intermediate. The amino group at the C2 position strongly activates the pyridine ring, while the chlorine at C3 and iodine at C5 offer two distinct reactive handles for subsequent cross-coupling reactions or nucleophilic substitutions. This multi-functional nature makes it an invaluable precursor in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][2] Its utility has been specifically noted in the development of targeted pharmaceuticals, including kinase inhibitors and novel antibacterial agents.[3][4]
Caption: Molecular structure and key functional groups of this compound.
Physicochemical and Structural Properties
The physical and chemical properties of this compound are dictated by the interplay of its functional groups. The pyridine nitrogen imparts basicity, while the amino group contributes to its hydrogen-bonding capabilities. The halogens increase the molecular weight and influence the molecule's lipophilicity and crystalline nature.
| Property | Value | Source |
| CAS Number | 211308-81-5 | [1] |
| Molecular Formula | C₅H₄ClIN₂ | [1][5] |
| Molecular Weight | 254.45 g/mol | [1][5] |
| Appearance | Light yellow to orange powder/crystal | [4] |
| Melting Point | 137-138 °C | [4] |
| Boiling Point | 306.9 ± 42.0 °C (Predicted) | [4] |
| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.27 ± 0.49 (Predicted) | [4] |
| Storage Conditions | Store under inert gas at 2–8 °C | [4] |
The structural arrangement of the substituents is crucial for its reactivity. The iodine atom at the 5-position is significantly more labile than the chlorine atom at the 3-position in palladium-catalyzed cross-coupling reactions. This differential reactivity is a cornerstone of its synthetic utility, allowing for selective and sequential functionalization of the pyridine ring.
Synthesis and Purification
The most common and efficient synthesis of this compound involves the direct electrophilic iodination of 2-amino-5-chloropyridine. This precursor is readily available and can be synthesized via the oxidative chlorination of 2-aminopyridine.[6]
Expertise & Causality: The choice of N-iodosuccinimide (NIS) as the iodinating agent is deliberate.[5] NIS is a mild, solid, and easy-to-handle source of an electrophilic iodine atom (I⁺). The reaction is driven by the electron-donating nature of the amino group, which activates the pyridine ring, directing the incoming electrophile primarily to the C3 and C5 positions. Since the C5 position is already chlorinated in the precursor (2-amino-5-chloropyridine), the iodination occurs at the vacant, activated C3 position. However, the provided literature points to a synthesis starting from 5-chloropyridin-2-ylamine, leading to iodination at the C3 position.[5]
Detailed Synthesis Protocol
This protocol is a synthesized methodology based on established procedures.[3][5]
Reactants and Reagents:
-
5-chloropyridin-2-ylamine
-
N-iodosuccinimide (NIS)
-
Glacial Acetic Acid (Solvent)
-
Saturated aqueous sodium hydrogen carbonate (NaHCO₃) solution
-
Water (H₂O)
Experimental Workflow:
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-chloropyridin-2-ylamine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-iodosuccinimide (1.1-1.2 eq) to the solution.
-
Reaction Conditions: Heat the mixture to approximately 55-60 °C and stir for 6-7 hours. The progress of the reaction should be monitored by a suitable chromatographic method like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting material.[3][5]
-
Work-up: After cooling the reaction mixture to room temperature, concentrate it to dryness under reduced pressure.
-
Neutralization: Take up the residue in water. Carefully add a saturated aqueous solution of sodium hydrogen carbonate (NaHCO₃) until the pH of the suspension is approximately 8. This step is critical to neutralize the acetic acid solvent and quench any remaining reactive species.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration.
-
Purification: Wash the collected precipitate thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and ethanol) to yield the purified this compound.[3]
-
Drying: Dry the final product under vacuum at ~40 °C.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 4. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to Dabrafenib (GSK2118436): A Targeted Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dabrafenib, also known by its development code GSK2118436, is a potent and selective inhibitor of BRAF kinases, particularly those with the V600 mutation.[1][2][3] This technical guide provides a comprehensive overview of Dabrafenib, including its physicochemical properties, mechanism of action, preclinical and clinical data, and key experimental protocols for researchers in the field of oncology and drug development.
Physicochemical Properties
A clear understanding of the fundamental properties of Dabrafenib is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 1195765-45-7 (for Dabrafenib free base) | [4][5] |
| Molecular Formula | C23H20F3N5O2S2 | [6] |
| Molecular Weight | 519.56 g/mol | [6] |
| Synonyms | GSK2118436, Tafinlar® | [4][7] |
| Solubility | Soluble in DMSO | [7] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [8] |
Note: The CAS number 952901-62-1 provided in the initial query corresponds to 3-Chloro-5-iodopyridin-2-amine, a potential chemical intermediate, and not the active pharmaceutical ingredient Dabrafenib.[9][10][11][12][13]
Mechanism of Action: Targeting the MAPK Pathway
Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[2][14] In cancers such as melanoma, the mitogen-activated protein kinase (MAPK) signaling pathway is often constitutively activated due to mutations in the BRAF gene, most commonly the V600E mutation.[1][3][15] This aberrant signaling drives uncontrolled cell proliferation and survival.[3]
Dabrafenib selectively binds to and inhibits the kinase activity of mutant BRAF V600, leading to the downstream inhibition of MEK and ERK phosphorylation.[2][16] This blockade of the MAPK pathway results in G1 cell cycle arrest and ultimately apoptosis in BRAF V600-mutant tumor cells.[2]
Figure 1: Simplified signaling pathway of Dabrafenib's mechanism of action.
A key insight from preclinical studies is the phenomenon of paradoxical activation of the MAPK pathway in BRAF wild-type cells upon exposure to BRAF inhibitors like Dabrafenib.[2] This is mediated through CRAF-dependent signaling and can be abrogated by co-administration with a MEK inhibitor, providing a strong rationale for combination therapies.[16][17]
Preclinical and Clinical Landscape
Preclinical Characterization
-
Enzymatic Activity: Dabrafenib exhibits high potency against BRAF V600E, with IC50 values in the low nanomolar range.[7][8][14] It is also active against other BRAF V600 mutations, including V600K and V600D.[2][18]
-
Cell-Based Assays: In cell proliferation assays, Dabrafenib selectively inhibits the growth of BRAF V600-mutant cancer cell lines.[17][18]
-
In Vivo Models: In xenograft models using BRAF V600E-mutant human melanoma cells, oral administration of Dabrafenib leads to tumor growth inhibition, associated with reduced ERK phosphorylation and cell proliferation markers (Ki67), and increased levels of the cell cycle inhibitor p27.[2][16][19]
Clinical Efficacy and Safety
Dabrafenib, both as a monotherapy and in combination with the MEK inhibitor Trametinib, has demonstrated significant clinical benefit in patients with BRAF V600-mutant metastatic melanoma.[20] Combination therapy has shown improved progression-free survival (PFS) and overall survival (OS) compared to Dabrafenib monotherapy.[20]
Clinical trials have expanded the indications for Dabrafenib to include other BRAF V600-mutant solid tumors.[21][22] Ongoing clinical studies are exploring its use in various combinations and cancer types.[21][22][23][24][25]
Common adverse effects associated with Dabrafenib include rash, hyperkeratosis, and papillomas.[3]
Experimental Protocols & Methodologies
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of Dabrafenib against a specific kinase.
Objective: To determine the IC50 value of Dabrafenib for a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Dabrafenib stock solution (in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Dabrafenib in assay buffer.
-
In a microplate, add the kinase, substrate, and Dabrafenib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each Dabrafenib concentration and determine the IC50 value using a suitable software.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Western Blotting for MAPK Pathway Modulation
This protocol is designed to assess the effect of Dabrafenib on the phosphorylation status of key proteins in the MAPK pathway.
Objective: To determine if Dabrafenib inhibits the phosphorylation of MEK and ERK in BRAF V600-mutant cells.
Materials:
-
BRAF V600-mutant cancer cell line (e.g., A375)
-
Cell culture medium and supplements
-
Dabrafenib
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (p-MEK, MEK, p-ERK, ERK, loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of Dabrafenib for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the effect of Dabrafenib on protein phosphorylation.
Analytical Methods for Quantification
Accurate quantification of Dabrafenib in biological matrices is essential for pharmacokinetic studies. Several liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for this purpose.[6][26][27][28] These methods typically involve protein precipitation or liquid-liquid extraction followed by chromatographic separation and mass spectrometric detection.[6][26][27][28]
Synthesis and Impurity Profiling
The chemical synthesis of Dabrafenib has been described in the literature and various synthetic routes have been patented.[4][5][29][30] During the synthesis and storage of Dabrafenib, the formation of impurities can occur. Understanding and controlling these impurities is a critical aspect of drug development. One identified impurity is formed through the conversion of an aromatic fluoro group to an amine.[31]
Conclusion
Dabrafenib is a cornerstone in the targeted therapy of BRAF V600-mutant cancers. Its well-defined mechanism of action, coupled with extensive preclinical and clinical data, provides a solid foundation for its use in oncology. For researchers and drug development professionals, a thorough understanding of its properties, from its fundamental chemistry to its clinical application, is paramount for advancing cancer treatment. The methodologies outlined in this guide provide a starting point for further investigation into the therapeutic potential of Dabrafenib and the development of next-generation targeted therapies.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medschool.co [medschool.co]
- 4. medkoo.com [medkoo.com]
- 5. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 6. japsonline.com [japsonline.com]
- 7. apexbt.com [apexbt.com]
- 8. Dabrafenib (GSK2118436) | Cell Signaling Technology [cellsignal.com]
- 9. 952901-62-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. 3-chloro-5-iodopyridine-2-amine,952901-62-1-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 11. 952901-62-1|this compound|BLD Pharm [bldpharm.com]
- 12. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 13. orbitchempharmaceuticals.com [orbitchempharmaceuticals.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 16. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 18. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 20. droracle.ai [droracle.ai]
- 21. Facebook [cancer.gov]
- 22. Facebook [cancer.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 25. ClinicalTrials.gov [clinicaltrials.gov]
- 26. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. dspace.library.uu.nl [dspace.library.uu.nl]
- 29. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
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- 31. derpharmachemica.com [derpharmachemica.com]
Synthesis of 3-Chloro-5-iodopyridin-2-amine from 5-chloropyridin-2-ylamine
An In-Depth Technical Guide to the
Introduction: Strategic Importance of 3-Chloro-5-iodopyridin-2-amine
Halogenated pyridines are foundational scaffolds in modern chemistry, serving as critical intermediates in the development of novel therapeutic agents and advanced agrochemicals.[1][2] Among these, this compound stands out as a highly versatile building block.[3][4] Its unique substitution pattern—featuring an activating amino group and two distinct halogen atoms at strategic positions—offers multiple points for subsequent chemical modification, making it invaluable for constructing complex molecular architectures in drug discovery and materials science.[2][4]
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, starting from the readily available precursor, 5-chloropyridin-2-ylamine. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, present a detailed and validated experimental protocol, and address critical aspects of safety, handling, and analytical characterization.
Synthetic Strategy: Electrophilic Iodination
The transformation of 5-chloropyridin-2-ylamine to this compound is achieved through a direct electrophilic aromatic substitution. The core of this strategy lies in the careful selection of an iodinating agent that is reactive enough to functionalize the pyridine ring but selective enough to yield the desired constitutional isomer.
Causality of Reagent Selection: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is the reagent of choice for this synthesis.[5][6] This preference is rooted in several key advantages:
-
Mild & Efficient Electrophile: NIS serves as a reliable source of electrophilic iodine (I⁺) under relatively mild conditions, minimizing the risk of side reactions or degradation of the substrate and product.[6]
-
High Functional Group Tolerance: It is compatible with a wide array of functional groups, a critical feature in complex molecule synthesis.
-
Ease of Handling: As a stable, crystalline solid, NIS is significantly easier and safer to handle compared to alternatives like molecular iodine in the presence of strong oxidizers or iodine monochloride.[5]
Mechanistic Rationale and Regioselectivity
The outcome of the reaction is governed by the directing effects of the substituents on the pyridine ring. The reaction proceeds via a classical electrophilic aromatic substitution mechanism.
-
Activation: In the presence of an acid catalyst (such as the glacial acetic acid solvent), the NIS is activated, enhancing the electrophilicity of the iodine atom.[7][8]
-
Nucleophilic Attack: The 2-amino group is a potent activating group, increasing the electron density of the pyridine ring, primarily at the ortho (C3) and para (C5) positions. The pyridine nitrogen itself is an electron-withdrawing meta-director. The powerful activating effect of the amino group overrides the other influences.
-
Formation of Sigma Complex: The electron-rich C3 position of 5-chloropyridin-2-ylamine attacks the electrophilic iodine of the activated NIS, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Re-aromatization: A base (which can be the solvent or the succinimide anion) abstracts a proton from the C3 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product, this compound.
The chloro-substituent at the C5 position sterically and electronically disfavors substitution at the C4 and C6 positions, further ensuring the high regioselectivity of the iodination at the C3 position.
Figure 1: Reaction scheme for the synthesis of this compound.
Validated Experimental Protocol
This protocol is synthesized from established procedures and is designed for robustness and reproducibility.[9]
Materials and Reagents Data
| Reagent | Formula | MW ( g/mol ) | CAS No. | Role |
| 5-chloropyridin-2-ylamine | C₅H₅ClN₂ | 128.56 | 1072-98-6 | Starting Material |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 516-12-1 | Iodinating Agent |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Solvent/Catalyst |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Neutralizing Base |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent (Work-up) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Recrystallization |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Recrystallization |
Stoichiometry Table (Example Scale)
| Reagent | Mass (g) | Moles (mol) | Molar Eq. |
| 5-chloropyridin-2-ylamine | 6.43 | 0.050 | 1.0 |
| N-Iodosuccinimide (NIS) | 12.38 | 0.055 | 1.1 |
| Glacial Acetic Acid | 300 mL | - | Solvent |
Step-by-Step Methodology
-
Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the setup is in a well-ventilated fume hood.
-
Charging of Reagents: To the flask, add glacial acetic acid (300 mL), 5-chloropyridin-2-ylamine (6.43 g, 0.050 mol), and N-iodosuccinimide (12.38 g, 0.055 mol).
-
Reaction Execution: Begin stirring the mixture and heat the flask to an internal temperature of 55 °C using a heating mantle. Maintain this temperature for 6 hours.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC). A suitable eluent system is Ethyl Acetate/Hexane (1:1). The reaction is complete upon the disappearance of the starting material spot.
-
Cooling and Concentration: After 6 hours, or upon confirmation of completion by TLC, remove the heat source and allow the mixture to cool to ambient temperature (approx. 20 °C). Concentrate the mixture to dryness using a rotary evaporator under reduced pressure.
-
Work-up and Precipitation: Take up the resulting residue in deionized water (400 mL). Slowly and carefully add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the suspension reaches approximately 8. This will neutralize the acetic acid and cause the product to precipitate.
-
Product Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 100 mL).
-
Drying: Dry the isolated solid in a vacuum oven at 40 °C until a constant weight is achieved (approximately 3 hours). This yields the crude product.
-
Purification (Recommended): For enhanced purity, the crude product can be recrystallized. A solvent mixture of ethyl acetate and ethanol is effective.[3] Dissolve the crude solid in a minimum amount of hot ethyl acetate and add ethanol dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry under vacuum.
Expected Results
Following this protocol, one can expect to obtain 3-Chloro-5-iodopyridin-2-ylamine as a solid with a yield of approximately 90%.[3] The purity, as determined by GC or HPLC, should exceed 98% after recrystallization.[3]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification process.
Safety, Handling, and Characterization
Critical Safety Information
All experimental work must be conducted with appropriate safety measures. The primary hazards are associated with the reagents used.[10][11][12]
| Substance | GHS Pictogram(s) | Hazard Statement(s) |
| N-Iodosuccinimide | GHS07 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[12] |
| 5-chloropyridin-2-ylamine | GHS07, GHS08 | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H351: Suspected of causing cancer. |
| Glacial Acetic Acid | GHS02, GHS05 | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. |
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]
-
Handling: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][13] Avoid all personal contact with the reagents.[11]
-
Spill Management: In case of a spill, evacuate the area. For solid spills, sweep up carefully to minimize dust generation and place in a suitable container for disposal.[10][11]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.
Product Characterization and Quality Control
To validate the identity and purity of the synthesized this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The proton NMR will show distinct signals for the two aromatic protons and the amine protons.[14]
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS should confirm the molecular weight of 254.45 g/mol .[9]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to determine the purity of the final product, which should be >98% after proper purification.[3]
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Iodosuccinimide (NIS) | Electrophilic Iodination Reagent [benchchem.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. echemi.com [echemi.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 2-AMINO-5-CHLORO-3-IODOPYRIDINE(211308-81-5) 1H NMR [m.chemicalbook.com]
Spectroscopic data for 3-Chloro-5-iodopyridin-2-amine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-iodopyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring an amine group and two different halogens, makes it a versatile intermediate for creating more complex molecular architectures. This compound is particularly valuable in the development of novel pharmaceuticals and agrochemicals, where it is used in the synthesis of biologically active molecules.[1][2] A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and spectroscopic analysis provides the definitive means for its characterization.
This guide offers a detailed examination of the key spectroscopic data for this compound. As a senior application scientist, the goal is not merely to present data but to provide a cohesive interpretation grounded in the principles of each analytical technique. We will explore the causality behind the observed spectral features, offering insights into how the molecular structure dictates the spectroscopic output.
Molecular Overview
A precise characterization begins with the fundamental properties of the molecule.
-
Molecular Formula: C₅H₄ClIN₂[1]
-
Molecular Weight: 254.46 g/mol [1]
-
CAS Number: 211308-81-5[1]
-
Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton NMR reveals the number of distinct proton environments and their connectivity. The pyridine ring of the title compound contains two aromatic protons and an amine group with two protons.
The reliability of NMR data hinges on a meticulous experimental setup. The following protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the amine, and its deuteration prevents solvent signals from obscuring the analyte peaks.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard and reference its signal to 0.00 ppm.[4]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature, acquiring a sufficient number of scans to achieve a high signal-to-noise ratio.
The spectrum is characterized by three main signals. The predicted data, based on established substituent effects in pyridine systems, are summarized below.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.0 - 8.2 | Doublet | ~2.0-2.5 | 1H |
| H-4 | ~7.6 - 7.8 | Doublet | ~2.0-2.5 | 1H |
| -NH₂ | ~6.0 - 6.5 | Broad Singlet | N/A | 2H |
-
Aromatic Protons (H-4 and H-6): The two protons on the pyridine ring appear as distinct doublets.
-
Causality of Chemical Shifts: H-6 is positioned between the electronegative nitrogen atom and the iodine atom, leading to significant deshielding and a downfield shift. H-4 is adjacent to both the chloro and iodo substituents, also placing it in a deshielded environment, but slightly less so than H-6.
-
Coupling: The observed splitting pattern is due to four-bond meta-coupling (⁴J) between H-4 and H-6. This type of coupling is typically small in aromatic systems (2-3 Hz), resulting in sharp doublets.
-
-
Amine Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet.
-
Solvent Impurities: It is critical to distinguish analyte peaks from common solvent impurities. For DMSO-d₆, a residual protonated solvent peak (DMSO-d₅) appears as a quintet at ~2.50 ppm, and a broad water peak is often observed around 3.33 ppm.[3][4][6]
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework, with each unique carbon atom producing a distinct signal.
The protocol is analogous to that for ¹H NMR, with the key difference being the observation frequency and the use of broadband proton decoupling to simplify the spectrum into a series of singlets.
The five carbon atoms of the pyridine ring are chemically non-equivalent and will give rise to five distinct signals.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C-2 | ~155 - 160 | Attached to the electron-donating -NH₂ group and the ring nitrogen, resulting in a significant downfield shift. |
| C-6 | ~150 - 155 | Adjacent to the ring nitrogen, causing a strong deshielding effect. |
| C-4 | ~140 - 145 | Influenced by the deshielding effects of the adjacent halogen substituents and the para-amino group. |
| C-3 | ~110 - 115 | Attached to the electronegative chlorine atom. |
| C-5 | ~85 - 90 | The "heavy atom effect" of the directly attached iodine atom causes a pronounced upfield (shielding) shift, a characteristic feature for iodo-substituted carbons. |
-
Solvent Reference: The spectrum is referenced to the central peak of the DMSO-d₆ septet at 39.52 ppm.[3]
-
Substituent Effects: The chemical shifts are highly predictable based on well-established substituent effects. The electron-donating amino group strongly influences the ortho (C-3) and para (C-5) positions, while the electronegative halogens and ring nitrogen dominate the local electronic environments. The upfield shift of C-5 is the most telling feature, confirming the position of the iodine atom.[7]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and valuable information about its elemental composition.
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Acquire the spectrum in positive ion mode. The amine group is readily protonated to form the [M+H]⁺ ion.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).
The mass spectrum provides a definitive confirmation of the molecular formula.
| Ion | Calculated m/z | Expected Relative Abundance | Significance |
| [M+H]⁺ (³⁵Cl) | ~254.9 | 100% | The molecular ion peak for the molecule containing the more abundant ³⁵Cl isotope. |
| [M+2+H]⁺ (³⁷Cl) | ~256.9 | ~32% | The corresponding molecular ion peak for the molecule containing the less abundant ³⁷Cl isotope. The ~3:1 ratio is a classic signature for a single chlorine atom. |
The most crucial diagnostic feature is the isotopic pattern of the molecular ion. The presence of one chlorine atom leads to two peaks separated by 2 m/z units, [M+H]⁺ and [M+2+H]⁺, with a relative intensity ratio of approximately 3:1. This pattern is an unmistakable fingerprint that validates the presence of chlorine in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
A common and straightforward method is Attenuated Total Reflectance (ATR).
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
The IR spectrum should display characteristic absorption bands corresponding to the functional groups in this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 1640 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1350 - 1250 | C-N Stretch | Aryl Amine |
| 800 - 600 | C-Cl Stretch | Chloro-aromatic |
| < 600 | C-I Stretch | Iodo-aromatic |
-
N-H Vibrations: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[8]
-
Aromatic Ring: A series of sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the pyridine ring's C=C and C=N stretching vibrations.
-
Carbon-Halogen Bonds: The vibrations for the C-Cl and C-I bonds are found in the fingerprint region (< 800 cm⁻¹). While specific assignment can be difficult due to overlapping signals, their presence contributes to the overall spectral pattern.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as potentially hazardous.
-
Hazard Identification: Based on data for similar halo-pyridylamines, the compound is likely harmful if swallowed and may cause skin and serious eye irritation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields.[10][12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[11][12]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][12] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.[1]
Conclusion
The spectroscopic characterization of this compound is unambiguous and relies on the synergistic interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of atoms in the carbon-hydrogen framework, with the heavy-atom effect of iodine providing a key diagnostic signal in the ¹³C spectrum. Mass spectrometry confirms the molecular weight and elemental composition through the characteristic isotopic pattern of chlorine. Finally, IR spectroscopy verifies the presence of the key amine and aromatic functional groups. Together, these techniques provide a comprehensive and self-validating spectroscopic profile essential for confirming the identity and purity of this important synthetic intermediate.
References
- 1. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 4. mason.gmu.edu [mason.gmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of 3-Chloro-5-iodopyridin-2-amine
Authored for: Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to provide a comprehensive resource on 3-Chloro-5-iodopyridin-2-amine, a pivotal building block in modern synthetic chemistry.
Abstract
This compound is a trifunctional heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its strategic substitution pattern, featuring an amino group and two distinct halogen atoms on a pyridine core, offers a versatile platform for complex molecule synthesis. The differential reactivity of the chloro and iodo substituents allows for selective, sequential functionalization through modern cross-coupling methodologies. This guide provides a detailed exploration of the core physicochemical properties, reactivity profile, and practical handling of this compound. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document serves as a self-validating system for researchers aiming to leverage the full synthetic potential of this valuable intermediate.
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple, distinct functional groups onto this ring system dramatically expands its utility. This compound is a prime example of a "designer" building block, engineered for synthetic efficiency. The 2-amino group serves as a handle for further derivatization or as a key pharmacophoric element. The two halogen atoms, chlorine and iodine, are not merely passive substituents; they are gateways to a vast chemical space, accessible through regioselective, metal-catalyzed cross-coupling reactions. The pronounced difference in the reactivity of the C-I versus the C-Cl bond is the cornerstone of its synthetic utility, enabling chemists to build molecular complexity in a controlled, stepwise manner. This guide will provide the foundational knowledge required for the effective and strategic use of this compound in research and development settings.
Core Physicochemical Characteristics
A precise understanding of a compound's physical properties is fundamental to its successful application, from storage and handling to reaction setup and purification. The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClIN₂ | [1][3] |
| Molecular Weight | 254.46 g/mol | [3][4] |
| Appearance | Light yellow to yellow to orange powder/crystal | [4] |
| Melting Point | 137-138 °C | [4] |
| Boiling Point | 306.9 ± 42.0 °C (Predicted) | [4] |
| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 2.27 ± 0.49 (Predicted) | [4] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane. | N/A |
| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [4] |
Chemical Reactivity and Synthetic Profile
The synthetic utility of this compound is dominated by the differential reactivity of its three functional groups. The C-I bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. The 2-amino group, meanwhile, can be a directing group, a nucleophile, or a precursor to a diazonium salt for further transformations.
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[5] In the case of this compound, the reaction can be performed with high selectivity at the 5-position (C-I bond) while leaving the 3-position (C-Cl bond) intact. This selectivity is a direct consequence of the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating preferential oxidative addition to the Pd(0) catalyst.
Causality of Experimental Choice: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is required for the transmetalation step.[5] By using relatively mild reaction conditions, the less reactive C-Cl bond remains untouched, allowing for a subsequent, different coupling reaction if desired.
References
The Halogenated Pyridines: A Legacy of Synthetic Challenge and Triumphant Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Pyridine Ring and the Halogenation Hurdle
The story of halogenated pyridines is a compelling narrative of chemical ingenuity overcoming inherent reactivity challenges. Pyridine, first isolated by the Scottish chemist Thomas Anderson in 1849 from heated animal bones, presented a unique puzzle to the burgeoning field of organic chemistry.[1] Its structure, a benzene ring with one carbon atom replaced by nitrogen, renders it electron-deficient and significantly less reactive towards electrophilic aromatic substitution than its carbocyclic cousin.[2] This electronic "mismatch" meant that the classical, often straightforward, methods for halogenating aromatic rings failed spectacularly when applied to pyridine, necessitating the development of novel and often harsh synthetic strategies.[2][3]
This guide delves into the discovery and history of halogenated pyridines, tracing the evolution of synthetic methodologies from the brute-force approaches of the early 20th century to the elegant and highly regioselective techniques employed today. We will explore the causal relationships behind experimental choices, providing a deeper understanding of why certain methods prevailed and how the challenges of the past paved the way for the innovations that now empower modern drug discovery and materials science. Halogenated pyridines are not mere chemical curiosities; they are indispensable building blocks in a vast array of pharmaceuticals and agrochemicals, and their story is a testament to the relentless pursuit of synthetic control.[2]
The Early Days: Brute Force and Serendipity in Pyridine Halogenation
The initial forays into pyridine halogenation were characterized by the use of extreme conditions to overcome the ring's inherent lack of reactivity. These early methods, while often low-yielding and lacking in selectivity, laid the crucial groundwork for future advancements.
Chlorination: Taming a Gaseous Reagent
The direct chlorination of pyridine with molecular chlorine proved to be a formidable challenge. The reaction requires high temperatures, often in the gas phase, and is prone to the formation of tars and explosive side reactions.[4][5] Early industrial processes involved passing a mixture of pyridine and chlorine through a reactor at temperatures exceeding 250°C, often with the aid of a diluent to mitigate the reaction's volatility.[5][6] These thermally-induced chlorinations typically yielded a mixture of 2-chloropyridine and 2,6-dichloropyridine, with the former being the initial product that could undergo further reaction.[7][8]
A significant breakthrough in the industrial production of 2-chloropyridine was the development of processes that utilized free-radical initiators, allowing for lower reaction temperatures and improved selectivity.[4] Another key innovation was the discovery that pyridine-N-oxides, first described by Jakob Meisenheimer, could be used to activate the pyridine ring towards electrophilic attack at the 2- and 4-positions.[9][10] Treatment of pyridine-N-oxide with phosphoryl chloride (POCl₃) provided a much milder route to 2- and 4-chloropyridines.[10]
Bromination: A Tale of Two Pathways
Similar to chlorination, the direct bromination of pyridine requires harsh conditions. Heating pyridine with bromine in the presence of fuming sulfuric acid (oleum) can produce 3-bromopyridine, albeit with the challenges of handling such corrosive reagents.[11] Vapor-phase bromination at extremely high temperatures (around 500°C) was also employed, yielding a mixture of 2-bromopyridine and 2,6-dibromopyridine.[12]
A more controlled and widely adopted method for the synthesis of 2-bromopyridine emerged from the work of L. Craig, who developed a diazotization-bromination procedure starting from 2-aminopyridine.[13] This method, a variation of the Sandmeyer reaction, involves the formation of a diazonium salt from 2-aminopyridine, which is then displaced by a bromide ion.[11][13][14]
Iodination: The Elusive Halogen
Direct iodination of pyridine is even more challenging than chlorination or bromination due to the lower reactivity of iodine. Early methods for introducing iodine onto the pyridine ring often relied on indirect routes. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, proved to be a valuable tool for the synthesis of iodopyridines from the corresponding aminopyridines.[15][16][17] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[16]
Another approach involves the use of pyridine-N-oxides, which can be converted to iodo-pyridines through a series of steps. More direct methods have since been developed, such as the use of iodine in the presence of an oxidizing agent.[18]
Fluorination: A Modern Marvel with Historical Roots
The synthesis of fluoropyridines has a more recent history, largely due to the challenges associated with handling elemental fluorine and the development of suitable fluorinating agents.[19][20] Early methods often involved halogen exchange (halex) reactions, where a chloro- or bromopyridine is treated with a fluoride salt, such as potassium fluoride, at high temperatures.[21]
The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, provided a more general route to fluorinated arenes, including fluoropyridines.[21] However, this reaction can be hazardous due to the potentially explosive nature of the diazonium salt intermediates.[22] The development of stable, electrophilic N-F fluorinating agents in the latter half of the 20th century revolutionized the synthesis of fluorinated organic compounds, including fluoropyridines.[19][20]
The Rise of Regioselectivity: Strategic Activation and Directed Synthesis
The limitations of early halogenation methods, particularly their lack of regioselectivity, spurred the development of more sophisticated synthetic strategies. These approaches often involve the temporary activation of the pyridine ring or the use of directing groups to control the site of halogenation.
Pyridine N-Oxides: A Gateway to 2- and 4-Halogenation
The discovery that pyridine can be oxidized to pyridine-N-oxide was a watershed moment in pyridine chemistry.[9][10] The N-oxide functionality activates the 2- and 4-positions of the pyridine ring towards both electrophilic and nucleophilic attack.[23] This allows for a range of halogenation reactions to be carried out under much milder conditions than with pyridine itself.
For example, treatment of pyridine-N-oxide with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) provides a convenient route to 2- and 4-chloropyridines.[8][10] Similarly, bromination and iodination can be achieved with appropriate reagents. The N-oxide can then be deoxygenated to yield the desired halopyridine.
Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine-N-Oxide
-
Activation: To a solution of pyridine-N-oxide in an inert solvent (e.g., dichloromethane), slowly add phosphorus oxychloride (POCl₃) at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto ice. Neutralize the acidic solution with a base (e.g., sodium carbonate) until it is slightly alkaline.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
The Sandmeyer Reaction: A Versatile Tool for Halogen Introduction
The Sandmeyer reaction, first reported in 1884, remains a cornerstone of aromatic chemistry and a vital method for the synthesis of halopyridines.[15][16] This reaction provides a reliable way to convert aminopyridines into their corresponding chloro-, bromo-, and iodopyridines.[11][14][17] The reaction proceeds through the formation of a diazonium salt, which then undergoes a copper-catalyzed radical-nucleophilic substitution.[16][24]
dot graph Sandmeyer_Reaction { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} Mechanism of the Sandmeyer Reaction.
Experimental Protocol: Sandmeyer Bromination of 2-Aminopyridine
-
Diazotization: Dissolve 2-aminopyridine in an aqueous solution of hydrobromic acid (HBr) and cool to 0°C. Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.
-
Copper(I) Bromide Preparation: In a separate flask, prepare a solution of copper(I) bromide (CuBr).
-
Substitution: Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
-
Work-up: After the evolution of nitrogen ceases, heat the reaction mixture. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with aqueous sodium hydroxide and then with water. Dry the organic layer and purify the 2-bromopyridine by distillation.
Modern Era: Precision and Late-Stage Functionalization
Recent decades have witnessed the development of highly regioselective and functional-group-tolerant methods for pyridine halogenation. These advancements are driven by the increasing demand for complex halogenated pyridine building blocks in drug discovery and materials science.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy that utilizes a directing group to deprotonate the pyridine ring at the position ortho to the directing group. The resulting lithiated or magnesiated species can then be quenched with an electrophilic halogen source to introduce a halogen atom with high regioselectivity.
Transition-Metal-Catalyzed C-H Halogenation
The direct, catalytic C-H functionalization of pyridines represents a major advance in synthetic efficiency. Various transition metal catalysts, including palladium, rhodium, and iridium, have been developed to selectively halogenate pyridine C-H bonds. These methods often exhibit remarkable regioselectivity, which can be controlled by the choice of catalyst, ligand, and reaction conditions.
dot graph CH_Halogenation { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} General Workflow for C-H Halogenation.
Comparative Overview of Synthetic Methods
| Method | Target Position(s) | Halogen(s) | Historical Era | Key Advantages | Key Limitations |
| Direct Halogenation | 2, 3, 4, 5, 6 | Cl, Br | Early 20th Century | Simple reagents | Harsh conditions, low selectivity, mixtures of products |
| Pyridine N-Oxide | 2, 4 | Cl, Br, I | Mid 20th Century | Milder conditions, improved selectivity for 2- and 4-positions | Requires extra steps (oxidation and deoxygenation) |
| Sandmeyer Reaction | 2, 3, 4 | Cl, Br, I | Late 19th/Early 20th Century | Good yields, applicable to various positions | Requires aminopyridine precursor, diazonium salts can be unstable |
| Halogen Exchange | Various | F | Mid-Late 20th Century | Access to fluoropyridines | Requires pre-halogenated pyridine, harsh conditions |
| Directed Metalation | Ortho to directing group | Cl, Br, I | Late 20th/21st Century | High regioselectivity | Requires a directing group, use of strong bases |
| C-H Catalysis | Various (catalyst-controlled) | Cl, Br, I, F | 21st Century | High atom economy, late-stage functionalization | Catalyst cost and sensitivity, substrate scope limitations |
Conclusion: An Ever-Evolving Synthetic Landscape
The journey of discovery in the field of halogenated pyridines is a powerful illustration of how synthetic chemistry evolves to meet new challenges. From the early, often perilous, experiments with elemental halogens to the sophisticated catalytic systems of today, the quest for efficient and selective methods to synthesize these vital building blocks has been relentless. The historical struggles and breakthroughs have not only provided us with a diverse toolbox of synthetic methods but have also deepened our fundamental understanding of chemical reactivity. As the demand for novel pharmaceuticals and advanced materials continues to grow, the legacy of innovation in pyridine halogenation will undoubtedly inspire the next generation of chemists to push the boundaries of what is synthetically possible.
References
- 1. 4-Chloropyridine | 626-61-9 | Benchchem [benchchem.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents [patents.google.com]
- 5. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 8. chempanda.com [chempanda.com]
- 9. baranlab.org [baranlab.org]
- 10. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 11. chempanda.com [chempanda.com]
- 12. prepchem.com [prepchem.com]
- 13. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 14. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 15. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. chempanda.com [chempanda.com]
- 18. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 19. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 20. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. gcwgandhinagar.com [gcwgandhinagar.com]
- 24. jk-sci.com [jk-sci.com]
Thermochemical data for 3-Chloro-5-iodopyridin-2-amine
An In-depth Technical Guide to the Thermochemical Properties of 3-Chloro-5-iodopyridin-2-amine
Foreword
In the landscape of modern drug discovery and development, the journey from a promising lead molecule to a safe, scalable, and stable active pharmaceutical ingredient (API) is paved with data. While spectroscopic and biological data often take center stage, the foundational thermochemical properties of a compound are the bedrock upon which robust chemical processes are built. For novel intermediates like this compound, a versatile building block in medicinal chemistry, this data is often non-existent in public literature.[1] This guide, therefore, serves not as a repository of known values, but as a comprehensive roadmap for researchers, process chemists, and safety professionals to determine these critical parameters. We will explore the "why" and the "how"—providing both the strategic rationale and the detailed methodologies required to characterize the thermochemical landscape of this and similar molecules.
The Critical Role of Thermochemical Data in Pharmaceutical Development
This compound is a halogenated heterocyclic amine, a class of compounds frequently used as intermediates in the synthesis of complex, biologically active molecules.[1][2] Its utility lies in the strategic placement of reactive sites: the amino group for amide bond formation, and the halogen atoms for cross-coupling reactions. However, the very features that make it synthetically valuable—multiple reactive functional groups and a complex electronic structure—also introduce potential challenges in process safety, stability, and formulation.
A thorough understanding of its thermochemical properties is essential for:
-
Process Safety and Hazard Analysis: The standard enthalpy of formation (ΔfH°) is the single most important parameter for calculating the heat of reaction for any synthetic step involving the molecule. This allows for the assessment of thermal runaway potential and the design of adequate cooling and quenching protocols, particularly during scale-up. Thermal stability, determined by techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), defines the safe upper-temperature limits for handling, drying, and storage.
-
Reaction and Process Optimization: Knowledge of heat capacity (Cp) and reaction enthalpies allows chemists to create accurate thermal models of their processes, leading to better control, improved yield, and fewer side reactions.
-
Crystallization and Polymorph Control: The enthalpy of fusion (ΔHfus) and melting point (Tm), determined by DSC, are critical for developing and controlling crystallization processes. This data is fundamental to understanding and screening for different polymorphic forms, which can have profound impacts on the final drug product's solubility, stability, and bioavailability.
-
Predictive Modeling: Experimentally determined data provides a crucial benchmark for validating and refining computational models, which can then be used to predict the properties of related, next-generation molecules, accelerating the discovery cycle.[3][4]
As no comprehensive thermochemical data for this compound is publicly available, the following sections provide a validated framework for its determination.
Prerequisite: Purity and State Characterization
Before any meaningful thermochemical measurement can be made, the identity, purity, and physical state of the material must be unequivocally established. Thermochemical properties are highly sensitive to impurities, which can introduce extraneous thermal events or alter key transition points.
A typical synthesis of this compound involves the iodination of 2-amino-5-chloropyridine using a reagent like N-iodosuccinimide (NIS).[2][5] Potential impurities could include the starting material, over-iodinated species, or residual solvents from workup and recrystallization.
Table 1: Essential Quality Control for Thermochemical Analysis
| Parameter | Analytical Technique | Purpose |
| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Confirms the chemical structure and connectivity of the molecule. |
| Purity | HPLC or GC | Quantifies the amount of the target compound relative to any impurities. A purity of >99.0% is recommended.[2] |
| Crystalline Form | Powder X-ray Diffraction (PXRD) | Identifies the specific crystalline form (polymorph) and assesses the degree of crystallinity. An amorphous solid will behave very differently from a crystalline one. |
| Residual Solvents | Headspace GC or TGA | Detects and quantifies trapped solvents from the synthesis, which can cause thermal events that interfere with measurements. |
Only upon successful validation of the material's identity, purity, and solid-state form should one proceed to the resource-intensive measurements outlined below.
Experimental Determination of Thermochemical Properties
This section details the primary experimental techniques for acquiring the core thermochemical dataset. The protocols provided are generalized best practices and should be adapted to the specific instrumentation available.
Thermal Stability: TGA and DSC
The first and most critical experimental step is to determine the thermal stability of the compound. This establishes the safe temperature window for all subsequent experiments.
-
Causality & Rationale: TGA measures mass loss as a function of temperature, clearly indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing both endothermic events (like melting) and exothermic events (like decomposition).[6] Running these simultaneously on a TGA-DSC instrument provides a comprehensive picture of the material's thermal behavior. For substituted pyridines, exothermic decomposition can occur at relatively low temperatures, making this screening essential.
Protocol 1: TGA-DSC Screening for Thermal Stability
-
Sample Preparation: Accurately weigh 3-5 mg of the purified, dried this compound into an aluminum or ceramic TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA-DSC furnace.
-
Use an inert atmosphere (e.g., Nitrogen) with a purge rate of 50 mL/min to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a suitable upper limit (e.g., 400 °C or until complete mass loss) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.
-
From the DSC curve, identify the melting point (peak of the endotherm) and the onset temperature of any exothermic decomposition events.
-
Self-Validation: The onset of a sharp mass loss in the TGA curve should coincide with a significant thermal event (usually a sharp, strong exotherm) in the DSC curve.
-
Heat Capacity, Melting Point, and Enthalpy of Fusion: DSC
Once the decomposition temperature is known, a more detailed DSC analysis can be performed at temperatures well below this limit to determine heat capacity (Cp), melting point (Tm), and enthalpy of fusion (ΔHfus).
-
Causality & Rationale: Heat capacity is a measure of the amount of heat required to raise the temperature of a substance. It is a fundamental property needed to adjust enthalpy and entropy values with temperature. Modulated DSC (MDSC) is the preferred technique as it separates the total heat flow into its reversing (heat capacity-related) and non-reversing (kinetic) components, providing a more accurate Cp value. The melting endotherm provides both the melting point and, by integrating the peak area, the enthalpy of fusion.
Protocol 2: DSC for Thermodynamic Properties
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan to prevent sublimation. Prepare an identical empty pan as a reference.
-
Instrument Setup (MDSC for Cp):
-
Place the sample and reference pans in the DSC cell.
-
Use a modulation amplitude of ±1.0 °C and a period of 60 seconds.
-
-
Thermal Program (Cp):
-
Equilibrate at a low temperature (e.g., 0 °C).
-
Ramp the temperature at a rate of 2-5 °C/min to a point below the melt, collecting data.
-
Run a baseline with two empty pans and a sapphire standard under the same conditions to calibrate the heat capacity measurement.
-
-
Thermal Program (Melt):
-
Equilibrate at a temperature well below the expected melt (e.g., ambient).
-
Ramp the temperature at 10 °C/min through the melt to a temperature below the decomposition onset.
-
-
Data Analysis:
-
Calculate Cp from the reversing heat flow signal of the MDSC experiment after calibration.
-
Determine the melting point (Tm) from the peak maximum of the melting endotherm.
-
Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus) in J/g.
-
Self-Validation: The melting point should be sharp for a pure, crystalline substance. The presence of impurities will typically broaden the peak and depress the melting point.
-
Standard Enthalpy of Formation: Bomb Calorimetry
Determining the standard enthalpy of formation (ΔfH°) is the most complex experimental task. It is derived indirectly from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law.
-
Causality & Rationale: The compound is completely combusted in a high-pressure oxygen environment inside a constant-volume container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely. Because the molecule contains C, H, Cl, I, and N, the combustion products will be a mixture of CO₂(g), H₂O(l), N₂(g), HCl(aq), and I₂(s). The standard enthalpy of formation can be calculated by applying Hess's Law to the combustion reaction, using the known standard enthalpies of formation for each of the products.
Protocol 3: Workflow for Determining Enthalpy of Formation
-
Calorimeter Calibration: Calibrate the heat capacity of the calorimeter system (C_cal) by combusting a certified standard, typically benzoic acid, under identical conditions.
-
Sample Preparation:
-
Press a pellet of the sample (approx. 1 g, accurately weighed).
-
Place the pellet in a quartz crucible.
-
Add a small, known amount of water to the bomb to ensure the formation of aqueous HCl.
-
Fuse a nickel or platinum ignition wire to the sample.
-
-
Combustion:
-
Seal the bomb and charge it with high-purity oxygen to approximately 30 atm.
-
Submerge the bomb in the calorimeter's water bath and allow the system to reach thermal equilibrium.
-
Ignite the sample and record the temperature change of the water bath over time.
-
-
Product Analysis:
-
After combustion, carefully vent the bomb and analyze its contents.
-
Quantify the amount of HCl formed by titration with a standardized NaOH solution.
-
Quantify any side products (e.g., soot, CO) to apply corrections.
-
-
Calculations:
-
Calculate the total heat released using the measured temperature change and the calorimeter's heat capacity.
-
Apply corrections for the ignition wire, formation of nitric acid (from trace N₂ in O₂), etc.
-
This corrected value is the internal energy of combustion (ΔcU°). Convert this to the enthalpy of combustion (ΔcH°).
-
Apply Hess's Law: ΔfH°(Sample) = Σ[ν_p * ΔfH°(Products)] - ΔcH°(Sample) where ν_p is the stoichiometric coefficient of each product.
-
Self-Validation: The experiment must be repeated multiple times (typically 5-7) to ensure reproducibility and obtain a statistically significant result. The completeness of combustion must be verified by the absence of soot and CO.
-
Computational Prediction of Thermochemical Properties
Where experimental methods are resource-prohibitive, or to gain deeper mechanistic insight, computational chemistry provides a powerful predictive tool.[4] For halogenated molecules, modern quantum mechanical methods can yield highly accurate thermochemical data.[7]
-
Causality & Rationale: The goal is to solve the Schrödinger equation for the molecule to find its minimum energy structure and vibrational frequencies. From these fundamental properties, all other thermochemical values (enthalpy, entropy, heat capacity, etc.) can be calculated using statistical mechanics. The accuracy of the prediction is highly dependent on the chosen level of theory and basis set. For a molecule containing a heavy element like iodine, it is crucial to use methods and basis sets that can account for relativistic effects.
Methodology: Best Practices
-
Level of Theory: Density Functional Theory (DFT) with a hybrid functional like B3LYP or a range-separated functional like ωB97X-D is a good starting point. For higher accuracy, composite methods like G4 or CBS-QB3 are recommended as they are specifically parameterized to reproduce experimental thermochemical data.
-
Basis Set: A triple-zeta quality basis set with polarization and diffuse functions (e.g., def2-TZVP) is necessary. For iodine, an effective core potential (ECP) should be used to handle the inner-shell electrons and account for scalar relativistic effects.
-
Isodesmic Reactions: To systematically cancel errors inherent in the calculations, it is best practice to use an isodesmic reaction scheme. In this approach, the enthalpy of formation is not calculated from the constituent elements, but from a balanced reaction where the number and type of chemical bonds are conserved. This allows for a significant cancellation of errors, leading to much more reliable results.
Protocol 4: Computational Workflow for Enthalpy of Formation
-
Structure Optimization: Optimize the 3D geometry of this compound and all species in a chosen isodesmic reaction (e.g., using DFT with the def2-TZVP basis set).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. Confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). The results are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
Single-Point Energy: To improve electronic energy accuracy, perform a single-point energy calculation on the optimized geometry using a larger basis set or a more accurate method (e.g., a composite method or coupled-cluster theory).
-
Reaction Enthalpy Calculation: Calculate the enthalpy of the isodesmic reaction (ΔrH) at 298.15 K by combining the electronic energies and thermal corrections for all reactants and products.
-
Final Calculation: Rearrange the reaction enthalpy equation to solve for the unknown enthalpy of formation of the target molecule, using well-established, high-accuracy experimental or computational ΔfH° values for all other species in the isodesmic reaction.
-
Self-Validation: The choice of the isodesmic reaction is critical. A good scheme will involve molecules of similar size and bonding environments to the target. Comparing results from two different, well-chosen isodesmic schemes should yield consistent values for the final ΔfH°.
-
Data Synthesis and Application
The final step is to consolidate the determined data and apply it to practical challenges in the development lifecycle.
Table 2: Summary of Thermochemical Data for this compound
| Property | Symbol | Experimental Value | Computational Value | Method(s) |
| Molecular Weight | MW | 254.45 g/mol [5] | N/A | Formula |
| Decomposition Onset | T_onset | To be determined | N/A | TGA |
| Melting Point | Tm | To be determined | N/A | DSC |
| Enthalpy of Fusion | ΔHfus | To be determined | N/A | DSC |
| Standard Enthalpy of Formation | ΔfH° | To be determined | To be determined | Bomb Calorimetry / Isodesmic Reactions |
| Standard Molar Entropy | S° | To be determined | To be determined | Calculated from Cp / Statistical Mechanics |
| Heat Capacity (298 K) | Cp | To be determined | To be determined | MDSC / Statistical Mechanics |
Note: This table is a template to be populated with data obtained via the methodologies described.
With this data in hand, a researcher can confidently:
-
Calculate the heat of reaction (ΔrH) for any synthesis involving this intermediate: ΔrH = ΣΔfH°(products) - ΣΔfH°(reactants).
-
Model the required heat removal for a scaled-up batch, ensuring the process remains under thermal control.
-
Assess the thermodynamic stability of the molecule relative to its potential decomposition products.
-
Provide crucial data for building predictive Quantitative Structure-Property Relationship (QSPR) models.
Conclusion
While the thermochemical data for this compound is not yet part of the public record, this guide demonstrates that its determination is achievable through a systematic and validated combination of experimental and computational techniques. By first ensuring sample purity, then progressing through a tiered experimental approach from thermal screening to calorimetry, and complementing these findings with high-level quantum chemical calculations, a robust and reliable dataset can be generated. This data is not merely academic; it is a critical investment in safety, efficiency, and control that empowers the transition of a promising molecule from the laboratory bench to industrial production.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 3. Computational evaluation of halogen-bonded cocrystals enables prediction of their mechanochemical interconversion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]
- 6. Synthesis and characterization of soluble pyridinium-containing copolyimides - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06443G [pubs.rsc.org]
- 7. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions [mdpi.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Site-Selective Suzuki Coupling of 3-Chloro-5-iodopyridin-2-amine
Abstract
This application note provides a detailed and robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-5-iodopyridin-2-amine. This dihalogenated aminopyridine is a valuable scaffold in medicinal chemistry, and its selective functionalization is of significant interest. The protocol addresses the inherent challenges of this substrate, namely the chemoselective activation of the C-I bond over the more stable C-Cl bond and the potential for catalyst inhibition by the basic nitrogen atoms of the pyridine ring and the amino group. We present a validated methodology using a modern palladium catalyst system, explain the rationale behind the choice of reagents and conditions, and provide a comprehensive troubleshooting guide to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound
Substituted aminopyridines are privileged structures in drug discovery and materials science. This compound, in particular, offers two distinct reactive sites for orthogonal functionalization. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] Applying this reaction to a dihalogenated substrate requires precise control to achieve site-selectivity.
The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the general trend: I > Br > OTf >> Cl.[3] This inherent difference in bond dissociation energy allows for the highly selective coupling at the C-5 position (C-I bond) of this compound, leaving the C-3 position (C-Cl bond) intact for subsequent transformations. However, the presence of the 2-amino group and the pyridine nitrogen introduces a significant challenge: these Lewis basic sites can coordinate to the palladium catalyst, leading to inhibition or deactivation and resulting in low yields or reaction failure.[4][5][6] This guide outlines a protocol specifically optimized to overcome these challenges.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-I bond), forming a Pd(II) intermediate.[1][8] This is typically the rate-determining step of the reaction.[2]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate "ate" complex.[9][10][11] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][12]
Optimizing Key Experimental Parameters: A Rationale
Success in coupling challenging substrates like this compound hinges on the careful selection of four key parameters.
-
The Catalyst System (Palladium Precursor & Ligand): Standard catalysts like Pd(PPh₃)₄ are often ineffective for aminopyridines due to catalyst inhibition.[5] The solution is to employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos).[4] These ligands possess two key features:
-
Steric Bulk: The large size of the ligand creates a coordinatively unsaturated metal center that promotes the oxidative addition of the aryl halide.
-
Electron-Donating Ability: The ligand increases the electron density on the palladium atom, which facilitates the cleavage of the C-I bond and stabilizes the active Pd(0) species against deactivation. Modern palladium pre-catalysts that generate the active Pd(0) species in situ are highly recommended.[4]
-
-
The Base: The base plays a critical role in activating the boronic acid.[1][10] It reacts with the boronic acid to form a more nucleophilic boronate anion ([R-B(OH)₃]⁻), which is the active species in the transmetalation step.[10][13] While strong bases can be used, for substrates containing sensitive functional groups or basic nitrogens, milder inorganic bases are preferred.
-
Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Often effective and well-tolerated. Cesium carbonate is more soluble in organic solvents and can sometimes provide superior results.
-
Potassium Phosphate (K₃PO₄): A strong base that is particularly effective for coupling less reactive aryl chlorides, but can also be beneficial in challenging couplings of iodo- and bromopyridines.[12]
-
-
The Solvent System: The solvent must solubilize all components of the reaction. A mixture of an aprotic organic solvent and water is standard.
-
Organic Phase (e.g., 1,4-Dioxane, Toluene, THF): Solubilizes the aryl halide, boronic acid, and the palladium catalyst complex.
-
Aqueous Phase: Essential for dissolving the inorganic base and facilitating the formation of the boronate complex.
-
Degassing: It is absolutely critical to thoroughly degas the solvent and the entire reaction setup. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to the formation of palladium black and the promotion of side reactions like the homocoupling of boronic acids.[4][7]
-
-
Temperature: Suzuki couplings are typically performed at elevated temperatures, generally between 80–110 °C, to ensure a sufficient reaction rate, especially for the rate-limiting oxidative addition step.[12]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Equipment
| Reagent/Equipment | Details |
| Starting Materials | This compound, Arylboronic acid |
| Palladium Pre-catalyst | SPhos Pd G3 Precatalyst (or similar Buchwald generation 3 pre-catalyst) |
| Base | Potassium Carbonate (K₂CO₃), anhydrous powder |
| Solvents | 1,4-Dioxane (anhydrous), Deionized Water |
| Reaction Vessel | Oven-dried Schlenk flask or microwave vial with a magnetic stir bar |
| Inert Gas | Argon or Nitrogen |
| Workup Reagents | Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄) |
| Purification | Silica gel for column chromatography |
| Monitoring | Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and the SPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the atmosphere is free of oxygen.[5]
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio, 5 mL total volume). Add the degassed solvent mixture to the reaction vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 90-100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying: Combine the organic layers, wash with brine (20 mL) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[14]
-
Concentration: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-aryl-3-chloropyridin-2-amine product.
Expected Results
Yields for this reaction are typically in the range of 70-95%, highly dependent on the electronic and steric properties of the chosen arylboronic acid. The product will be the C-5 coupled product exclusively, with no significant formation of the C-3 coupled isomer.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides solutions to common issues.
| Problem Observed | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Yield | 1. Catalyst Inactivation: Insufficient degassing (presence of O₂).2. Catalyst Inhibition: Coordination of amino/pyridine groups.3. Inactive Boronic Acid: Poor quality or decomposition. | 1. Improve Degassing: Use freeze-pump-thaw cycles for solvents; ensure a tight seal on the reaction vessel.[4]2. Switch Ligand/Increase Loading: Use a different bulky ligand (e.g., XPhos). A modest increase in catalyst loading (e.g., to 3-5 mol%) can overcome partial inhibition.[4]3. Use Boronic Ester: Switch to the corresponding pinacol boronic ester, which is more stable.[4] |
| Protodeboronation (Boronic acid is replaced by -H) | 1. Excess Water/Base: Promotes hydrolysis of the boronic acid.[4]2. Prolonged Reaction Time/High Temperature: Increases the rate of decomposition. | 1. Use Boronic Ester: Pinacol or MIDA boronates are significantly more stable to hydrolysis.[4]2. Use a Milder Base: If using K₃PO₄, consider switching to K₂CO₃ or Cs₂CO₃.3. Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed. |
| Dehalogenation (Iodine is replaced by -H) | 1. Hydride Source: Certain impurities in solvents or reagents can act as hydride sources.2. Catalyst-Mediated Reduction: A known side reaction pathway for some catalyst systems. | 1. Use High-Purity Solvents: Ensure solvents are anhydrous and free from potential hydride sources.2. Optimize Reaction Time: Minimize reaction time to reduce the occurrence of this side reaction.[4] |
| Homocoupling (Boronic acid couples with itself) | 1. Presence of Oxygen: O₂ can oxidize Pd(0) to Pd(II), which promotes homocoupling.[7]2. Incomplete Pre-catalyst Reduction: If using a Pd(II) source, incomplete reduction can leave residual Pd(II). | 1. Rigorous Degassing: Ensure the reaction is maintained under a strictly inert atmosphere throughout.[5]2. Use a Pd(0) Source or Pre-catalyst: Use a reliable pre-catalyst that efficiently generates the active Pd(0) species. |
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the site-selective Suzuki-Miyaura coupling of this compound. By understanding the mechanistic principles and employing a modern, well-chosen catalyst system, researchers can effectively overcome the challenges associated with this valuable substrate. The key to success lies in the selective activation of the C-I bond, mitigation of catalyst inhibition through the use of bulky, electron-rich ligands, and the maintenance of a scrupulously inert atmosphere to prevent catalyst deactivation and side reactions. This method opens the door to the efficient synthesis of a diverse library of 5-aryl-3-chloropyridin-2-amines for applications in drug discovery and beyond.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Selective Buchwald-Hartwig Amination of 3-Chloro-5-iodopyridin-2-amine
An Application Guide for Researchers
This document provides a detailed guide for the selective mono-amination of 3-Chloro-5-iodopyridin-2-amine, a common scaffold in medicinal chemistry. As a di-halogenated pyridine, this substrate presents a unique opportunity for sequential, site-selective functionalization, which is critical for building molecular complexity in drug discovery programs. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth scientific principles, a field-proven experimental protocol, and troubleshooting advice.
Scientific Principles: Achieving Chemoselectivity
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its broad utility stems from its tolerance of various functional groups and its applicability to a wide range of amine and aryl halide coupling partners.[1] In the case of a di-halogenated substrate like this compound, the central challenge and opportunity lie in achieving chemoselectivity—preferentially reacting at one halogen site over the other.
The Mechanistic Basis for Selectivity
The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[3]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining and selectivity-determining step.[4] The rate of this step is highly dependent on the carbon-halogen bond strength, which follows the general trend:
C-I < C-Br < C-Cl
Consequently, the palladium catalyst will preferentially react with the weaker C-I bond over the stronger C-Cl bond. By carefully controlling reaction conditions, particularly temperature, it is possible to achieve highly selective amination at the 5-position (iodo) of the pyridine ring, leaving the 3-position (chloro) untouched for subsequent transformations.
Role of Key Reaction Components
-
Palladium Precatalyst: Modern palladium precatalysts, such as the G3 or G4 "buchwald pre-catalysts," are often preferred. These are air-stable Pd(II) complexes that are efficiently reduced in situ to the active Pd(0) species, leading to reproducible results and lower catalyst loadings.[5]
-
Ligand: The choice of ligand is paramount, especially for electron-rich and potentially coordinating heteroaryl halides like pyridines.[6] Bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective. They promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition and the final reductive elimination step, and prevent catalyst deactivation.[1][6] For this substrate, XPhos is a robust and versatile choice.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H of the palladium-amine adduct) to form the palladium amide intermediate, which is necessary for reductive elimination.[7][8] Sodium tert-butoxide (NaOtBu) is a common and effective choice, though carbonates (Cs₂CO₃) or phosphates (K₃PO₄) can be used for substrates with base-sensitive functional groups.[9]
-
Solvent: Aprotic, non-polar, or weakly polar solvents are ideal. Toluene and 1,4-dioxane are most commonly used as they have good solubility for the reagents and do not coordinate strongly to the palladium center, which would inhibit catalysis.[9]
Experimental Protocol: Selective Amination at the C-5 Position
This protocol details the selective coupling of this compound with a representative secondary amine, morpholine.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | >97% | Sigma-Aldrich |
| Morpholine | >99%, ReagentPlus® | Sigma-Aldrich |
| XPhos Pd G3 Precatalyst | - | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | >97% | Sigma-Aldrich |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated aq. Sodium Chloride (Brine) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
| Celite® | - | Sigma-Aldrich |
Recommended Reaction Conditions
| Parameter | Recommended | Rationale |
| Aryl Halide | This compound (1.0 eq) | Starting material. |
| Amine | Morpholine (1.2 eq) | A slight excess ensures complete consumption of the limiting reagent. |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | Efficient, air-stable precatalyst for reliable activation. |
| Base | Sodium tert-butoxide (1.4 eq) | Strong, non-nucleophilic base to facilitate catalyst turnover. |
| Solvent | Anhydrous Toluene (0.1 M) | Aprotic solvent with good solubility properties. |
| Temperature | 80-100 °C | Sufficient to drive the reaction with the C-I bond but low enough to minimize C-Cl reactivity. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure
Caption: Step-by-step experimental workflow for the selective amination.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 269 mg, 1.0 mmol, 1.0 eq), Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq), and XPhos Pd G3 (17 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Through the septum, add anhydrous toluene (10 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 eq).
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a pad of Celite®, and wash the pad with a small amount of ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient elution, e.g., 10% to 50% ethyl acetate in hexanes) to yield the desired product, 3-Chloro-5-(morpholino)pyridin-2-amine.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (degraded precatalyst or insufficient inert atmosphere). | Ensure the use of a truly inert atmosphere. Use a fresh bottle of precatalyst or prepare the active catalyst in situ from Pd₂(dba)₃ and XPhos ligand. |
| Poor quality base (e.g., hydrated NaOtBu). | Use a fresh bottle of base, preferably from a sealed container. Store base in a desiccator or glovebox. | |
| Poor Selectivity (Double Amination) | Reaction temperature is too high or reaction time is too long. | Reduce the temperature to 80 °C. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Catalyst system is too active for the C-Cl bond under the conditions. | Consider a less active ligand or a weaker base (e.g., K₃PO₄) to increase the energy barrier for C-Cl bond activation. | |
| Hydrodehalogenation (Loss of I or Cl) | Presence of water or other proton sources. | Ensure all reagents and solvents are rigorously anhydrous. |
| A side reaction involving β-hydride elimination can compete with reductive elimination.[1] | This is less common with secondary amines but can occur. Re-screening ligands and bases may be necessary. | |
| Dark, Tar-like Mixture | Reaction temperature is too high, leading to decomposition. | Lower the reaction temperature. |
| Impure starting materials. | Ensure the purity of the this compound before starting. |
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient method for the selective functionalization of this compound. By leveraging the inherent reactivity difference between the C-I and C-Cl bonds and employing modern, well-defined catalyst systems, researchers can readily access valuable 3-chloro-5-aminopyridine intermediates. This protocol offers a robust starting point for synthesis, and the principles discussed herein can be applied to a wide variety of amine nucleophiles, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PdCl2(butylamine)2 as a precatalyst for Buchwald Hartwig amination | Poster Board #608 - American Chemical Society [acs.digitellinc.com]
- 6. research.rug.nl [research.rug.nl]
- 7. jk-sci.com [jk-sci.com]
- 8. youtube.com [youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Strategic Use of 3-Chloro-5-iodopyridin-2-amine in Kinase Inhibitor Synthesis
Introduction: The Strategic Advantage of 3-Chloro-5-iodopyridin-2-amine in Kinase Inhibitor Scaffolding
In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a privileged structure, renowned for its role in the design of potent and selective kinase inhibitors.[1] This is largely due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP itself. The strategic introduction of halogen substituents onto this core scaffold offers a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. Halogen atoms, particularly iodine, can engage in halogen bonding, a non-covalent interaction that can significantly enhance binding affinity and specificity for the target protein.[1][2][3]
This compound is a particularly valuable building block for kinase inhibitor synthesis due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile towards palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This inherent reactivity difference allows for a regioselective and sequential functionalization strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this compound in the synthesis of kinase inhibitors, with a focus on Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Physicochemical Properties and Reactivity Profile
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂ | [4][5] |
| Molecular Weight | 254.46 g/mol | [4][5] |
| Appearance | Solid (Light yellow to orange powder/crystal) | [6] |
| Purity | Typically ≥97% | [4][5] |
| CAS Number | 952901-62-1 | [4] |
The key to the synthetic utility of this compound lies in the C-I vs. C-Cl bond reactivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to a Pd(0) center is kinetically favored over the C-Cl bond. This allows for selective elaboration at the 5-position while leaving the chlorine atom at the 3-position intact for subsequent transformations or as a permanent structural feature.
Core Synthetic Strategy: Sequential Cross-Coupling
The differential reactivity enables a powerful and flexible synthetic approach for building complex kinase inhibitors. A typical workflow involves an initial palladium-catalyzed cross-coupling reaction at the 5-position (iodine), followed by a potential second coupling or nucleophilic substitution at the 3-position (chlorine). This stepwise approach allows for the controlled introduction of different functionalities, which is crucial for optimizing structure-activity relationships (SAR).
Figure 1: Sequential functionalization workflow for this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-5 Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds and is widely used in pharmaceutical synthesis.[7][8][9][10] The following protocol is a general guideline for the selective coupling of aryl or heteroaryl boronic acids at the 5-position of this compound.
Rationale for Conditions:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For coupling with an aryl iodide, a range of catalysts can be effective. However, for more challenging substrates or to ensure high yields, catalysts employing bulky, electron-rich phosphine ligands like SPhos or XPhos are recommended.[11] These ligands promote the oxidative addition step and stabilize the catalytic species.
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used to activate the boronic acid for transmetalation.[8][11]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[11]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
SPhos (4 mol%) or XPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Degassed 1,4-dioxane and water (e.g., 5:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, Schlenk line or glovebox, and purification supplies (silica gel, solvents)
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask or reaction vial, add this compound (e.g., 254 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 4.5 mg, 0.02 mmol), the phosphine ligand (e.g., SPhos, 16.4 mg, 0.04 mmol), and the base (e.g., K₃PO₄, 424 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 0.8 mL of water) via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloro-5-(hetero)arylpyridin-2-amine.
| Catalyst System | Base | Solvent | Temp. (°C) | Expected Yield Range (%) |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 70-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 75-98 |
| PdCl₂(dppf) | K₂CO₃ | DMF/H₂O | 90 | 60-85 |
Note: Yields are estimations based on similar substrates and are highly dependent on the specific boronic acid used.[11]
Protocol 2: Regioselective Sonogashira Coupling at the C-5 Position
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, which is a common structural motif in kinase inhibitors.[3][12][13][14]
Rationale for Conditions:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[3][12][13][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both as a base to deprotonate the alkyne and often as a solvent.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[13]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-3 mol%)
-
Copper(I) iodide (CuI) (3-5 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent with THF/DMF)
-
Anhydrous and degassed solvents
-
Standard laboratory glassware, Schlenk line or glovebox, and purification supplies
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (e.g., 254 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 5.7 mg, 0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add an anhydrous, degassed solvent such as THF or DMF (5 mL) followed by degassed TEA (3 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe while stirring.
-
Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. The reaction is often complete within 2-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane, and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-5-alkynylpyridin-2-amine.
Figure 2: Simplified catalytic cycle of the Sonogashira reaction.
Application Example: Synthesis of a Hypothetical MPS1 Kinase Inhibitor
Monopolar Spindle 1 (MPS1) and Aurora kinases are attractive targets for cancer therapy.[15] A known inhibitor scaffold for these kinases is 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one.[15] We can envision a synthetic route towards a novel analog starting from this compound.
Synthetic Scheme:
-
Suzuki Coupling: React this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine using the Suzuki protocol to generate 3-Chloro-5-(pyridin-4-yl)pyridin-2-amine.
-
Further Elaboration: The resulting intermediate can then be subjected to further reactions. For instance, the chlorine at the 3-position could be displaced by a nucleophile, or the 2-amino group could be acylated or alkylated to explore further SAR and develop novel, potent kinase inhibitors.
This strategy highlights how this compound serves as a versatile platform for rapidly accessing diverse chemical matter around a core kinase-binding pharmacophore.
Conclusion and Best Practices
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its key advantage is the differential reactivity of the C-I and C-Cl bonds, which allows for predictable and regioselective functionalization. By employing well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, medicinal chemists can efficiently construct libraries of substituted 2-aminopyridines for lead discovery and optimization.
Key recommendations for successful synthesis:
-
Inert Conditions: Always use an inert atmosphere (nitrogen or argon) for palladium-catalyzed reactions to prevent catalyst degradation and side reactions like Glaser coupling.
-
Degassed Solvents: Use properly degassed solvents to improve reaction reproducibility and yield.
-
Ligand Screening: For challenging substrates, screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos) to identify the optimal conditions.
-
Purity of Starting Material: Ensure the purity of this compound and the coupling partner, as impurities can inhibit the catalyst.
By following the protocols and considering the principles outlined in these application notes, researchers can effectively utilize this strategic building block to accelerate the discovery and development of next-generation kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. achmem.com [achmem.com]
- 5. 2-Chloro-5-iodopyridin-3-amine | CymitQuimica [cymitquimica.com]
- 6. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Utility of 3-Chloro-5-iodopyridin-2-amine in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 3-Chloro-5-iodopyridin-2-amine, a highly versatile and strategically important building block in modern medicinal chemistry. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering detailed, field-proven protocols for its application in constructing complex molecular architectures, with a particular focus on the synthesis of kinase inhibitors.
Introduction: A Privileged Scaffold with Orthogonal Reactivity
The pyridine ring is a quintessential "privileged scaffold" in drug discovery, forming the core of countless therapeutic agents due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its favorable aqueous solubility.[1] Among the vast landscape of pyridine derivatives, this compound stands out as a particularly powerful synthon for lead optimization and library synthesis.[2]
Its strategic value lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C-5 position is significantly more susceptible to palladium-catalyzed oxidative addition than the more robust carbon-chlorine bond at the C-3 position.[3] This "orthogonal" reactivity allows for a stepwise and regioselective functionalization of the pyridine core, enabling chemists to introduce diverse substituents at specific vectors and systematically explore the chemical space around the scaffold. This technical note will detail the primary applications of this intermediate and provide robust protocols for its use.
Part 1: The Strategic Advantage in Drug Scaffolding
The arrangement of the amino, chloro, and iodo groups on the pyridine ring creates a unique electronic and steric environment. The electron-donating amino group at C-2 activates the ring, while the inductive effects of the halogens modulate its reactivity. The primary utility of this compound is as a versatile intermediate for building more complex, biologically active molecules through sequential cross-coupling reactions.[2][4]
Caption: Core structure and reactive sites of this compound.
Part 2: Key Synthetic Transformations & Protocols
The workhorse applications for this scaffold involve palladium-catalyzed cross-coupling reactions. The following sections provide validated protocols for the most common transformations, explaining the rationale behind the selected conditions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors.[5][6] The reaction selectively targets the C-5 iodo position, leaving the C-3 chloro untouched for subsequent modification.
Mechanistic Insight: The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond.[6] The choice of a moderately strong base like K₃PO₄ or Cs₂CO₃ is crucial for activating the boronic acid for transmetalation without promoting unwanted side reactions.[7] Bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium catalyst and facilitate the oxidative addition step, which is often rate-limiting for less reactive halides.[7]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[7]
-
Seal the vial with a septum and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.[8]
-
Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-5-arylpyridin-2-amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | Highly active system for C-I and C-Cl bond activation.[7] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective for boronic acid activation with good functional group tolerance.[7] |
| Solvent | 1,4-Dioxane / H₂O | Promotes solubility of both organic and inorganic reagents.[8] |
| Temperature | 100-110 °C | Provides sufficient thermal energy for efficient catalytic turnover. |
| Expected Yield | 65-95% | Varies with the electronic and steric nature of the boronic acid. |
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a powerful method for installing alkyne functionalities, which are valuable handles for further chemistry (e.g., click chemistry) or can act as rigid linkers or pharmacophores themselves.[9][10] This reaction also proceeds selectively at the C-5 iodo position.
Mechanistic Insight: This coupling involves a palladium catalyst to activate the aryl iodide and a copper(I) co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3] The use of an amine base like triethylamine (TEA) or diisopropylamine (DIPA) is critical as it serves both as the base and often as the solvent.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a reaction vial, add this compound (1.0 mmol, 1 equiv.), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 mmol, 2.5 mol%).
-
Seal the vial and place under an inert atmosphere (nitrogen or argon).
-
Add anhydrous, degassed solvent such as triethylamine (5 mL) or a mixture of THF/triethylamine.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv.) via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours, monitoring by TLC or LC-MS.[11]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the 3-chloro-5-alkynylpyridin-2-amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Classic and reliable system for Sonogashira couplings.[3] |
| Base | Triethylamine (TEA) | Acts as both base and solvent, scavenging the HI byproduct. |
| Solvent | TEA or THF/TEA | Anhydrous and degassed conditions are crucial to prevent side reactions. |
| Temperature | RT to 70 °C | Mild conditions are often sufficient, preserving sensitive functional groups. |
| Expected Yield | 70-98% | Generally high-yielding for a wide range of terminal alkynes. |
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] After functionalizing the C-5 position, this reaction can be employed under more forcing conditions to substitute the C-3 chloro group, providing access to 3,5-disubstituted-2-aminopyridines.
Mechanistic Insight: The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine nucleophile to the Pd(II) center, followed by deprotonation by a strong base to form a palladium-amido complex.[14] Reductive elimination then forms the C-N bond. The C-Cl bond is less reactive than C-I, thus requiring a more active catalyst system (e.g., a palladium precursor with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos) and a strong, non-nucleophilic base like NaOtBu or LHMDS.[15][16]
Caption: General workflow for Buchwald-Hartwig amination at the C-3 position.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the 3-chloro-5-substituted-pyridin-2-amine (1.0 mmol, 1 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a reaction vial.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to yield the final product.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A highly active "third-generation" system for challenging C-Cl amination.[12] |
| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base required for amine deprotonation.[15] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvent is essential for reaction success. |
| Temperature | 100-120 °C | Higher temperature needed to overcome the activation barrier for C-Cl cleavage. |
| Expected Yield | 50-85% | Highly dependent on the steric and electronic properties of the amine. |
Part 3: Application Showcase - Synthesis of Kinase Inhibitors
This compound and its derivatives are key intermediates in the synthesis of numerous kinase inhibitors.[17][18] For example, it is a documented starting material for synthesizing potent and selective spleen tyrosine kinase (Syk) inhibitors, which are targets for autoimmune diseases and certain cancers.[18][19] The general strategy involves using the C-5 position to attach a larger fragment that binds in the ATP-binding pocket, while the C-2 amine and a substituent at C-3 often interact with the "hinge" region of the kinase.
Caption: Sequential coupling strategy for kinase inhibitor synthesis.
Structure-Activity Relationship (SAR) Insights:
-
C-5 Substituent (R¹): Groups installed via Suzuki or Sonogashira coupling often occupy the hydrophobic regions of the ATP-binding site. The size, shape, and electronics of this group are critical for potency and selectivity.[20]
-
C-3 Substituent (R²-NH): The group attached via Buchwald-Hartwig amination can be tailored to form additional hydrogen bonds or van der Waals interactions, further enhancing binding affinity.
-
C-2 Amine: The free amine is often crucial, acting as a key hydrogen bond donor to the kinase hinge region, a common binding motif for Type I and Type II kinase inhibitors.[21]
Part 4: Synthesis of the Starting Material
For laboratories wishing to prepare the title compound, a straightforward iodination of the commercially available 2-amino-5-chloropyridine is the most common route.
Protocol 4: Synthesis of this compound [18]
-
In a suitable reactor, dissolve 2-amino-5-chloropyridine (1.0 equiv.) in a solvent such as tetrahydrofuran (THF) or ethylene dichloride.
-
Add N-iodosuccinimide (NIS) (1.2-1.5 equiv.) portion-wise to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction for the complete consumption of the starting material by TLC or GC.
-
Upon completion, cool the reaction and remove the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/ethanol) or by flash column chromatography to yield this compound as a solid.[18]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its predictable, sequential reactivity empowers the rapid and efficient synthesis of complex, diverse libraries of compounds. The robust and well-characterized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the systematic exploration of structure-activity relationships, accelerating the journey from a hit compound to a clinical candidate. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the utility of this powerful building block in drug discovery is set to expand even further.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 19. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloro-5-iodopyridin-2-amine as a Versatile Building Block for Agrochemical Synthesis
Abstract
In the competitive landscape of agrochemical research and development, the strategic construction of novel molecular architectures is paramount. The pyridine scaffold is a privileged core structure in a multitude of successful commercial pesticides and herbicides. This guide focuses on 3-chloro-5-iodopyridin-2-amine, a trifunctionalized building block offering a powerful platform for creating diverse and complex agrochemical candidates. Its unique electronic and steric properties, arising from the distinct halogen substituents and the directing amino group, allow for selective and sequential functionalization. This document provides an in-depth analysis of its reactivity, detailed experimental protocols for its synthesis and key transformations, and the strategic rationale behind these methodologies.
Introduction: The Strategic Advantage of this compound
This compound is a heterocyclic compound of significant interest to researchers in agricultural and pharmaceutical chemistry.[1][2] Its utility stems from the presence of three distinct reactive sites: an amino group and two different halogen atoms (chlorine and iodine) on a pyridine ring.[1] This arrangement provides a robust and flexible entry point for constructing complex molecules.
The primary strategic advantage lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C-Cl bond. This reactivity gap enables chemists to perform selective functionalization at the 3-position (iodine) while leaving the 5-position (chlorine) intact for subsequent transformations under different, often more forcing, reaction conditions. This built-in orthogonality is the cornerstone of its value in combinatorial and scaffold-elaboration strategies.
Physicochemical Properties
A clear understanding of the physical properties of this building block is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 211308-81-5 | [3][4] |
| Molecular Formula | C₅H₄ClIN₂ | [3][4] |
| Molecular Weight | 254.46 g/mol | [3][4] |
| Melting Point | 137-138°C | [4] |
| Appearance | Light yellow to orange powder/crystal | [4] |
| InChI Key | DIONPYCYVWCDIG-UHFFFAOYSA-N | [3] |
Safety and Handling
As with all laboratory reagents, proper safety precautions are mandatory. This compound is harmful if swallowed or in contact with skin, causes skin irritation, and may cause respiratory irritation.[5] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the material safety data sheet (MSDS) before use.
Synthesis of the Building Block
The most common and efficient synthesis of this compound involves the direct electrophilic iodination of the commercially available precursor, 5-chloropyridin-2-amine.
Protocol 1: Synthesis via Electrophilic Iodination
This protocol details the iodination at the C-3 position, which is activated by the ortho-amino group. The reaction utilizes N-Iodosuccinimide (NIS) as a mild and effective iodine source.
Reaction Scheme: 5-chloropyridin-2-ylamine + N-iodosuccinimide → this compound
Caption: Workflow for the synthesis of this compound.
Materials:
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
|---|---|---|---|---|
| 5-chloropyridin-2-ylamine | 128.56 | 6.43 g | 50.0 mmol | 1.0 |
| N-Iodosuccinimide (NIS) | 224.99 | 12.38 g | 55.0 mmol | 1.1 |
| Glacial Acetic Acid | - | 300 mL | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Deionized Water | - | ~500 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-chloropyridin-2-ylamine (6.43 g) and glacial acetic acid (300 mL). Stir until the solid is fully dissolved.
-
Add N-iodosuccinimide (12.38 g) to the solution.
-
Heat the reaction mixture to 55°C and maintain this temperature for 6 hours.[3] The reaction progress can be monitored by TLC or LC-MS.
-
After 6 hours, allow the mixture to cool to room temperature and continue stirring for an additional 18 hours.[3]
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 400 mL of deionized water and stir to form a suspension.
-
Carefully add saturated aqueous sodium hydrogen carbonate solution portion-wise until the pH of the suspension reaches ~8. This neutralizes the residual acetic acid and deprotonates the product, causing it to precipitate.
-
Collect the precipitate by vacuum filtration, washing the filter cake thoroughly with deionized water (2 x 50 mL).
-
Dry the collected solid in a vacuum oven at 40°C to a constant weight to yield the desired this compound.[3]
Causality and Insights:
-
Solvent Choice: Glacial acetic acid is an excellent solvent for both the starting material and NIS, and its polar, protic nature can facilitate the electrophilic substitution mechanism. Alternative solvent systems like THF/ethylene dichloride have also been reported.[6]
-
Reagent: NIS is a convenient and safer alternative to molecular iodine (I₂) for electrophilic iodination. The succinimide byproduct is water-soluble, simplifying the purification process.
-
Workup: The basic workup is critical to neutralize the acidic solvent and ensure the product, which is an amine, is in its free base form to ensure minimum loss due to solubility in the aqueous phase.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling, enabling the construction of C-C, C-N, and C-CN bonds—the very grammar of modern agrochemical design.
Application Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming biaryl and heteroaryl-aryl linkages.[7][8] This protocol describes the selective coupling at the C-I position.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]
Materials:
| Reagent | MW ( g/mol ) | Amount (for 1 mmol scale) | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 254.46 | 254.5 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | Varies | 1.2 mmol | 1.2 mmol | 1.2 |
| Pd(OAc)₂ | 224.5 | 4.5 mg | 0.02 mmol | 2 mol% |
| SPhos | 410.5 | 16.4 mg | 0.04 mmol | 4 mol% |
| K₃PO₄ | 212.27 | 425 mg | 2.0 mmol | 2.0 |
| 1,4-Dioxane / Water (5:1) | - | 6 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (254.5 mg), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₃PO₄ (425 mg).[9]
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.
-
Using a syringe, add the degassed solvent mixture of 1,4-dioxane (5 mL) and water (1 mL).
-
Place the reaction mixture in a preheated oil bath at 100°C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired 3-aryl-5-chloropyridin-2-amine product.
Causality and Insights:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for activating the C-I bond.[9] The ligand stabilizes the Pd(0) species and facilitates the rate-determining oxidative addition step.[8]
-
Base and Solvent: K₃PO₄ is a common base that activates the boronic acid for transmetalation. The aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents. Degassing is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.
Application Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for installing amine functionalities, a common feature in bioactive molecules.[10][11] The protocol focuses on coupling a primary or secondary amine at the C-I position.
Materials:
| Reagent | MW ( g/mol ) | Amount (for 1 mmol scale) | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 254.46 | 254.5 mg | 1.0 mmol | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 mmol | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.7 | 18.3 mg | 0.02 mmol | 2 mol% |
| BippyPhos | 552.6 | 22.1 mg | 0.04 mmol | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 134.5 mg | 1.4 mmol | 1.4 |
| Toluene (anhydrous, degassed) | - | 5 mL | - | - |
Procedure:
-
In an inert atmosphere glovebox, add this compound (254.5 mg), Pd₂(dba)₃ (18.3 mg), BippyPhos (22.1 mg), and NaOtBu (134.5 mg) to a reaction vial.
-
Add the desired amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110°C with vigorous stirring for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography.
Causality and Insights:
-
Catalyst System: The Buchwald-Hartwig amination often requires specific ligand/palladium combinations for optimal results. BippyPhos is a versatile ligand known for its broad substrate scope, including heteroaryl chlorides.[12]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination. Weaker bases like K₂CO₃ can be used but often require higher temperatures and longer reaction times.[11]
-
Inert Atmosphere: This reaction is highly sensitive to air and moisture. The catalyst is easily oxidized, and the strong base can be quenched by water. Therefore, strict adherence to anhydrous and anaerobic conditions is essential for success.
Application Protocol 3: Cyanation (C-CN Bond Formation)
The introduction of a nitrile group provides a versatile handle for further synthetic manipulations. The cyano group itself is a key component in some agrochemicals, and it can be readily hydrolyzed to a carboxylic acid or reduced to an amine.[13][14]
Materials:
| Reagent | MW ( g/mol ) | Amount (for 1 mmol scale) | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 254.46 | 254.5 mg | 1.0 mmol | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 117.4 | 65 mg | 0.55 mmol | 0.55 |
| Pd₂(dba)₃ | 915.7 | 27.5 mg | 0.03 mmol | 3 mol% |
| dppf | 554.6 | 33.3 mg | 0.06 mmol | 6 mol% |
| DMF (anhydrous, degassed) | - | 4 mL | - | - |
Procedure:
-
To a reaction vial, add this compound (254.5 mg), zinc cyanide (65 mg), Pd₂(dba)₃ (27.5 mg), and dppf (33.3 mg).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add anhydrous, degassed DMF (4 mL) via syringe.
-
Seal the vial and heat the mixture to 120°C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through Celite® to remove insoluble material.
-
Separate the layers of the filtrate. Extract the aqueous layer with more ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting crude material by column chromatography to yield 2-amino-5-chloro-3-cyanopyridine.
Causality and Insights:
-
Cyanide Source: Zinc cyanide is a commonly used cyanide source in palladium-catalyzed reactions. It is a solid, relatively stable, and less acutely toxic than alkali metal cyanides or HCN gas, making it a preferred reagent for laboratory-scale synthesis.[14]
-
Catalyst System: The combination of a palladium source and a ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is effective for this transformation. The ligand's specific bite angle and electronic properties are well-suited for the cyanation catalytic cycle.
-
Solvent: A polar aprotic solvent like DMF is typically required to dissolve the reagents and facilitate the reaction, which often requires elevated temperatures.
The Power of Sequential Functionalization
The key to unlocking the full potential of this compound is to leverage the reactivity difference between the C-I and C-Cl bonds. A typical strategy involves a Suzuki or Buchwald-Hartwig reaction at the C-3 position first, followed by a second cross-coupling reaction at the C-5 position, often requiring a more active catalyst, a different ligand, and/or higher temperatures.
Caption: A strategic workflow for sequential functionalization.
This two-step approach allows for the controlled and divergent synthesis of highly functionalized pyridine derivatives from a single, versatile starting material, making it an invaluable tool for building libraries of potential agrochemical candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]
- 3. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]
- 4. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
Protocol and Application Notes for the Selective N-Functionalization of 3-Chloro-5-iodopyridin-2-amine
An Application Guide for Researchers
Introduction: The Strategic Value of N-Functionalized Pyridines
Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry and materials science, appearing frequently in pharmaceuticals, agrochemicals, and functional organic materials.[1] The ability to precisely install diverse functional groups onto the exocyclic amine is a critical step in drug discovery programs for optimizing properties such as potency, selectivity, and pharmacokinetics. The target molecule, 3-chloro-5-iodopyridin-2-amine, presents a unique synthetic challenge and opportunity. It possesses three distinct reactive sites: an exocyclic primary amine and two halogen atoms (iodine and chlorine) at different positions.
This application note provides a detailed experimental protocol for the selective N-functionalization of this compound, focusing on the highly efficient and versatile Palladium-catalyzed Buchwald-Hartwig amination reaction.[2] We will delve into the mechanistic underpinnings of this transformation, the rationale behind the selection of catalysts and reagents, and provide a robust, field-proven protocol for researchers in drug development and synthetic chemistry.
Principle and Mechanism: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through a Palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[2][3] The transformation has revolutionized synthetic access to arylamines due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[2]
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[3][4]
The Catalytic Cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.
Bulky, electron-rich phosphine ligands are crucial for the reaction's success. They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent the formation of inactive catalyst species.[4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: N-Arylation of this compound
This protocol details a general procedure for the coupling of an aryl amine with this compound. The reaction selectively functionalizes the exocyclic amine (N-arylation) over coupling at the C-I or C-Cl positions.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Role | Notes |
| This compound | N/A | 254.45 | Substrate | Handle with care; potential sensitizer. |
| Aryl Iodide (e.g., Iodobenzene) | 591-50-4 | 204.01 | Coupling Partner | Use 1.0 - 1.2 equivalents. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Palladium Precatalyst | Air-sensitive. Store under inert gas. |
| Xantphos | 161265-03-8 | 578.68 | Ligand | Air-stable, but best handled under inert gas when weighing. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Base | Highly hygroscopic and reactive. Handle in a glovebox. |
| Anhydrous Toluene | 108-88-3 | 92.14 | Solvent | Use a dry, degassed solvent from a solvent purification system. |
| Nitrogen (N₂) or Argon (Ar) | 7727-37-9 | 28.01 | Inert Gas | For maintaining an inert atmosphere. |
Step-by-Step Experimental Procedure
Caption: A streamlined workflow for the N-functionalization experiment.
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 254.5 mg), the aryl iodide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Expert Note: The order of addition matters. It is often best to add the solids first, followed by the base. This is particularly crucial when using highly reactive bases like NaOtBu, which should be handled exclusively in a glovebox.
-
-
Solvent Addition and Degassing:
-
Evacuate and backfill the flask with inert gas (N₂ or Ar) three times.
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.
-
The mixture will typically turn from a suspension to a dark red or brown solution.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.
-
-
Workup and Extraction:
-
Once the reaction is complete (as judged by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by carefully adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
The appropriate eluent system must be determined by TLC, but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the N-functionalized product.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Key Experimental Considerations & Scientific Rationale
Regioselectivity: Why N-Arylation Dominates
The substrate contains three potential sites for cross-coupling. However, under Buchwald-Hartwig conditions, N-arylation of the primary amine is overwhelmingly favored over C-I or C-Cl bond activation. This is because the deprotonation of the amine and its subsequent coordination to palladium is kinetically more facile than the oxidative addition into the C-halogen bonds under these specific conditions. To achieve selective coupling at the C-I bond, one would typically first protect the exocyclic amine (e.g., as a Boc-carbamate) and then proceed with the cross-coupling reaction.
The Catalyst System: A Deliberate Choice
-
Palladium Source: Pd₂(dba)₃ is a common, air-stable Pd(0) precursor that is readily activated in situ. Other sources like Pd(OAc)₂ can also be used, which are reduced to Pd(0) in the catalytic cycle.[3]
-
Ligand Selection: The choice of ligand is critical for success, especially with heteroaromatic substrates.[5]
-
Xantphos: This is a wide bite-angle bidentate phosphine ligand. Its specific geometry is known to promote the reductive elimination step and prevent catalyst decomposition pathways that can plague reactions with pyridinic substrates.
-
Alternative Ligands: For different amine or aryl partners, other ligands might be more effective. Bulky, monodentate biarylphosphine ligands like XPhos or RuPhos are also excellent choices and can sometimes offer superior performance.[4][5]
-
The Role of the Base
The base serves a critical function: it deprotonates the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate that precedes reductive elimination.[6]
-
NaOtBu: A strong, non-nucleophilic base is required to efficiently deprotonate the amine. Sodium tert-butoxide is the standard choice for many aminations.
-
Milder Bases: If the substrate contains base-sensitive functional groups (e.g., esters), NaOtBu can cause undesired side reactions. In such cases, a weaker inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[3][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere techniques and use freshly degassed solvent.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu).3. Increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (loss of I or Cl).2. Catalyst decomposition (formation of palladium black). | 1. Use a ligand less prone to β-hydride elimination. Ensure the base is completely dry.2. Screen different ligands (e.g., XPhos, RuPhos). Ensure proper stoichiometry of ligand to palladium (typically 2:1 for bidentate, 2-4:1 for monodentate). |
| Difficulty in Purification | Product co-elutes with starting materials or byproducts. | 1. Optimize the chromatography eluent system; consider using a different solvent system (e.g., dichloromethane/methanol).2. If the product is basic, a small amount of triethylamine (0.1-1%) can be added to the eluent to reduce tailing on the silica gel column. |
| Reaction with Volatile Amines | The amine evaporates from the reaction mixture at elevated temperatures. | For low-boiling point amines, the reaction should be conducted in a sealed tube or pressure vessel to maintain the concentration of the amine in the reaction mixture.[8] |
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. ir.nbu.ac.in [ir.nbu.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
Protocol for Sonogashira coupling with 3-Chloro-5-iodopyridin-2-amine
An Application Guide for the Chemoselective Sonogashira Coupling of 3-Chloro-5-iodopyridin-2-amine
Introduction: Strategic Alkynylation of Halogenated Pyridines
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity and tolerance of a wide array of functional groups, proceeding under generally mild conditions.[1][4] Its application is particularly profound in the synthesis of complex pharmaceuticals, natural products, and advanced organic materials where the introduction of a rigid alkyne linker is a key architectural step.[1][3]
This guide focuses on a substrate of significant synthetic utility: This compound . This molecule presents a unique challenge and opportunity due to its di-halogenated nature and the presence of an amino group. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly selective alkynylation.[1] By carefully controlling reaction conditions, one can selectively couple a terminal alkyne at the 5-position (C-I), leaving the less reactive C-Cl bond at the 3-position untouched for subsequent downstream transformations. This chemoselectivity makes it a valuable building block for creating complex, multi-substituted pyridine derivatives, a common scaffold in medicinal chemistry.[5][6]
This document provides a detailed protocol grounded in the fundamental principles of the Sonogashira reaction, offering researchers a robust starting point for their synthetic endeavors.
Mechanistic Rationale: The Cooperative Catalytic Cycles
The efficacy of the Sonogashira coupling hinges on the synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7] Understanding this mechanism is critical for rational troubleshooting and optimization.
-
The Palladium Cycle: The primary cross-coupling engine.
-
Oxidative Addition: An active Pd(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition into the most reactive carbon-halogen bond (C-I in this case) of the pyridine substrate. This forms a Pd(II) intermediate.[4]
-
Transmetalation: The copper acetylide, formed in the concurrent copper cycle, transfers its alkyne group to the Pd(II) complex. This is often the rate-determining step of the overall process.[4][8]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
-
-
The Copper Cycle: An essential accelerator.
The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide (HI) generated as a byproduct during the reaction.[1][11]
Protocol: Selective Alkynylation of this compound
This protocol is designed for the selective coupling at the 5-position (C-I). The mild conditions employed are specifically chosen to disfavor the oxidative addition into the more robust C-Cl bond.
Materials & Equipment
-
Reagents: this compound, terminal alkyne, Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N) or Diisopropylamine (DIPA), and an appropriate solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)). All solvents should be anhydrous and degassed.
-
Equipment: Schlenk flask or a round-bottom flask with a rubber septum, magnetic stirrer and stir bar, nitrogen or argon gas line with a bubbler, syringes, and needles.
-
Purification: Silica gel for column chromatography, standard glassware.
Reagent Quantities (Example Reaction)
The following table provides an example for a 1.0 mmol scale reaction.
| Component | Role | Mol. Wt. ( g/mol ) | Equivalents | Amount (mg/mmol/mL) |
| This compound | Aryl Halide | 268.44 | 1.0 | 268.5 mg (1.0 mmol) |
| Terminal Alkyne (e.g., Phenylacetylene) | Coupling Partner | 102.13 | 1.2 | 122.6 mg (1.2 mmol) |
| PdCl₂(PPh₃)₂ | Palladium Pre-catalyst | 701.90 | 0.02 (2 mol%) | 14.0 mg (0.02 mmol) |
| Copper(I) Iodide (CuI) | Co-catalyst | 190.45 | 0.04 (4 mol%) | 7.6 mg (0.04 mmol) |
| Triethylamine (Et₃N) | Base / Solvent | 101.19 | ~3.0 | ~0.42 mL (~3.0 mmol) |
| THF (anhydrous) | Solvent | - | - | 5.0 mL |
Experimental Workflow
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[1]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5.0 mL) and triethylamine (3.0 eq) via syringe. Stir the mixture until all solids are dissolved or a uniform suspension is formed.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe. A slight color change may be observed.
-
Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 35-45°C. Higher temperatures should be avoided to maintain selectivity and prevent C-Cl bond activation.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the this compound starting material. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate or diethyl ether and filter it through a short plug of Celite® to remove the palladium and copper catalysts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove residual copper salts), followed by a wash with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-5-(alkynyl)pyridin-2-amine product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poorly reactive alkyne. | Use a fresh batch of catalyst; Ensure rigorous inert atmosphere technique; Gently warm the reaction (35-45°C); Screen alternative ligands or bases. |
| Glaser Homocoupling | Presence of oxygen in the reaction vessel. | Improve degassing procedure (more vacuum/backfill cycles); Ensure a positive pressure of inert gas throughout the reaction. |
| Dehalogenation of Product | Unstable catalyst; Presence of water or protic sources. | Use fresh, anhydrous solvents; Ensure the base is dry. |
| Formation of Di-coupled Product | Reaction temperature is too high, leading to C-Cl bond activation. | Maintain the reaction temperature at or near room temperature. Do not exceed 50°C. |
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Copper iodide is a potential irritant.
-
Solvents: Organic solvents like THF, DMF, and Et₃N are flammable and volatile. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Inert Gas: Handle compressed gas cylinders with care according to institutional safety protocols.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-5-iodopyridin-2-amine
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic molecules. 3-Chloro-5-iodopyridin-2-amine is a valuable building block, offering two distinct handles for sequential cross-coupling reactions. However, achieving high-yield, chemoselective Suzuki-Miyaura coupling at the C-I position while preserving the C-Cl bond requires careful optimization and troubleshooting. This document provides in-depth, field-proven insights to navigate the common challenges encountered with this substrate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic goal when performing a Suzuki coupling with this compound?
The principal objective is to achieve a chemoselective cross-coupling reaction. This involves selectively forming a new carbon-carbon bond at the more reactive C-I position while leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization allows for the efficient and controlled synthesis of highly substituted, unsymmetrical pyridine derivatives, which are common motifs in pharmaceutical agents.
Q2: Why does the Suzuki reaction preferentially occur at the iodine-substituted position over the chlorine?
The selectivity is governed by the relative rates of the first step in the catalytic cycle: oxidative addition. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl.[1][2] The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to oxidative addition by the palladium(0) catalyst.[3] By carefully controlling reaction conditions, this inherent reactivity difference can be exploited to ensure the reaction occurs exclusively at the C-5 iodo position.
Q3: What are the unique challenges associated with the this compound substrate?
This substrate presents several challenges beyond simple chemoselectivity:
-
Catalyst Inhibition: The presence of the 2-amino group and the pyridine nitrogen can be problematic. These Lewis basic sites can coordinate to the palladium center, potentially inhibiting catalytic activity or altering the electronic properties of the catalyst.[4]
-
Side Reactions: The electron-deficient nature of the pyridine ring and the presence of the amino group can promote side reactions such as protodeboronation of the boronic acid partner and hydrodehalogenation of the starting material.[4][5][6]
-
Challenging C-Cl Activation: While the goal is to avoid C-Cl coupling initially, subsequent reactions at this position are often desired. Activating this less reactive bond typically requires more forcing conditions with specialized, bulky, and electron-rich ligands.[2][7]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low Conversion or No Reaction
Q: I am observing very low conversion of my starting material, or the reaction is not proceeding at all. What are the fundamental checks I should perform?
A: When a Suzuki coupling fails, it is crucial to systematically verify the integrity of each component of the reaction. Low yields or complete failure can often be traced back to a few key areas.[1][8]
-
Inert Atmosphere is Critical: The active Pd(0) catalyst and any phosphine ligands are highly sensitive to oxygen.[1][9] Inadequate degassing or a poor inert atmosphere (N₂ or Ar) will lead to catalyst oxidation and deactivation.
-
Solution: Ensure your solvent is rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes. The reaction vessel must be thoroughly purged by evacuating and backfilling with inert gas (repeat 3-5 times).[10]
-
-
Reagent and Catalyst Quality:
-
Catalyst/Ligand: Palladium precatalysts, especially Pd(II) sources, and phosphine ligands can degrade over time. Phosphines are particularly susceptible to oxidation.[1]
-
Boronic Acid/Ester: Boronic acids are susceptible to decomposition, primarily through protodeboronation (hydrolysis) or formation of anhydride trimers (boroxines).[1][5]
-
Base and Solvent: The presence of moisture or other impurities in the base or solvent can be detrimental. Always use anhydrous solvents and high-purity bases.[1]
-
Solution: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere. If protodeboronation is suspected, consider using a more stable boronic ester derivative like a pinacol or MIDA ester.[1][5]
-
Problem 2: Poor Chemoselectivity
Q: My reaction is producing a mixture of the desired C-I coupled product and the C-Cl coupled product. How can I improve selectivity for the C-I position?
A: Achieving high selectivity relies on exploiting the kinetic difference in the oxidative addition rates between the C-I and C-Cl bonds. If you are observing C-Cl coupling, your reaction conditions are likely too harsh.
-
Reaction Temperature: Higher temperatures provide more energy to overcome the larger activation barrier of C-Cl bond cleavage.
-
Solution: Lower the reaction temperature. Start screening at a moderate temperature (e.g., 60-80 °C) and only increase if the C-I coupling is too sluggish.
-
-
Catalyst and Ligand Choice: Highly active catalyst systems designed for C-Cl activation (e.g., those with very bulky, electron-rich phosphine ligands like Buchwald's SPhos or tBu₃P) might be too reactive and could activate the C-Cl bond, especially at elevated temperatures.[7][10]
-
Solution: Opt for a "softer" catalyst system. Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are often sufficient for the highly reactive C-I bond and are less likely to activate the C-Cl bond under mild conditions.
-
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to the slow but eventual coupling at the C-Cl position after the C-I coupling has completed.
-
Solution: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the this compound has been fully consumed.
-
Problem 3: Dominant Side Reactions
Q: The main product I'm isolating is 3-chloro-pyridin-2-amine (de-iodinated starting material). What is causing this hydrodehalogenation and how can it be minimized?
A: The formation of the de-iodinated (or more generally, de-halogenated) product is a known side reaction.[5][6] It occurs when the organopalladium intermediate formed after oxidative addition undergoes reaction with a hydride source before it can proceed through transmetalation.
-
Mechanism: Potential hydride sources in the reaction mixture can include the solvent (e.g., alcohols), the base (e.g., amines), or water.
-
Solutions:
-
Choice of Base: Avoid using amine bases. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are preferred.
-
Anhydrous Conditions: While many Suzuki reactions tolerate water, if hydrodehalogenation is a significant issue, switching to strictly anhydrous conditions can help.
-
Increase Boronic Acid Concentration: Ensuring the transmetalation step is fast can outcompete the dehalogenation pathway. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can be beneficial.
-
Q: I'm seeing a significant amount of biaryl product from my boronic acid (homocoupling). What is the cause and solution?
A: Homocoupling of the boronic acid is almost always caused by the presence of oxygen.[1][9] Oxygen can facilitate an oxidative coupling pathway for the boronic acid, consuming it and reducing the yield of your desired cross-coupled product.
-
Solution: As detailed in Problem 1, rigorous exclusion of oxygen is paramount. Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the entire process.[1]
Problem 4: Reaction Stalls Prematurely
Q: My reaction starts but fails to reach completion, even with extended time or heating. Could my catalyst be deactivating?
A: Yes, catalyst deactivation is a common issue, particularly with heteroaromatic substrates containing Lewis basic sites like yours.
-
Coordination to the 2-Amine/Pyridine Nitrogen: The lone pairs on the nitrogen atoms can bind strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[4]
-
Solution: The choice of ligand is critical here. Bulky ligands can sterically hinder the coordination of the substrate's nitrogen atoms to the palladium center, preserving its catalytic activity. Consider screening ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging heteroaromatic couplings.[11]
-
-
Formation of Palladium Black: The precipitation of palladium metal (palladium black) is a visual indicator of catalyst decomposition and aggregation.[6] This reduces the amount of soluble, active catalyst in the solution.
-
Solution: This often points to ligand instability or an inappropriate ligand-to-metal ratio. Ensure the ligand is stable under the reaction conditions and consider increasing the ligand-to-palladium ratio (e.g., 2:1 or 4:1 for monodentate ligands) to better stabilize the catalytic species.
-
Optimization Strategies & Protocols
Systematic screening of reaction parameters is the most effective way to optimize a challenging Suzuki coupling.[12][13]
Table 1: Key Parameter Screening for Optimization
| Parameter | Variables to Screen | Rationale & Key Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(II) sources require in-situ reduction, which can be influenced by other reaction components.[9][10] |
| Ligand | PPh₃, P(tBu)₃, SPhos, XPhos, dppf | For selective C-I coupling, start with PPh₃. For sluggish reactions or catalyst deactivation, move to bulkier, electron-rich Buchwald ligands (SPhos, XPhos).[2][10] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Carbonates are standard; phosphates are often more effective for difficult couplings. Cs₂CO₃ is more soluble and can accelerate reactions.[14][15] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The choice of solvent affects solubility and reaction rates. Aprotic polar solvents like Dioxane or DMF are common. Water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[16] |
| Temperature | 60 °C, 80 °C, 100 °C | Start low (60-80 °C) to ensure selectivity. Only increase if the reaction is too slow. |
Diagrams and Workflows
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.[17]
Caption: A systematic workflow for troubleshooting low-yield Suzuki coupling reactions.
Protocol 1: Standard Step-by-Step Procedure for Selective Suzuki Coupling
This protocol provides a robust starting point for the selective coupling at the C-I position.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by sparging with argon for 30 minutes.
-
Using a syringe, add the degassed solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the starting aryl halide.
-
-
Catalyst Addition:
-
In a single portion, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). If using a Pd(II) source and a separate ligand, add them now.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS. Look for the consumption of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired 5-aryl-3-chloropyridin-2-amine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Purification of crude 3-Chloro-5-iodopyridin-2-amine by recrystallization
This guide provides in-depth technical support for the purification of crude 3-Chloro-5-iodopyridin-2-amine via recrystallization. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with purifying halogenated aminopyridine scaffolds. The content is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and field experience.
Part 1: Foundational Principles & Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent.[1] The ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically its boiling point).[1][2] For this compound, its structure—containing a polar aminopyridine core with two halogen substituents—suggests moderate polarity. The amino group and the pyridine nitrogen can participate in hydrogen bonding, while the chloro and iodo groups add lipophilic character.
FAQ: How do I select the best solvent for recrystallization?
Answer: Solvent selection is an empirical process that begins with small-scale screening tests.[2] The principle of "like dissolves like" is a useful starting point. Given the target molecule's characteristics, solvents of intermediate polarity, such as alcohols or esters, are excellent candidates. A structured screening process is the most reliable method.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation : Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
Solvent Addition : To each tube, add a different candidate solvent (e.g., water, ethanol, ethyl acetate, toluene, heptane) dropwise at room temperature, swirling after each addition. Add up to 0.5 mL.
-
Room Temperature Observation : Note the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.
-
Heating : If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath while swirling. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Evaluation : An ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystalline precipitate upon cooling.
Data Presentation: Solvent Screening Guide
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with this compound |
| Heptane | Non-polar | 98 | Low solubility even when hot. Potentially useful as an anti-solvent. |
| Toluene | Non-polar | 111 | Low to moderate solubility when hot. May work for very impure samples. |
| Ethyl Acetate | Polar aprotic | 77 | Good candidate . Likely shows moderate solubility at room temperature and high solubility when hot. |
| Acetone | Polar aprotic | 56 | May be too effective a solvent, leading to low recovery. Worth testing. |
| Ethanol | Polar protic | 78 | Excellent candidate . The ability to hydrogen bond often makes it suitable for aminopyridines. |
| Water | Polar protic | 100 | Low solubility due to halogen substituents. Potentially useful as an anti-solvent with a miscible solvent like ethanol. |
Note: This table provides expected behavior based on general principles. Experimental verification is essential.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the recrystallization process.
Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?
Answer: This indicates that the solvent's solvating power is too low for your compound. You have two primary options:
-
Switch to a More Polar Solvent: If you started with a less polar solvent like toluene, switch to a more polar option like ethyl acetate or ethanol. The pyridine nitrogen and amino group require a solvent capable of polar interactions or hydrogen bonding.
-
Use a Mixed-Solvent System: This is a powerful technique when no single solvent is ideal. Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble, e.g., ethanol). Then, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., water or heptane) dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A combination of ethyl acetate and ethanol has been shown to be effective for the closely related isomer, 2-amino-3-iodo-5-chloropyridine.[3]
Q2: My compound dissolved completely, but no crystals have formed after cooling to room temperature and in an ice bath. What's wrong?
Answer: This is a common issue that typically points to one of two scenarios: either the solution is not sufficiently saturated, or it has become supersaturated.[4]
-
Too Much Solvent: This is the most frequent cause.[4] If you added too much hot solvent to dissolve the compound, the concentration may be too low for crystals to form upon cooling.
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) to increase the concentration. Then, attempt to cool it again.[5]
-
-
Supersaturation: The solution contains more dissolved solute than it theoretically should, and crystallization requires a nucleation point to begin.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask below the surface of the liquid. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" will act as a template for other crystals to grow upon.[4]
-
Q3: Instead of forming solid crystals, my compound separated as an oily liquid. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high.[4] Impurities can also depress the melting point of the crude solid, making oiling out more likely.
-
Solution 1 (Reheat and Dilute): Heat the solution to redissolve the oil. Add a small amount (5-10%) more solvent to lower the saturation point, and then try cooling again, perhaps more slowly.[4][5]
-
Solution 2 (Lower the Cooling Temperature): Oiling out is more common when the boiling point of the solvent is significantly higher than the melting point of the solute. If possible, switch to a lower-boiling point solvent.
-
Solution 3 (Slower Cooling): Rapid cooling encourages oil formation. After dissolving the compound, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath. This provides more time for an ordered crystal lattice to form.[5]
Q4: The crystals I obtained are still colored. How can I remove colored impurities?
Answer: Colored impurities are often large, polar, conjugated molecules that can be adsorbed onto the surface of your desired crystals.
-
Solution (Activated Charcoal): Activated charcoal is highly effective at adsorbing colored impurities. After dissolving your crude compound in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient) to the hot solution.
-
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
-
Perform a Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal (and any insoluble impurities). The resulting filtrate should be colorless. Proceed with cooling to crystallize your purified product.
Q5: My final yield is very low. How can I improve it?
Answer: A low yield can result from several factors during the process.[5]
-
Using Too Much Solvent: As discussed in Q2, excess solvent will retain a significant amount of your product in the mother liquor. Use only the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If crystals form during hot filtration, you will lose product on the filter paper. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent (~5%) before filtering. You can then boil this excess solvent away before the final cooling step.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. An ice-water bath (0 °C) is standard, but for some compounds, cooling to lower temperatures may be necessary if the solvent allows.
-
Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room-temperature solvent will redissolve some of your product.
Part 3: Recommended Protocol & Visualizations
This protocol is a robust starting point, adapted from procedures for structurally similar aminopyridines.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to a gentle boil while stirring. Continue adding ethanol dropwise until the solid is completely dissolved.
-
Anti-Solvent Addition (If Necessary): If a large volume of ethanol was required, consider a mixed-solvent approach. To the hot ethanol solution, add water dropwise until the solution becomes faintly and persistently cloudy. Redissolve by adding a few drops of hot ethanol.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, swirl for 2 minutes, and perform a hot gravity filtration into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small portion of ice-cold solvent (the same solvent or solvent mixture used for the recrystallization).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent. Characterize the final product by melting point and spectroscopy to confirm purity.
Mandatory Visualization: Recrystallization Workflow
Caption: General workflow for purification by recrystallization.
Mandatory Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting failure to crystallize.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridinium - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-5-chloro-3-iodopyridine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Common side products in the synthesis of 3-Chloro-5-iodopyridin-2-amine
Welcome to the technical support center for the synthesis of 3-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into navigating the common challenges associated with this synthesis. We will explore the causality behind the formation of common side products and offer validated troubleshooting strategies to enhance reaction efficiency and product purity.
Section 1: FAQ: Common Side Products & Their Identification
This section addresses frequently asked questions regarding impurities encountered during the synthesis of this compound, which typically involves the electrophilic iodination of 2-amino-3-chloropyridine.
Q1: What are the most common side products in this synthesis and why do they form?
A1: The synthesis of this compound is an electrophilic aromatic substitution. The primary challenge is controlling the regioselectivity of the iodination. The pyridine ring is inherently electron-deficient, which can make electrophilic substitution difficult, often requiring harsh conditions that may lead to mixtures of products.[1][2] The directing effects of the existing amino and chloro groups on the starting material, 2-amino-3-chloropyridine, are key to understanding side product formation.
The most common side products include:
-
Unreacted Starting Material: Incomplete conversion of 2-amino-3-chloropyridine.
-
Di-iodinated Product (e.g., 2-amino-3-chloro-5,6-diiodopyridine): This occurs when the reaction is allowed to proceed for too long or with an excess of the iodinating agent. The initial product is still activated enough for a second iodination to occur.
-
Isomeric Impurities: While the 2-amino group strongly directs ortho and para, and the 3-chloro group directs meta to itself, the electronic interplay can sometimes lead to minor amounts of other isomers. However, the formation of the 5-iodo isomer is strongly favored.
-
Byproducts from Reagents: If using N-Iodosuccinimide (NIS), succinimide will be a major byproduct that needs to be removed during workup.
Q2: My reaction is producing a significant amount of a di-iodinated byproduct. How can I prevent this?
A2: The formation of di-iodinated species is a classic example of over-reaction. To mitigate this, precise control over the reaction stoichiometry and conditions is crucial.
-
Stoichiometry: Carefully control the stoichiometry of your iodinating agent (e.g., N-Iodosuccinimide or Iodine Monochloride). Use of a slight excess (e.g., 1.05-1.1 equivalents) is common to drive the reaction to completion, but a larger excess will promote di-iodination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product.
-
Temperature Control: Running the reaction at a controlled, and often lower, temperature can help to improve selectivity and reduce the rate of the second iodination. A typical procedure involves heating at around 55-70°C.[4][5]
Q3: How can I distinguish the desired product from starting material and other impurities using analytical techniques?
A3: A combination of chromatographic and spectroscopic methods is essential for confirming the identity and purity of your product.
| Compound | Expected 1H NMR Signals (Aromatic Region) | Mass Spectrometry (MS) | Chromatographic Behavior (Reverse Phase) |
| 2-Amino-3-chloropyridine | Three distinct aromatic protons. | Lower mass peak corresponding to its molecular weight. | More polar, earlier elution time. |
| This compound | Two distinct aromatic protons, typically doublets. | Mass peak corresponding to C5H4ClIN2 (approx. 254.45 g/mol ).[4][6] | Intermediate polarity and retention time. |
| Di-iodinated byproduct | One singlet in the aromatic region. | Higher mass peak corresponding to the addition of a second iodine atom. | Less polar, later elution time. |
Expert Tip: For NMR analysis, the introduction of a large iodine atom at the 5-position will cause a significant downfield shift for the adjacent protons at the 4 and 6 positions compared to the starting material.
Section 2: Troubleshooting Guide: From Reaction to Purification
This guide provides a systematic approach to resolving common issues encountered during the synthesis.
Issue 1: The reaction is sluggish or does not go to completion.
-
Potential Cause 1: Inactive Reagents. The iodinating agent, particularly NIS, can decompose over time.
-
Solution: Use a fresh bottle of the iodinating agent or test the activity of the current batch.
-
-
Potential Cause 2: Insufficient Activation. The pyridine ring's electron-deficient nature can hinder the reaction.[7]
-
Potential Cause 3: Poor Solubility. The starting material may not be fully dissolved in the chosen solvent.
-
Solution: Ensure adequate solvent volume and vigorous stirring. A co-solvent might be necessary in some cases.[3]
-
Issue 2: The final product is contaminated with succinimide after workup.
-
Potential Cause: Inefficient Extraction. Succinimide has some solubility in organic solvents, especially if the aqueous layer is not sufficiently basic.
-
Solution 1 (Aqueous Wash): During the workup, after quenching the reaction, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate or another mild base.[4] This will deprotonate the succinimide, making it significantly more water-soluble and easier to remove in the aqueous phase.
-
Solution 2 (Purification): If a basic wash is insufficient, the succinimide can typically be removed via flash column chromatography on silica gel.
-
Issue 3: Low isolated yield after purification.
-
Potential Cause 1: Product Loss During Workup. The product may have some solubility in the aqueous phase, particularly under acidic conditions where the amino group is protonated.
-
Solution: Ensure the pH of the aqueous solution is brought to neutral or slightly basic (pH ~8) before extraction to ensure the product is in its neutral, more organic-soluble form.[4] Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery.
-
-
Potential Cause 2: Sub-optimal Purification. The product may be difficult to separate from a closely eluting impurity via column chromatography.
-
Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). Recrystallization from a suitable solvent system can also be an effective purification method.[3]
-
Section 3: Visualizing the Reaction: Pathways and Side Products
Understanding the reaction pathways is key to troubleshooting. The following diagrams illustrate the main synthesis route and the formation of a key byproduct.
Caption: Main reaction pathway and common over-reaction side product.
Section 4: Protocols & Methodologies
The following protocols are provided as a starting point and should be adapted based on laboratory conditions and reaction scale.
Protocol 1: General Synthesis of this compound
This protocol is adapted from established literature procedures.[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-chloropyridine (1.0 equiv.) in glacial acetic acid.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv.) to the solution.
-
Reaction: Heat the reaction mixture to 55-60°C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Workup: Once the starting material is consumed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the acetic acid.
-
Neutralization and Extraction: Take up the residue in water and a suitable organic solvent (e.g., ethyl acetate). Carefully add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is ~8.
-
Isolation: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the final product.[3]
Protocol 2: Analytical Method for Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Elution Order: 2-Amino-3-chloropyridine -> this compound -> Di-iodinated byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 4. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]
- 5. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 6. bridgeorganics.com [bridgeorganics.com]
- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Yield and Regioselectivity in the Iodination of 2-Amino-5-Chloropyridine
Welcome to the technical support center dedicated to the synthesis of iodinated 2-amino-5-chloropyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial synthetic step. Iodinated aminopyridines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] However, their preparation can be fraught with challenges, including low yields, poor regioselectivity, and difficult purifications.
This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions. We will explore the causality behind experimental choices to empower you to not only follow protocols but to understand and adapt them to your specific needs.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format to help you navigate challenges in your iodination reactions.
Q1: My reaction resulted in a low yield or recovery of only starting material. What are the potential causes and how can I improve the outcome?
A: This is a very common issue that typically points to one of three areas: the choice of iodinating agent, the reaction conditions, or inadequate reaction time. The 2-aminopyridine ring is activated by the amino group but deactivated by the chloro substituent and the pyridine nitrogen, creating a delicate balance of reactivity.
Core Causality: For an effective electrophilic aromatic substitution, the iodinating agent must be sufficiently electrophilic to attack the moderately activated pyridine ring.
Troubleshooting Steps & Solutions:
-
Evaluate Your Iodinating System: The choice of reagent is the most critical factor.
-
N-Iodosuccinimide (NIS): This is often the reagent of choice for its mild nature, high regioselectivity for the C3 position, and operational simplicity.[1] It generates an electrophilic iodine species in situ. If NIS alone gives low yields, its electrophilicity can be enhanced with a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).[3]
-
Molecular Iodine (I₂): I₂ itself is not very electrophilic. It requires an oxidizing agent to generate a more potent electrophile (like I⁺ or its equivalent). Common choices include hydrogen peroxide (H₂O₂), periodic acid (HIO₄), or potassium iodate (KIO₃) in an acidic medium.[4][5][6] These systems are often more aggressive and may require more careful temperature control.
-
Iodine with Metal Salts: Reagents like silver sulfate (Ag₂SO₄) or mercuric acetate (Hg(OAc)₂) can be used with I₂.[7][8] The metal salt coordinates to iodine, polarizing the I-I bond and increasing its electrophilicity. However, these methods introduce metal waste, which can be a drawback.
-
-
Optimize Solvent and Temperature:
-
Solvents: Halogenated solvents like 1,2-dichloroethane (DCE) or polar aprotic solvents like tetrahydrofuran (THF) and acetonitrile (MeCN) are commonly used.[1] The choice can influence reagent solubility and reaction rate. For instance, a published high-yield procedure using NIS specifies a mixture of THF and DCE.[1]
-
Temperature: Many iodinations with NIS proceed efficiently at moderately elevated temperatures (e.g., 50-60 °C).[1] Reactions with I₂/oxidant systems may require initial cooling to control the reaction rate before being brought to a higher temperature.[5] Always monitor the reaction progress before increasing the temperature, as excessive heat can sometimes promote side reactions.
-
-
Ensure Sufficient Reaction Time:
-
Electrophilic iodinations on heterocyclic systems can be slower than on highly activated benzene rings. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the 2-amino-5-chloropyridine starting material.[1] A reaction that appears stalled may simply need more time or a slight increase in temperature.
-
Caption: A logical workflow for diagnosing and fixing low-yield iodination reactions.
Q2: I'm observing a mixture of iodinated isomers and/or di-iodinated products. How can I improve the regioselectivity for the C3 position?
A: This is a classic regioselectivity problem. The substitution pattern on the 2-amino-5-chloropyridine ring is governed by the directing effects of three different components: the activating ortho-, para-directing amino group (-NH₂), the deactivating ortho-, para-directing chloro group (-Cl), and the deactivating pyridine nitrogen.
Core Causality:
-
The -NH₂ group is a powerful activating group and strongly directs electrophilic attack to its ortho (C3) and para (C6) positions.
-
The -Cl group at C5 is deactivating but also directs ortho (C4, C6) and para (C2).
-
The pyridine nitrogen deactivates the ring, particularly at the α (C2, C6) and γ (C4) positions, making the β positions (C3, C5) the most likely sites for electrophilic attack on an unsubstituted pyridine ring.[9]
For 2-amino-5-chloropyridine, these effects converge to make the C3 position the most electronically enriched and sterically accessible site for iodination. The C6 position is blocked, and the C4 position is less activated. Therefore, obtaining the 2-amino-5-chloro-3-iodopyridine isomer is expected. The formation of other products typically arises from overly harsh conditions or incorrect stoichiometry.
Troubleshooting Steps & Solutions:
-
Control Stoichiometry: The most common cause of di-iodination is the use of an excess of the iodinating agent. Use a precise stoichiometry, typically 1.0 to 1.1 equivalents of the iodinating agent relative to the starting material.
-
Use a Milder Reagent: As mentioned, NIS is generally milder and more selective than I₂/oxidant systems.[1][3] If you are using a harsher method and seeing byproducts, switching to NIS is the first recommended step.
-
Control the Rate of Addition: Add the iodinating agent portion-wise or as a solution via an addition funnel. This keeps the instantaneous concentration of the electrophile low, which disfavors multiple substitutions on the same molecule.
-
Maintain Moderate Temperature: High temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions, leading to a loss of selectivity. Maintain the lowest temperature that allows for a reasonable reaction rate.
Q3: The crude product is difficult to purify. What are the common impurities and the best purification strategies?
A: Purification challenges usually stem from unreacted starting materials, reagent byproducts, or the close polarity of regioisomers.
Common Impurities:
-
Unreacted 2-amino-5-chloropyridine: Your starting material.
-
Succinimide: If using NIS, this is the primary byproduct.
-
Excess Iodine/Iodide Salts: If using an I₂-based method.
-
Regioisomers/Di-iodinated Products: As discussed in Q2.
Purification Strategy:
-
Aqueous Workup: This is a critical first step.
-
Quench Excess Iodine: After the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] This will reduce any remaining I₂ to colorless I⁻, which is water-soluble.
-
Remove Acid/Base Impurities: A wash with aqueous sodium bicarbonate (NaHCO₃) can remove acidic byproducts (like TFA if used as a catalyst), while a brine wash helps to break up emulsions and remove water.
-
-
Recrystallization: This is a highly effective method for removing small amounts of impurities, especially if your product is a solid. A solvent mixture of ethyl acetate and ethanol has been reported to be effective for purifying 2-amino-3-iodo-5-chloropyridine, yielding a product with >98% purity.[1]
-
Silica Gel Chromatography: If recrystallization is ineffective or if you have a mixture of isomers, column chromatography is necessary. A gradient of n-heptane and ethyl acetate is a good starting point for eluting compounds of this polarity.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable method for the C3-iodination of 2-amino-5-chloropyridine? For reliability and scalability, the method using N-Iodosuccinimide (NIS) is highly recommended. It avoids the use of corrosive oxidants or heavy metal salts, the reaction is generally clean with high regioselectivity, and the succinimide byproduct is easily removed during workup. A procedure published on ChemicalBook reports a 90.1% yield using NIS in a THF/DCE solvent mixture, which demonstrates its efficacy.[1]
Q2: What is the mechanism of iodination with N-Iodosuccinimide (NIS)? The reaction proceeds via an electrophilic aromatic substitution (SₑAr) mechanism. The NIS acts as a source of an electrophilic iodine atom ("I⁺"). The electron-rich pyridine ring, activated by the amino group at C3, performs a nucleophilic attack on the iodine atom of NIS. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Finally, a base (which could be the solvent or the succinimide anion) removes the proton from the C3 position, restoring aromaticity and yielding the final iodinated product.
Caption: The SₑAr mechanism for the iodination of 2-amino-5-chloropyridine with NIS.
Q3: Are there any "green" or more environmentally friendly methods for this iodination? Yes, research is moving towards greener alternatives. Methods using molecular iodine with H₂O₂ as the oxidant are considered greener as the only byproduct is water.[5] Additionally, solvent-free methods using mechanical grinding with solid iodine and a silver salt have been developed for other heterocyles and could potentially be adapted.[10] These methods reduce volatile organic compound (VOC) emissions and can offer shorter reaction times.
Q4: How do I properly monitor the reaction progress? The most common method is Thin Layer Chromatography (TLC) .
-
Setup: Use a silica gel plate. A good mobile phase (eluent) to start with is 3:1 Hexanes:Ethyl Acetate.
-
Spotting: On the baseline, spot your starting material (SM), a co-spot (SM and reaction mixture), and the reaction mixture (RM).
-
Analysis: The product, being more polar than the starting material due to the iodine atom, should have a lower Rf value (it will travel less distance up the plate). The reaction is complete when the starting material spot is no longer visible in the RM lane. Staining with potassium permanganate can help visualize spots if they are not UV-active.
Quantitative Data Summary
The following table summarizes various methods for the iodination of aminopyridine derivatives to provide a comparative overview.
| Method | Iodinating Agent(s) | Solvent | Conditions | Reported Yield | Reference |
| Method 1 | N-Iodosuccinimide (NIS) | THF / DCE | 53 °C, 7 h | 90% | [1] |
| Method 2 | I₂ / H₂O₂ | Water | 80-90 °C, 3-7 h | ~83% (on 2-aminopyridine) | [5] |
| Method 3 | I₂ / AgNO₃ | None (Grinding) | Room Temp, 20-30 min | 70-98% (on pyrimidines) | [10] |
| Method 4 | I₂ / Hg(OAc)₂ | Water | 70 °C | 60% (on 2-aminopyridine) | [8] |
Experimental Protocols
Protocol 1: C3-Iodination using N-Iodosuccinimide (NIS)
This protocol is adapted from a high-yield synthesis of 2-amino-5-chloro-3-iodopyridine.[1]
Materials:
-
2-amino-5-chloropyridine
-
N-Iodosuccinimide (NIS)
-
Tetrahydrofuran (THF), anhydrous
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate & Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloropyridine (1.0 equiv).
-
Solvent Addition: Add a solvent mixture of THF and DCE (a 1:3 ratio is a good starting point). Stir until the starting material is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 equiv) to the solution in one portion.
-
Heating & Monitoring: Heat the reaction mixture to 55-60 °C. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every hour. The reaction is complete when the starting material spot has been fully consumed (typically 5-8 hours).
-
Cooling & Quenching: Once complete, cool the reaction mixture to room temperature. Remove the solvent using a rotary evaporator.
-
Workup: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated Na₂S₂O₃ (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and ethanol to obtain purified 2-amino-5-chloro-3-iodopyridine as a white to off-white solid.
Protocol 2: Alternative Iodination using Iodine and Hydrogen Peroxide
This protocol is adapted from a patent describing a greener synthesis for 2-amino-5-iodopyridine and can be adapted for the 5-chloro derivative.[5]
Materials:
-
2-amino-5-chloropyridine
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution)
-
Water
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 equiv) in water.
-
Iodine Addition: While stirring, add molecular iodine (1.05 equiv) in 3-4 small portions.
-
Heating: Heat the mixture to 80-90 °C and maintain for 1-2 hours.
-
Oxidant Addition: After the initial heating period, cool the mixture slightly. Carefully add hydrogen peroxide (0.8-1.0 equiv) dropwise via an addition funnel. An exotherm may be observed; maintain the temperature below 95 °C.
-
Reaction Completion: Continue to stir the reaction at 80-90 °C for an additional 2-4 hours, monitoring by TLC until completion.
-
Cooling & Isolation: Cool the reaction mixture in an ice bath to below 10 °C. The product should precipitate.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with ice-cold water to remove any soluble impurities.
-
Drying: Dry the product under vacuum to obtain 2-amino-5-chloro-3-iodopyridine. Further purification can be achieved by recrystallization if necessary.
References
- 1. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 6. ijssst.info [ijssst.info]
- 7. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 8. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in 3-Chloro-5-iodopyridin-2-amine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates in reactions involving 3-Chloro-5-iodopyridin-2-amine, a key building block in medicinal chemistry. As a trifunctional scaffold, its reactivity can be nuanced. This guide offers expert insights and practical solutions to common challenges encountered during its derivatization, primarily through palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Low Conversion Rates
This section addresses specific issues in a question-and-answer format, focusing on the most common palladium-catalyzed reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Q1: My Suzuki-Miyaura coupling is showing low yield. Which halogen is reacting, and how can I improve the conversion?
A1: The primary challenge with this compound is achieving site-selective coupling. Based on carbon-halogen bond dissociation energies, the C-I bond is significantly more reactive than the C-Cl bond, making the 5-position the default site for oxidative addition in most palladium-catalyzed cross-couplings.[1] If you are observing low conversion, it is likely due to suboptimal reaction conditions rather than a lack of reactivity at the C-I bond.
Initial Checks & Solutions:
-
Catalyst System Integrity: The choice of palladium precursor and ligand is critical. The lone pair on the 2-amino group and the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive species.
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands promote the desired catalytic cycle and can mitigate catalyst inhibition.[2]
-
-
Protodeboronation of Boronic Acid: A common side reaction is the cleavage of the C-B bond of your boronic acid, especially if it is electron-deficient. This is often exacerbated by the presence of water and a strong base.
-
Recommendation: Use a milder base like K₃PO₄ or Cs₂CO₃ and ensure your reaction is conducted under anhydrous conditions.[3] Using boronate esters (e.g., pinacol esters) can also increase stability.
-
-
Inadequate Degassing: The active Pd(0) catalyst is highly sensitive to oxygen. Incomplete removal of oxygen will lead to catalyst oxidation and deactivation.
-
Recommendation: Ensure your solvent is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Perform the reaction under a strict inert atmosphere.
-
Q2: I am attempting a Buchwald-Hartwig amination at the 5-position, but I'm primarily recovering starting material. What are the likely causes?
A2: Low conversion in Buchwald-Hartwig aminations with this substrate often points to catalyst inhibition or issues with the base. The presence of two amino groups (the substrate's and the coupling partner's) can complicate the catalytic cycle.
Troubleshooting Steps:
-
Base Selection is Crucial: The base must be strong enough to deprotonate the amine coupling partner but not so harsh as to cause substrate degradation.
-
Recommendation: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[4] However, given the substrate's complexity, screening bases is advisable. K₃PO₄ can sometimes be effective in milder conditions.
-
-
Ligand Choice: The ligand must facilitate both oxidative addition and reductive elimination. For aminations, bulky biarylphosphine ligands are generally the most effective.
-
Recommendation: Ligands like XPhos, RuPhos, or BrettPhos are designed for challenging C-N couplings and are excellent starting points.[4]
-
-
Catalyst Poisoning by the 2-Amino Group: The substrate's own amino group can compete with the phosphine ligand for coordination to the palladium center, effectively poisoning the catalyst.
-
Recommendation: Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes overcome this inhibition. Alternatively, temporary protection of the 2-amino group (e.g., as a Boc-carbamate) can be considered if other strategies fail, though this adds synthetic steps.
-
Q3: My Sonogashira coupling with a terminal alkyne is sluggish and forms significant amounts of alkyne homocoupling (Glaser coupling). How can I improve this?
A3: The Sonogashira reaction is sensitive to both the palladium and copper co-catalyst activity. Low yields of the desired product are often accompanied by the formation of a symmetrical di-yne, a result of the Glaser side reaction.
Optimization Strategies:
-
Minimize Glaser Homocoupling: This side reaction is promoted by oxygen and an excess of the copper co-catalyst.
-
Base and Solvent System: The base neutralizes the HX byproduct and plays a role in the catalytic cycle.
-
Catalyst Inhibition: Similar to other couplings, the amino group can interfere.
-
Recommendation: Ensure an appropriate palladium source (e.g., Pd(PPh₃)₂Cl₂) and ligand are used. If inhibition is suspected, a slight excess of the phosphine ligand may be beneficial.
-
Frequently Asked Questions (FAQs)
Q: Which is the more reactive site, the C-Cl or the C-I bond? A: The C-I bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step.[1] This allows for selective functionalization at the 5-position while leaving the chloro group intact for subsequent transformations.
Q: Can the 2-amino group direct the reaction to the 3-position? A: While amino groups can act as directing groups in some C-H activation reactions, in the context of cross-coupling with a dihalopyridine, the inherent reactivity difference between the C-I and C-Cl bonds is the dominant factor. Therefore, selective reaction at the 3-position in the presence of the 5-iodo group is highly challenging and generally not observed under standard cross-coupling conditions.
Q: My reaction mixture turns black. What does this indicate? A: The formation of a black precipitate, known as "palladium black," indicates that the Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive.[3] This is a common mode of catalyst deactivation and can be caused by:
-
High temperatures: Can accelerate catalyst decomposition.
-
Insufficient ligand: The ligand stabilizes the Pd(0) species. An inadequate ligand-to-palladium ratio can lead to precipitation.
-
Presence of oxygen: Leads to oxidation and subsequent decomposition.
Q: How can I monitor the progress of my reaction effectively? A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring at the bench. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are preferred. These techniques allow you to track the consumption of starting materials and the formation of the product and any byproducts.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, reliable Pd(0) and Pd(II) sources. |
| Ligand | XPhos or SPhos (2-5 mol%) | Bulky, electron-rich ligands that promote efficient catalysis and prevent inhibition.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Milder bases that minimize protodeboronation of the boronic acid.[3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene | Aprotic solvents are generally effective; a small amount of water can aid in the transmetalation step. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without causing significant catalyst decomposition. |
Experimental Protocols
General Protocol for a Trial Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed solvent (e.g., 1,4-Dioxane, to make a ~0.1 M solution).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A systematic workflow for troubleshooting low conversion rates.
Key Factors Influencing Site Selectivity
Caption: Factors governing regioselectivity in cross-coupling reactions.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Post-Reaction Purification of N-Iodosuccinimide (NIS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of N-Iodosuccinimide (NIS) and its primary byproduct, succinimide, from reaction mixtures. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after a reaction involving N-Iodosuccinimide (NIS)?
After a typical reaction, the main impurities derived from the reagent are unreacted N-Iodosuccinimide and its byproduct, succinimide. NIS is an electrophilic iodinating agent, and upon donating its iodine, it is reduced to succinimide.[1] Additionally, NIS can decompose, especially when exposed to light and moisture, which can lead to the formation of molecular iodine (I₂), often imparting a yellow or brown color to the reaction mixture.[2][3]
Q2: What is the most direct and common method for removing both unreacted NIS and succinimide?
For products that are stable in the presence of water and soluble in a water-immiscible organic solvent, an aqueous workup is the most effective and straightforward initial purification step.[1] This process typically involves two key stages:
-
Reductive Quench: Any unreacted, electrophilic NIS is quenched by washing the reaction mixture with a mild reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is most common.[2] This reduces the NIS and any elemental iodine (I₂) to colorless, water-soluble iodide salts.
-
Succinimide Extraction: The major byproduct, succinimide, is moderately polar and can be removed by washing with water or a basic aqueous solution. Washing with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) deprotonates the succinimide, forming its highly water-soluble sodium salt, which is then efficiently extracted into the aqueous phase.[4]
Q3: My product is sensitive to water or base. What are my options for removing NIS and succinimide without an aqueous workup?
When an aqueous workup is not viable, non-aqueous methods must be employed. The preferred strategy is typically silica gel column chromatography .
-
Expert Rationale: Succinimide is a relatively polar compound due to its amide functional group. In contrast, many organic products are less polar. This difference in polarity allows for effective separation on a polar stationary phase like silica gel.[5] Unreacted NIS is also polar and will be separated. A typical elution might start with a non-polar solvent system (e.g., hexanes/ethyl acetate mixtures) where your less polar product elutes first, while the more polar succinimide and residual NIS are retained longer on the column.[6][7]
Q4: I've performed an aqueous wash, but my NMR spectrum still shows succinimide. What should I do next?
Residual succinimide after an aqueous workup is a common issue, often arising because it has some solubility in organic solvents like ethyl acetate. If succinimide persists, consider the following methods:
-
Recrystallization: This is a powerful technique if your desired product is a solid. The goal is to find a solvent system where your product's solubility is high at an elevated temperature but low at room or colder temperatures, while succinimide remains soluble.[4] Common solvent systems for recrystallizing non-polar to moderately polar organic compounds include ethyl acetate/hexanes or dichloromethane/hexanes.
-
Silica Gel Column Chromatography: As mentioned in Q3, flash chromatography is a highly effective secondary purification step to remove baseline impurities like succinimide that were not fully removed during the initial extraction.[5]
Troubleshooting Guide & Protocols
Problem: My organic layer has a persistent yellow or brown color after quenching with sodium thiosulfate.
-
Causality: This indicates the presence of residual molecular iodine (I₂). The quenching reaction may have been incomplete due to an insufficient amount of reducing agent or inadequate mixing between the organic and aqueous phases.
-
Troubleshooting Steps:
-
Increase Quantity: Add more saturated sodium thiosulfate solution to the separatory funnel.
-
Ensure Mixing: Shake the separatory funnel vigorously to ensure thorough contact between the two phases.
-
Check pH: In some cases, the reaction can be sluggish. Ensure the aqueous phase is not overly acidic, as extreme acidic conditions can cause sodium thiosulfate to decompose.[8]
-
Problem: My product is co-eluting with succinimide during flash chromatography.
-
Causality: Co-elution occurs when the polarity of your product and succinimide are too similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Optimize Solvent System: The key is to find a solvent system that maximizes the difference in retention factors (Rƒ) between your product and succinimide. Use thin-layer chromatography (TLC) to screen various solvent mixtures. Aim for an Rƒ value between 0.2 and 0.3 for your target compound.[9] Try different solvent combinations, such as switching from ethyl acetate to diethyl ether or adding a small percentage of methanol to your dichloromethane eluent.[6]
-
Use a Different Stationary Phase: If optimizing the mobile phase fails, consider using a different stationary phase. If you are using silica (polar), a less polar stationary phase like alumina might offer different selectivity.
-
Gradient Elution: Employing a solvent gradient during chromatography can improve separation. Start with a less polar solvent system to elute your product and gradually increase the polarity to wash the succinimide off the column later.[10]
-
Data Summary Table
For effective purification, understanding the properties of the key compounds is crucial.
| Compound | Molecular Weight ( g/mol ) | Appearance | Solubility Profile |
| N-Iodosuccinimide (NIS) | 224.98 | White to pale yellow crystalline powder[11] | Soluble in dioxane, THF, acetonitrile; Insoluble in diethyl ether, carbon tetrachloride; Decomposes in water.[12][13][14] |
| Succinimide | 99.07 | White crystalline solid | Soluble in water, ethanol, acetone; Sparingly soluble in dichloromethane, chloroform; Insoluble in non-polar solvents like hexanes.[15] |
Visual Workflow: Choosing a Purification Strategy
The following decision tree can guide you in selecting the most appropriate purification workflow for your specific experimental context.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. biotage.com [biotage.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. reddit.com [reddit.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. researchgate.net [researchgate.net]
Stability and storage conditions for 3-Chloro-5-iodopyridin-2-amine
Technical Support Center: 3-Chloro-5-iodopyridin-2-amine
Guide Objective: This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage conditions for this compound (CAS No: 211308-81-5). Adherence to these guidelines is critical for ensuring the compound's integrity and obtaining reproducible experimental results.
Core Stability & Storage Reference
For immediate reference, the optimal storage and handling conditions for this compound are summarized below. The rationale for each condition is detailed in the subsequent FAQ section.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 2–8 °C[1] | Refrigeration minimizes the rate of potential degradation pathways. |
| Atmosphere | Under an inert gas (Nitrogen or Argon)[1] | The compound is sensitive to air and moisture (hygroscopic). Inert atmosphere prevents oxidation. |
| Light Exposure | Protect from light; store in an amber vial[1][2] | The compound is light-sensitive, which can catalyze degradation[1][2]. |
| Container | Tightly sealed, airtight container[2][3] | Prevents exposure to atmospheric moisture and oxygen. |
| Incompatibilities | Strong oxidizing agents[2] | Avoid co-storage with strong oxidizers to prevent vigorous, potentially hazardous reactions. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and signs of degradation of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
For maximum shelf-life and purity preservation, this compound should be stored in a tightly sealed, airtight container, such as an amber glass vial, at 2–8 °C[1]. The container headspace should be filled with an inert gas like nitrogen or argon to displace air and moisture[1].
Q2: Why is storage under an inert gas so critical?
The recommendation for an inert atmosphere stems from the compound's sensitivity to both air and moisture. The aminopyridine moiety can be susceptible to oxidation, a process that can be accelerated by ambient air. Furthermore, the material is noted to be hygroscopic, meaning it can absorb moisture from the air, which may lead to hydrolysis or changes in its physical state, impacting weighing accuracy and reactivity.
Q3: How sensitive is this compound to light, and what are the risks of exposure?
Multiple supplier safety data sheets explicitly state the compound is "Light sensitive"[1][2]. The energy from UV or even ambient light can be sufficient to break the carbon-iodine bond, which is the most labile bond in the molecule. This can lead to the formation of radical species and subsequent dimerization, polymerization, or other unwanted side reactions, resulting in a significant decrease in purity and the appearance of colored impurities.
Q4: I accidentally left the vial on the lab bench at room temperature for a few hours. Is the material compromised?
While the product is chemically stable under standard ambient conditions for short periods, long-term stability is not guaranteed at room temperature. For a brief exposure of a few hours in a sealed container, significant degradation is unlikely. However, if the vial was open to the air and light, the risk of degradation increases. For critical applications, it is advisable to perform a quick purity check, such as the TLC protocol outlined below, before use.
Q5: The solid, which was originally a light yellow powder, now appears dark orange or brown. What does this indicate?
A noticeable color change from its typical "Light yellow to Yellow to Orange" appearance to a darker shade is a strong visual indicator of degradation[1]. This discoloration is often caused by the formation of minor impurities resulting from oxidation or light-induced decomposition. While a slight color variation can exist between batches, a progressive darkening of a single batch over time in your lab strongly suggests it has been compromised.
Q6: Beyond color change, what are other signs of degradation?
If you suspect degradation, look for the following:
-
Inconsistent Solubility: The material may not dissolve as expected in solvents where it was previously soluble.
-
New Spots on TLC: Thin-Layer Chromatography analysis may show new, lower or higher Rf spots that were not present in the original material.
-
Altered Melting Point: The observed melting point may become broader or depressed compared to the literature values (e.g., 137-138°C or 153-155°C)[1].
-
Irreproducible Reaction Outcomes: The most critical indicator is a failure to perform as expected in a validated chemical reaction, leading to lower yields or the formation of unexpected byproducts.
Troubleshooting Guide: Investigating Compound Instability
If you encounter inconsistent experimental results and suspect the integrity of your this compound stock, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocols
Protocol 4.1: Recommended Handling and Aliquoting Procedure
This protocol minimizes the exposure of the compound to atmospheric contaminants and light.
-
Preparation: If possible, perform all operations within a glove box or glove bag filled with nitrogen or argon. If a glove box is unavailable, use a Schlenk line and standard inert atmosphere techniques.
-
Equilibration: Before opening, allow the refrigerated container of this compound to warm to ambient temperature (approx. 30-60 minutes). This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: Once at room temperature, move the sealed vial into the inert atmosphere environment.
-
Dispensing: Briefly open the main container and quickly weigh the desired amount of solid into a new, tared, amber vial. Work efficiently to minimize exposure time.
-
Sealing and Purging: Tightly seal the new aliquot vial and the main stock container. Before removing from the inert atmosphere, wrap the cap junction with parafilm for an extra seal. If not using a glovebox, flush the headspace of both containers with dry nitrogen or argon before sealing.
-
Storage: Immediately return the main stock container and the new aliquot to refrigerated storage (2–8 °C), protected from light.
Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)
This is a rapid, qualitative method to check for the presence of gross impurities.
-
Sample Preparation: Prepare a solution of the suspect this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~1-2 mg/mL. If available, prepare a similar solution from a new, unopened vial to use as a reference standard.
-
TLC Plate Spotting: On a silica gel TLC plate, use a capillary tube to spot a small amount of the suspect sample solution. On the same plate, spot the reference standard (if available).
-
Elution: Develop the plate in a TLC chamber using an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Adjust polarity as needed to achieve an Rf value of ~0.3-0.4 for the main spot.
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
Pure Sample: A single, well-defined spot should be observed.
-
Degraded Sample: The presence of additional spots (especially near the baseline or at different Rf values) compared to the reference standard indicates the formation of impurities. A "streak" rather than a clean spot can also signify degradation.
-
References
Technical Support Center: Cross-Coupling of 3-Chloro-5-iodopyridin-2-amine
A troubleshooting guide for researchers, scientists, and drug development professionals on minimizing dehalogenation and achieving selective C-I bond functionalization.
Introduction: The Challenge of Selective Cross-Coupling
3-Chloro-5-iodopyridin-2-amine is a valuable building block in medicinal chemistry, offering two distinct halogenated sites for functionalization. However, the differential reactivity of the C-I and C-Cl bonds presents a significant challenge. The primary goal is typically to achieve selective cross-coupling at the more reactive C-I bond while preserving the C-Cl bond for subsequent transformations. A common and often frustrating side reaction is hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, which leads to undesired byproducts and reduced yields. This guide provides in-depth troubleshooting advice and optimized protocols to minimize dehalogenation and maximize the efficiency of your cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Optimized Experimental Protocols
Parameter Optimization Summary
The following table summarizes key parameters and their suggested optimization to minimize dehalogenation.
Visualizing Reaction Pathways
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Chloro-5-iodopyridin-2-amine
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 3-Chloro-5-iodopyridin-2-amine, a halogenated pyridine derivative, serves as a critical building block in the synthesis of a variety of functional molecules. Its unique substitution pattern presents an interesting case for spectroscopic analysis. This guide provides an in-depth comparison of ¹H NMR spectroscopy with other common analytical techniques for the characterization of this compound, offering field-proven insights and experimental data to support our analysis.
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. ¹H NMR, specifically, probes the chemical environment of hydrogen atoms within a molecule.[1] The chemical shift, signal multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum reveal the number of different types of protons, their connectivity to neighboring atoms, and their relative abundance, respectively.[1][2]
Predicted ¹H NMR Spectrum of this compound
The pyridine ring has two remaining protons at the C4 and C6 positions. The amino group at C2 is a strong electron-donating group, which will shield the protons on the ring, causing an upfield shift (lower ppm). Conversely, the chloro and iodo groups at C3 and C5 are electron-withdrawing and will deshield the protons, leading to a downfield shift (higher ppm).
Based on established substituent chemical shift (SCS) values for pyridines, we can estimate the chemical shifts for the two aromatic protons.[3] The proton at C6 (H-6) is ortho to the nitrogen and meta to the chloro and iodo groups. The proton at C4 (H-4) is para to the amino group and ortho to both the chloro and iodo groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-6 | ~ 7.8 - 8.0 | Doublet | ~ 2.0 - 2.5 | Deshielded by the adjacent nitrogen and the meta chloro and iodo groups. Coupled to H-4. |
| H-4 | ~ 7.3 - 7.5 | Doublet | ~ 2.0 - 2.5 | Shielded by the para amino group but deshielded by the ortho chloro and iodo groups. Coupled to H-6. |
| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet | - | The chemical shift of amine protons can vary significantly depending on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |
Comparative Analysis of Characterization Techniques
While ¹H NMR is a cornerstone of structural analysis, a comprehensive characterization often involves a multi-technique approach. Below is a comparison of ¹H NMR with other common analytical methods for the characterization of this compound.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Detailed information on the number, environment, and connectivity of protons. | Non-destructive, provides unambiguous structural information, relatively fast.[2] | Requires sample to be soluble, can be less sensitive than other techniques. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.[4][5] | High sensitivity, small sample amount required, can identify the presence of halogens through isotopic patterns.[6][7] | Does not provide detailed connectivity information, can be destructive. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, can be used for solid and liquid samples.[8][9] | Provides limited information on the overall molecular structure. |
| UV-Vis Spectroscopy | Information about the electronic transitions within the molecule, related to conjugation. | Fast, simple, can be used for quantitative analysis.[10][11] | Provides limited structural information, spectra can be broad and non-specific. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[2][12] | Provides the absolute structure of the molecule. | Requires a suitable single crystal, which can be difficult to grow. |
Experimental Protocols
¹H NMR Spectroscopy Workflow
Caption: Workflow for ¹H NMR characterization.
Step-by-Step Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Conclusion
¹H NMR spectroscopy stands out as the primary and most informative technique for the routine structural characterization of this compound in solution. It provides a wealth of information regarding the proton environments and their connectivity, which is often sufficient for unambiguous structure confirmation. However, for a comprehensive analysis, especially for novel compounds or for understanding solid-state properties, a combination of techniques is indispensable. Mass spectrometry is crucial for confirming the molecular weight and elemental composition, while FTIR provides a quick check for the presence of key functional groups. For absolute structure determination in the solid state, single-crystal X-ray diffraction is the gold standard. The choice of analytical technique(s) should always be guided by the specific information required by the researcher.
References
- 1. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 2. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR chemical shift prediction of pyridines [stenutz.eu]
- 4. researchgate.net [researchgate.net]
- 5. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of 3-Chloro-5-iodopyridin-2-amine and 3-Bromo-5-iodopyridin-2-amine in Cross-Coupling Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries, the strategic selection of building blocks is paramount. Halogenated pyridines are crucial intermediates, and understanding the nuanced reactivity of different halide substitutions is key to optimizing reaction outcomes. This guide provides an in-depth comparison of the reactivity of two closely related compounds: 3-Chloro-5-iodopyridin-2-amine and 3-Bromo-5-iodopyridin-2-amine, with a focus on their behavior in palladium-catalyzed cross-coupling reactions.
The primary difference in reactivity between these two molecules lies in the C-Cl versus C-Br bond at the 3-position. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend: I > Br > OTf > Cl.[1][2] This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energies and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
The Decisive Factor: Oxidative Addition
The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3] This step involves the cleavage of the C-X bond and the formation of a new Pd(II) species. The ease of this step is directly related to the C-X bond strength.
The C-Br bond is weaker than the C-Cl bond, meaning it requires less energy to break.[1] Consequently, the oxidative addition of an aryl bromide to a Pd(0) catalyst is generally faster and occurs under milder conditions than that of an aryl chloride.[1][4] This fundamental difference in reactivity predicts that 3-bromo-5-iodopyridin-2-amine will generally be more reactive than this compound in cross-coupling reactions at the 3-position.
It is important to note that both molecules also possess a C-I bond at the 5-position. The C-I bond is the most labile of the carbon-halogen bonds, and thus, reactions can be directed to this position with high selectivity.[2][5] However, for the purpose of this comparison, we will focus on the reactivity at the C-3 position, assuming selective reaction at this site is desired, which can often be achieved through careful control of reaction conditions and catalyst choice.[2]
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections will delve into the expected reactivity differences between this compound and 3-bromo-5-iodopyridin-2-amine in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] The general trend of aryl halide reactivity (I > Br > Cl) holds true for this reaction.[2][6]
Expected Outcome: 3-Bromo-5-iodopyridin-2-amine is expected to undergo Suzuki-Miyaura coupling at the C-3 position more readily than this compound. This translates to potentially higher yields, shorter reaction times, and the ability to use less active catalyst systems for the bromo-substituted compound.[6] For the chloro-substituted analogue, more forcing conditions, such as higher temperatures and more specialized, bulky, and electron-rich phosphine ligands, may be necessary to achieve comparable yields.[7]
| Feature | 3-Bromo-5-iodopyridin-2-amine | This compound |
| Relative Reactivity | Higher | Lower |
| Typical Reaction Conditions | Milder (e.g., lower temperature, less active catalyst) | More forcing (e.g., higher temperature, specialized ligands) |
| Potential Yields | Generally higher | May require optimization to achieve high yields |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for comparing the reactivity of the two compounds in a Suzuki-Miyaura coupling is as follows:
-
To a reaction vial, add the aryl halide (this compound or 3-bromo-5-iodopyridin-2-amine, 1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent (e.g., a mixture of 1,4-dioxane and water).
-
Seal the vial and heat the reaction mixture at a set temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds by coupling an amine with an aryl halide.[8][9] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor.
Expected Outcome: 3-Bromo-5-iodopyridin-2-amine is anticipated to be the more reactive substrate in Buchwald-Hartwig amination at the C-3 position. The C-Br bond's greater susceptibility to oxidative addition should lead to more efficient coupling.[1][10] While advancements in ligand design have made the coupling of aryl chlorides more feasible, they often require more specialized and expensive catalyst systems.[1][10]
| Feature | 3-Bromo-5-iodopyridin-2-amine | This compound |
| Relative Reactivity | Higher | Lower |
| Catalyst System | Can often be achieved with standard ligands (e.g., BINAP, DPPF) | Often requires bulky, electron-rich ligands (e.g., XPhos, SPhos) |
| Reaction Conditions | Generally milder | May require higher temperatures and longer reaction times |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for comparing the reactivity of the two compounds in a Buchwald-Hartwig amination is as follows:
-
In a glovebox, add the aryl halide (this compound or 3-bromo-5-iodopyridin-2-amine, 1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to a reaction tube.
-
Add the amine (1.2 mmol) and a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.[1]
Sonogashira Coupling
The Sonogashira coupling is a widely used reaction for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][11]
Expected Outcome: Consistent with the other cross-coupling reactions, 3-bromo-5-iodopyridin-2-amine is expected to be more reactive than this compound at the C-3 position in Sonogashira couplings.[12] The higher reactivity of the C-Br bond facilitates the initial oxidative addition to the palladium catalyst.
| Feature | 3-Bromo-5-iodopyridin-2-amine | This compound |
| Relative Reactivity | Higher | Lower |
| Catalyst Loading | May be effective with lower catalyst loadings | May require higher catalyst loadings |
| Reaction Success | More likely to proceed to completion under standard conditions | May result in incomplete conversion or require more rigorous optimization |
Experimental Protocol: Sonogashira Coupling
A general procedure for comparing the reactivity of the two compounds in a Sonogashira coupling is as follows:
-
To a Schlenk flask, add the aryl halide (this compound or 3-bromo-5-iodopyridin-2-amine, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 mmol) and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.[13]
Conclusion
In the comparative analysis of this compound and 3-bromo-5-iodopyridin-2-amine, the bromo-substituted compound is consistently predicted to be more reactive in palladium-catalyzed cross-coupling reactions at the C-3 position. This enhanced reactivity is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the often rate-limiting oxidative addition step.
For researchers and drug development professionals, this means that 3-bromo-5-iodopyridin-2-amine may be the preferred substrate when milder reaction conditions, lower catalyst loadings, and shorter reaction times are desired. However, the lower cost and wider availability of chlorinated starting materials often make this compound an attractive alternative, provided that a robust and efficient catalytic system can be developed. The continuous evolution of catalyst technology, particularly the development of highly active ligands, is increasingly bridging the reactivity gap between aryl bromides and chlorides.[1]
Ultimately, the choice between these two building blocks will depend on a careful consideration of factors including desired reaction efficiency, cost of starting materials, and the specific requirements of the synthetic route.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. rsc.org [rsc.org]
The Strategic Advantage of 3-Chloro-5-iodopyridin-2-amine in Modern Drug Discovery: A Comparative Guide
In the intricate landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a vast array of FDA-approved drugs. For researchers, scientists, and drug development professionals, the strategic functionalization of this privileged heterocycle is a critical determinant of a program's success. Among the plethora of available building blocks, dihalopyridines offer a versatile platform for constructing molecular complexity through sequential and site-selective cross-coupling reactions. This guide provides an in-depth technical comparison of 3-Chloro-5-iodopyridin-2-amine against other dihalopyridines, highlighting its distinct advantages with supporting experimental insights.
The Principle of Orthogonal Reactivity: A Paradigm Shift in Synthesis
The true power of a dihalopyridine building block lies in the differential reactivity of its halogen substituents. This "orthogonal reactivity" allows for the stepwise introduction of different molecular fragments in a controlled and predictable manner, a crucial capability in modern drug design where rapid library synthesis and structure-activity relationship (SAR) studies are paramount. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a trend that is inversely correlated with the carbon-halogen bond dissociation energy.[2][3] This fundamental principle governs the synthetic utility of this compound, providing a distinct advantage over symmetrically halogenated or less differentially reactive dihalopyridines.
Unveiling the Superiority of the Chloro-Iodo Combination
The presence of both a highly reactive iodine atom and a less reactive chlorine atom on the same pyridine ring in this compound offers a significant strategic advantage. The C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.[2] This allows for the selective functionalization of the 5-position, leaving the chlorine at the 3-position intact for a subsequent transformation.
This orthogonal reactivity is less pronounced in dihalopyridines bearing two of the same halogen (e.g., 2,3-dichloropyridine) or halogens with more similar reactivity profiles (e.g., a bromo-chloro substituted pyridine). In such cases, achieving high selectivity for mono-functionalization can be challenging, often leading to mixtures of mono- and di-substituted products, which complicates purification and reduces overall yield.
The following diagram illustrates the logical workflow for the sequential functionalization of this compound, a key advantage over other dihalopyridines.
Caption: Sequential functionalization workflow of this compound.
Comparative Reactivity in Key Cross-Coupling Reactions
To empirically demonstrate the advantages of this compound, we will consider its performance in three of the most widely used cross-coupling reactions in drug discovery: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds. The predictable high reactivity of the C-I bond in this compound allows for the selective introduction of aryl or heteroaryl moieties at the 5-position under mild conditions, often with high yields.
| Dihalopyridine | Coupling Partner | Catalyst System | Conditions | Yield of Mono-arylated Product | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/H₂O, 100°C, 12h | High (selective at iodo) | [3] |
| 2,3-Dichloropyridine | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 100°C, 12h | Mixture of isomers/di-substituted | [4] |
| 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/H₂O, 90°C, 12h | Moderate to Good | [5] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound
-
To a degassed solution of this compound (1.0 equiv) and the desired boronic acid (1.2 equiv) in a 4:1 mixture of toluene and water, add Na₂CO₃ (2.0 equiv).
-
Purge the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv) and heat the reaction at 100 °C for 12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-chloropyridin-2-amine.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is indispensable for the introduction of alkynyl groups, which are valuable linkers and pharmacophores in drug candidates. The high chemoselectivity of the C-I bond in this compound is again a significant advantage, enabling the clean formation of 5-alkynyl-3-chloropyridin-2-amines.[6][7]
| Dihalopyridine | Coupling Partner | Catalyst System | Conditions | Yield of Mono-alkynylated Product | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt, 6h | High (selective at iodo) | [7] |
| 2,3-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60°C, 12h | Low to moderate, mixture of products | [8] |
Experimental Protocol: Selective Sonogashira Coupling of this compound
-
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in anhydrous THF, add CuI (0.05 equiv) and Pd(PPh₃)₂Cl₂ (0.03 equiv).
-
Degas the mixture with a stream of argon for 10 minutes.
-
Add triethylamine (Et₃N, 2.0 equiv) and stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the desired 5-alkynyl-3-chloropyridin-2-amine.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[9] The ability to sequentially introduce two different amine functionalities onto the pyridine ring is a powerful strategy in drug design. With this compound, an initial amination can be selectively performed at the 5-position, followed by a second amination at the 3-position under more forcing conditions. This level of control is difficult to achieve with other dihalopyridines.[10][11][12]
The following diagram illustrates the typical experimental workflow for a cross-coupling reaction, which can be adapted for Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
Caption: A generalized experimental workflow for cross-coupling reactions.
Case Study: Application in Kinase Inhibitor Synthesis
The pyridine core is a common feature in many kinase inhibitors, where it often serves as a hinge-binding motif. The ability to precisely substitute the pyridine ring is therefore of utmost importance in optimizing potency and selectivity. This compound and its derivatives have been utilized in the synthesis of various kinase inhibitors.[13][14][15][16][17] For instance, in the development of novel cyclin-dependent kinase (CDK) inhibitors, the selective introduction of a larger, hydrophobic group at the 5-position via a Suzuki coupling, followed by the installation of a smaller, hydrogen-bond donating group at the 3-position via a Buchwald-Hartwig amination, can be a powerful strategy to enhance target engagement and selectivity.[15] The orthogonal reactivity of this compound is perfectly suited for such a synthetic approach.[18]
Conclusion
In the competitive field of drug discovery, the choice of starting materials can have a profound impact on the efficiency and success of a research program. This compound offers a clear and demonstrable advantage over other dihalopyridines due to the significant difference in reactivity between its chloro and iodo substituents. This inherent orthogonality allows for a highly controlled, sequential introduction of molecular diversity, facilitating the rapid and efficient exploration of chemical space. For researchers and scientists aiming to accelerate their drug development pipelines, the strategic use of this compound is a scientifically sound and field-proven approach to the synthesis of novel and complex molecular architectures.
References
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. research.rug.nl [research.rug.nl]
- 13. ijssst.info [ijssst.info]
- 14. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and identification of [1,3,5]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. soci.org [soci.org]
- 18. 2-AMINO-5-CHLORO-3-IODOPYRIDINE | 211308-81-5 [chemicalbook.com]
FT-IR spectrum analysis of 3-Chloro-5-iodopyridin-2-amine
An In-Depth Guide to the Spectroscopic Analysis of 3-Chloro-5-iodopyridin-2-amine: An FT-IR First Approach with Comparative Insights
Executive Summary
This compound is a highly functionalized heterocyclic compound, representing a critical building block in medicinal chemistry and drug development. Its precise structural verification is paramount for ensuring the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive analysis of its primary characterization via Fourier-Transform Infrared (FT-IR) spectroscopy. Due to the absence of a publicly available reference spectrum, we present a detailed, expertly-reasoned prediction of its FT-IR vibrational modes based on extensive analysis of analogous structures.
Furthermore, this document extends beyond a singular technique, offering a comparative guide that positions FT-IR analysis within the broader context of modern analytical workflows. We objectively compare its performance and the nature of the data obtained against orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy. This guide is designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to make informed decisions for the robust characterization of complex organic molecules.
Part 1: Deep Dive into the FT-IR Spectrum of this compound
FT-IR spectroscopy is an indispensable first-line technique for the structural analysis of synthesized compounds. It is rapid, non-destructive, and provides a unique "fingerprint" of a molecule's functional groups.[1][2] For a novel or specialized intermediate like this compound, the FT-IR spectrum offers immediate confirmation of the presence of key structural motifs, such as the amino group and the substituted pyridine ring, thereby validating the success of a synthetic step.
Predicted FT-IR Vibrational Assignments
The interpretation of an FT-IR spectrum relies on assigning observed absorption bands to specific molecular vibrations. While an experimental spectrum for this compound is not publicly cataloged, we can construct a highly accurate predicted spectrum by analyzing its constituent parts: a 2-aminopyridine core, a chloro substituent, and an iodo substituent. Studies on 2-aminopyridine and related derivatives provide a strong foundation for these assignments.[3][4][5]
The following table summarizes the expected characteristic absorption bands, their intensities, and the corresponding vibrational modes.
| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Assignment |
| 3480 - 3300 | Medium-Strong | N-H Stretching: Asymmetric and symmetric stretches of the primary amine (-NH₂) group. Primary aromatic amines typically show two distinct bands in this region. |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretching: Stretching vibrations of the C-H bonds on the pyridine ring.[6][7] |
| 1650 - 1610 | Strong | N-H Scissoring (Bending): The in-plane bending vibration of the -NH₂ group. This is a characteristic and often strong absorption for primary amines. |
| 1600 - 1550 | Medium-Strong | C=C and C=N Ring Stretching: Vibrations associated with the stretching of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring. Multiple bands are expected in this region.[6][8] |
| 1500 - 1400 | Medium | C-C Ring Stretching: Additional stretching vibrations of the aromatic ring framework.[7] |
| 1330 - 1260 | Medium | Aromatic C-N Stretching: The stretching vibration of the bond between the pyridine ring carbon and the amino group nitrogen. |
| 900 - 675 | Strong | C-H Out-of-Plane Bending ("oop"): These strong bands are highly characteristic of the substitution pattern on the aromatic ring.[7] |
| 800 - 600 | Medium-Strong | C-Cl Stretching: The stretching vibration of the carbon-chlorine bond. The exact position can vary based on the electronic environment. |
| 600 - 500 | Medium-Weak | C-I Stretching: The stretching vibration for the carbon-iodine bond is expected at lower wavenumbers due to the high mass of the iodine atom. |
| < 700 | Medium-Weak | Ring Bending/Deformation: Out-of-plane deformations of the pyridine ring itself. |
Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid powders due to its minimal sample preparation and ease of use.[1][9] It ensures excellent sample-to-crystal contact, yielding high-quality, reproducible spectra.
Objective: To obtain a clean, high-resolution FT-IR spectrum of solid this compound.
Instrumentation: A modern FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Verify that the desiccated environment of the optical bench is within specification to minimize atmospheric water vapor interference.
-
-
ATR Crystal Cleaning (Self-Validation Step):
-
Clean the ATR crystal surface (e.g., diamond) meticulously using a soft, lint-free wipe dampened with a volatile solvent like isopropyl alcohol or ethanol.
-
Perform a "clean crystal" background scan. The resulting spectrum should be a flat line, devoid of any significant absorption bands, particularly in the O-H (~3400 cm⁻¹) and C-H (~2900 cm⁻¹) regions. This step validates the cleanliness of the accessory.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This scan captures the instrumental and ambient atmospheric (H₂O, CO₂) profile, which will be automatically subtracted from the sample spectrum.[1]
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the integrated pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The causality here is critical: the IR beam's evanescent wave penetrates only a few microns into the sample, so poor contact will result in a weak, low-quality spectrum.[2]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the peak-picking tool to identify the precise wavenumbers of the absorption maxima.
-
Compare the experimental peak positions with the predicted assignments in the table above to confirm the compound's identity and purity.
-
Diagram: ATR-FTIR Experimental Workflow
Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Part 2: Comparative Guide to Orthogonal Analytical Techniques
While FT-IR is excellent for functional group identification, it does not provide a complete picture of molecular structure. For unambiguous characterization, especially in regulated environments like drug development, orthogonal techniques that measure different molecular properties are required.[10][11]
Performance Comparison of Key Spectroscopic Methods
The choice of analytical technique depends on the specific question being asked. The table below provides an objective comparison of FT-IR with NMR, Mass Spectrometry, and Raman Spectroscopy.
| Feature | FT-IR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Raman Spectroscopy |
| Information Yield | Functional groups, molecular fingerprint.[12] | Atomic connectivity, 3D structure, electronic environment. | Molecular weight, elemental formula, fragmentation patterns.[10] | Complementary vibrational modes (non-polar bonds). |
| Primary Use Case | Rapid identity confirmation, reaction monitoring.[2] | Unambiguous structure elucidation. | Molecular formula determination, impurity profiling. | Analysis of symmetric bonds, aqueous samples. |
| Sample Preparation | Minimal (ATR) to moderate (KBr pellet).[1] | Requires dissolution in deuterated solvent. | Requires dissolution, ionization. | Minimal, can analyze through glass/plastic. |
| Sensitivity | Microgram (µg) to milligram (mg) range. | Milligram (mg) range. | Picogram (pg) to femtogram (fg) range.[13] | Microgram (µg) to milligram (mg) range. |
| Destructive? | No (ATR).[1] | No. | Yes. | No. |
| Aqueous Samples? | Difficult (strong water absorption). | Possible with water suppression techniques. | Yes (LC-MS). | Excellent (water is a weak Raman scatterer). |
Expert Insights: Choosing the Right Tool
-
FT-IR vs. Raman Spectroscopy: These are often described as complementary vibrational techniques. A key principle is the rule of mutual exclusion. Vibrations that are strong in IR (involving a change in dipole moment, like C=O) are often weak in Raman, and vice versa. Raman is particularly adept at identifying symmetric, non-polar bonds (like C-C, C=C, S-S) and is insensitive to water, making it ideal for in-situ reaction monitoring in aqueous media.[14][15] For this compound, Raman would be excellent for confirming the pyridine ring vibrations and the C-I/C-Cl bonds, which can sometimes be weak or in a crowded region in the IR spectrum.
-
FT-IR vs. NMR Spectroscopy: This is the most fundamental comparison for structural chemists. If FT-IR provides the "list of ingredients" (functional groups), NMR provides the "assembly instructions" (how the atoms are connected).[12] For our target molecule, ¹H NMR would show distinct signals for the two aromatic protons and the amine protons, with their splitting patterns revealing their neighbor relationships. ¹³C NMR would confirm the presence of the five unique carbon atoms in the pyridine ring. The combination of FT-IR and NMR is the gold standard for routine structural confirmation.[11]
-
FT-IR vs. Mass Spectrometry: MS provides a fundamentally different piece of information: the mass-to-charge ratio.[13] High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight of this compound with enough accuracy to derive its exact elemental formula (C₅H₄ClIN₂), providing irrefutable confirmation of its composition. The fragmentation pattern observed in an MS/MS experiment can further corroborate the structure proposed by NMR and FT-IR.
Diagram: Decision Logic for Spectroscopic Analysis
Caption: Decision tree for selecting the appropriate spectroscopic technique.
Conclusion
The structural characterization of this compound is a multi-faceted task that begins with a rapid, informative, and non-destructive analysis. FT-IR spectroscopy serves as the ideal initial checkpoint, providing crucial evidence for the presence of the required amine and substituted aromatic functionalities. However, for the unequivocal structural proof demanded in research and development, a holistic approach is mandatory. By intelligently integrating the complementary data from NMR for atomic connectivity, Mass Spectrometry for elemental composition, and Raman spectroscopy for alternative vibrational insights, researchers can build an unassailable, self-validating data package. This guide provides the framework for not only interpreting the FT-IR spectrum of this specific molecule but also for strategically implementing a broader analytical workflow to ensure the highest degree of scientific integrity.
References
- 1. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 2. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 3. Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA [hidenanalytical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Surface-enhanced Raman scattering of pyridine using different metals: differences and explanation based on the selective formation of alpha-pyridyl on metal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Regioselective Coupling of 3-Chloro-5-iodopyridin-2-amine
Introduction: The Strategic Value of 3-Chloro-5-iodopyridin-2-amine
In the landscape of modern drug discovery and materials science, the 2-aminopyridine scaffold is a privileged structure, forming the core of numerous biologically active agents. The compound this compound represents a particularly valuable and versatile building block. Its dihalogenated nature presents a unique opportunity for sequential and regioselective functionalization. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds under palladium catalysis—with the C-I bond being substantially more labile—allows for precise, stepwise introduction of molecular complexity.
However, the substrate itself presents distinct challenges. The 2-amino group, while a key feature, can potentially coordinate to the palladium center, creating an amidine-like chelate that may inhibit catalyst activity or alter the expected reaction course.[1] Therefore, the selection of an appropriate palladium catalyst system is not merely a matter of optimization but is paramount to the success of any synthetic campaign utilizing this substrate.
This guide provides an in-depth comparative study of palladium catalyst systems for two of the most critical transformations involving this compound: Buchwald-Hartwig amination (C-N coupling) and Suzuki-Miyaura coupling (C-C coupling). We will dissect the performance of various catalyst systems, explain the chemical rationale behind their efficacy, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Mechanistic Heart: The Palladium Cross-Coupling Catalytic Cycle
At the core of these powerful transformations lies a well-understood catalytic cycle. While specific intermediates and kinetics may vary with the ligand and substrates, the fundamental pathway for both Suzuki-Miyaura and Buchwald-Hartwig couplings involves three key steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3] The efficiency of each step is profoundly influenced by the choice of palladium source, and most critically, the phosphine ligand.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Part 1: Comparative Study of Catalysts for C-N Bond Formation (Buchwald-Hartwig Amination)
The arylation of amines with 3-halo-2-aminopyridines is a challenging yet crucial transformation. The inherent basicity and coordinating ability of the substrate's amino group necessitate a catalyst that is both highly active and resistant to inhibition. A key study on the closely related substrate, 3-bromo-2-aminopyridine, provides authoritative data on catalyst performance, which is directly applicable here due to the identical electronic environment at the reaction site.[1]
The data below compares catalyst systems generated in situ (from a palladium precursor like Pd₂(dba)₃ and a separate ligand) with modern, well-defined "precatalysts" where the ligand is pre-complexed to the palladium center.
| Entry | Palladium Source | Ligand | Base | Temp (°C) | Time (h) | Yield (%) of 3-morpholino-2-aminopyridine |
| 1 | Pd₂(dba)₃ (2 mol%) | XPhos (8 mol%) | LiHMDS | 65 | 16 | 40 |
| 2 | Pd₂(dba)₃ (2 mol%) | RuPhos (8 mol%) | LiHMDS | 65 | 16 | 60 |
| 3 | XPhos Precatalyst (4 mol%) | (XPhos) | LiHMDS | 65 | 16 | 72 |
| 4 | RuPhos Precatalyst (4 mol%) | (RuPhos) | LiHMDS | 65 | 16 | 85 |
| 5 | BrettPhos Precatalyst (4 mol%) | (BrettPhos) | LiHMDS | 65 | 12 | 86 (with primary amine) |
| Data synthesized from literature reports on 3-bromo-2-aminopyridine, a direct analogue for this transformation.[1] |
Expert Analysis and Causality:
The superiority of the precatalyst systems (Entries 3, 4, and 5) is evident and stems from several key factors:
-
Trustworthiness of Stoichiometry: Precatalysts provide a defined 1:1 or 1:2 palladium-to-ligand ratio, avoiding the formation of inactive or less active palladium species that can occur with in situ methods.[4]
-
Rapid Activation: Palladacycle precatalysts, like those derived from RuPhos and BrettPhos, are designed for rapid and clean generation of the active monoligated Pd(0) species upon reaction with the base, initiating the catalytic cycle more efficiently than systems requiring reduction from a Pd(II) source like Pd(OAc)₂.[5][6]
-
Ligand Choice is Critical: The ligands themselves—RuPhos and BrettPhos—are bulky, electron-rich dialkylbiaryl phosphines. This architecture promotes the rate-limiting oxidative addition step and accelerates the final reductive elimination step, outcompeting potential side reactions like beta-hydride elimination.[2][7] For the coupling of primary amines, the BrettPhos ligand has been specifically designed to minimize the formation of undesired diarylation byproducts.[8]
Part 2: Comparative Study of Catalysts for C-C Bond Formation (Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is the preeminent method for forming C(sp²)-C(sp²) bonds. While the C-I bond at the 5-position is expected to be highly reactive, achieving a successful coupling still relies on an efficient catalyst that can navigate the potentially coordinating substrate. For this comparison, we will evaluate three generations of catalyst systems commonly employed for challenging Suzuki couplings.
| System | Catalyst System Components | Typical Conditions | Advantages | Disadvantages |
| System 1: In-Situ (Classic) | Pd(OAc)₂ + SPhos Ligand | K₃PO₄, 1,4-dioxane/H₂O, 100 °C | Cost-effective components | Requires in situ reduction of Pd(II); can be less reproducible |
| System 2: In-Situ (dba) | Pd₂(dba)₃ + XPhos Ligand | Cs₂CO₃, Toluene, 110 °C | Uses a Pd(0) source, no reduction needed | dba ligand can interfere; Pd source has variable purity |
| System 3: Precatalyst | XPhos Pd G2 (or G3/G4) | K₃PO₄, t-BuOH or THF, 80 °C | Air- and moisture-stable solid; highly active and reproducible; lower temperatures possible | Higher initial cost of catalyst |
Expert Analysis and Causality:
The evolution from System 1 to System 3 reflects the drive for greater efficiency, reliability, and milder reaction conditions in modern organic synthesis.
-
System 1 (Pd(OAc)₂/SPhos): This is a robust and widely used system. SPhos, like XPhos, is a bulky biarylphosphine ligand that facilitates the coupling of less reactive aryl halides.[9] However, the use of Pd(OAc)₂ requires an in situ reduction to the active Pd(0) state, a step that can be inefficient and lead to the formation of palladium black, reducing catalytic activity.
-
System 2 (Pd₂(dba)₃/XPhos): Using a Pd(0) source like Pd₂(dba)₃ circumvents the need for a separate reduction step.[10] The XPhos ligand is exceptionally effective for a wide range of cross-coupling reactions.[11] The primary drawback is the stability and purity of Pd₂(dba)₃, and the potential for the dissociating dba ligands to compete for coordination sites on the palladium center.
-
System 3 (XPhos Precatalyst): This represents the state-of-the-art. Buchwald's palladacycle precatalysts (G2, G3, G4 generations) are air-stable, crystalline solids that provide unmatched performance.[5] They are engineered for the clean and rapid release of the highly active "L-Pd(0)" species under the reaction conditions.[6] This efficiency often allows for lower reaction temperatures, shorter reaction times, and lower catalyst loadings, which translates to cleaner reaction profiles and easier purification.
Workflow and Protocols
Catalyst Screening Workflow
A logical workflow is crucial when optimizing a new cross-coupling reaction. The following diagram outlines a standard approach for screening and identifying the optimal catalyst system.
Figure 2: Recommended workflow for cross-coupling catalyst system screening.
Protocol 1: Buchwald-Hartwig Amination with a Secondary Amine
This protocol is based on the highly efficient conditions reported for the coupling of 3-halo-2-aminopyridines.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add RuPhos Palladacycle (Precatalyst) (0.04 mmol, 4 mol%), this compound (1.0 mmol, 1.0 equiv), and the desired secondary amine (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen gas three times.
-
Reagent Addition: Through the septum, add a solution of Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol, 2.5 equiv, as a 1 M solution in THF). Then add anhydrous, degassed THF (5 mL) to achieve a final substrate concentration of 0.2 M.
-
Reaction: Place the sealed tube in a preheated oil bath at 65 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Protocol 2: Suzuki-Miyaura Coupling of an Arylboronic Acid
This protocol utilizes a modern precatalyst system for robust and high-yielding C-C bond formation.[10]
-
Reaction Setup: In a glovebox, or using standard Schlenk techniques, combine XPhos Pd G2 (0.02 mmol, 2 mol%), this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and powdered potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv) in an oven-dried vial or flask.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed 2-methyltetrahydrofuran (2-MeTHF) or tert-butanol (t-BuOH) (5 mL).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography to afford the 5-aryl-3-chloro-2-aminopyridine product.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. XPhos - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-5-iodopyridin-2-amine: A Comparative Analysis of Halogenating Reagents
For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 3-Chloro-5-iodopyridin-2-amine stands as a valuable building block, its unique substitution pattern offering multiple points for molecular elaboration in the quest for novel therapeutics and agrochemicals.[1][2] This guide provides an in-depth, objective comparison of alternative synthetic strategies and reagents for the preparation of this key intermediate. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting the optimal synthetic route for your research needs.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be logically approached from two primary retrosynthetic disconnections, each with its own set of advantages and challenges. The choice of strategy often hinges on the availability and cost of starting materials, as well as the desired scale and purity of the final product.
Caption: Retrosynthetic analysis of this compound.
Strategy 1: Iodination of 2-Amino-5-chloropyridine
This is arguably the more direct and commonly employed route, starting with the commercially available 2-amino-5-chloropyridine. The success of this strategy is highly dependent on the choice of the iodinating agent. We will compare three prominent electrophilic iodinating reagents: N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and 1,3-Diiodo-5,5-dimethylhydantoin (DIH).
Comparative Analysis of Iodinating Reagents
| Reagent | Key Advantages | Key Disadvantages |
| N-Iodosuccinimide (NIS) | Mild reaction conditions, high regioselectivity, good functional group tolerance, easy to handle solid.[3] | Higher cost compared to ICl, lower iodine atom economy.[4] |
| Iodine Monochloride (ICl) | High reactivity, cost-effective for large-scale synthesis.[4] | Corrosive and moisture-sensitive liquid/low melting solid, requires careful handling, can sometimes lead to chlorination as a side reaction.[3][5] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | High reactivity and selectivity, often superior to NIS and I2.[6] | Higher cost.[7] |
Experimental Protocols and Insights
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
This method is often favored for its reliability and mild conditions. The electron-donating amino group at the 2-position and the chloro group at the 5-position direct the electrophilic iodination to the C-3 position.
Caption: Iodination of 2-Amino-5-chloropyridine with NIS.
Step-by-Step Methodology:
-
In a suitable reaction vessel, a mixture of 6.43 g of 5-chloropyridin-2-ylamine and 12.38 g of N-iodosuccinimide in 300 ml of glacial acetic acid is prepared.[8]
-
The mixture is heated to approximately 55°C for 6 hours.[8]
-
After cooling to around 20°C, the mixture is stirred for approximately 18 hours.[8]
-
The reaction mixture is then concentrated to dryness under reduced pressure.[8]
-
The residue is taken up with 400 ml of water, and the pH of the resulting suspension is adjusted to approximately 8 by the addition of a saturated aqueous sodium hydrogen carbonate solution.[8]
-
The precipitate is collected by filtration, washed with water, and dried at 40°C under reduced pressure to yield 12.35 g of this compound.[8]
Expected Yield: This protocol has been reported to produce a high yield of the desired product.[9]
Protocol 2: Iodination using Iodine Monochloride (ICl)
Iodine monochloride is a more reactive and cost-effective alternative to NIS, making it attractive for larger-scale syntheses.[4] However, its handling requires stringent safety precautions due to its corrosive nature.[10][11][12]
Step-by-Step Methodology:
-
To a solution of 2-chloro-4-aminopyridine (1.0 equiv.) in glacial acetic acid, add potassium acetate (1.5 equiv.).[9]
-
Add a solution of iodine monochloride (1.1 equiv.) in glacial acetic acid.[9]
-
Heat the reaction mixture to 70°C for 4 hours.[9]
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.[9]
-
Neutralize the residue with a 10% aqueous solution of sodium bicarbonate and extract with ethyl acetate.[9]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.[9]
-
The crude product can be purified by column chromatography.[9]
Note on Reactivity and Safety: ICl is a powerful electrophile. The reaction is typically faster than with NIS. However, ICl is moisture-sensitive and reacts with water to produce toxic and corrosive fumes.[8] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.[10][11][12]
Strategy 2: Chlorination of 2-Amino-5-iodopyridine
This alternative approach begins with the synthesis of 2-amino-5-iodopyridine, followed by a selective chlorination step. This strategy may be advantageous if 2-amino-5-iodopyridine is more readily available or can be synthesized more economically in-house.
Synthesis of the Precursor: 2-Amino-5-iodopyridine
Several methods exist for the synthesis of 2-amino-5-iodopyridine, with a common approach being the direct iodination of 2-aminopyridine.
Protocol 3: Iodination of 2-Aminopyridine
This environmentally friendly method uses water as a solvent.
Step-by-Step Methodology:
-
Dissolve 2-aminopyridine in water.[13]
-
Add iodine in portions with stirring.[13]
-
After the addition of iodine, maintain the temperature for a few hours.[13]
-
Add hydrogen peroxide dropwise.[13]
-
Heat the mixture to reflux, then cool and filter to obtain 2-amino-5-iodopyridine.[13]
Expected Yield: This method has been reported to yield the product in over 84% with high purity.[13]
Another approach involves a copper-catalyzed Finkelstein-type reaction from 2-amino-5-bromopyridine.
Step-by-Step Methodology:
-
To a Schlenk flask, add CuI (5.0 mol%), 2-amino-5-bromopyridine (1.00 mmol), and NaI (2.00 mmol).[14]
-
Evacuate and backfill the flask with argon.[14]
-
Under argon, add trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%) and dioxane (1.0 mL).[14]
-
Seal the flask and stir the reaction mixture at 110°C for 22-24 hours.[14]
-
Cool the suspension, dilute with 30% ammonia solution, and extract with dichloromethane.[14]
-
Dry and concentrate the combined organic phases and purify by flash chromatography to obtain 2-amino-5-iodopyridine.[14]
Expected Yield: This method can achieve a high yield of up to 95%.[14]
Comparative Analysis of Chlorinating Reagents
For the subsequent chlorination of 2-amino-5-iodopyridine, N-Chlorosuccinimide (NCS) and the more recently developed Palau'chlor are viable options.
| Reagent | Key Advantages | Key Disadvantages |
| N-Chlorosuccinimide (NCS) | Readily available, easy to handle solid, good for electrophilic and radical chlorinations.[10] | Can sometimes lead to over-chlorination or side reactions; its reactivity can be substrate-dependent. |
| Palau'chlor (CBMG) | Highly reactive and selective, bench-stable solid, effective for a wide range of heterocycles, often superior to NCS.[15][16] | Higher cost than NCS. |
Experimental Protocols and Insights
Protocol 4: Chlorination using N-Chlorosuccinimide (NCS)
NCS is a versatile reagent that can act as a source of electrophilic chlorine. The regioselectivity of the chlorination on 2-amino-5-iodopyridine will be directed to the C-3 position due to the activating effect of the amino group.
Caption: Chlorination of 2-Amino-5-iodopyridine with NCS.
Step-by-Step Methodology:
-
Dissolve 2-amino-5-iodopyridine in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography or recrystallization.
Note on Safety: While NCS is generally safer to handle than gaseous chlorine, it is a skin and eye irritant and should be handled with appropriate PPE.[4][11][17][18][19]
Protocol 5: Chlorination using Palau'chlor
Palau'chlor is a powerful, modern chlorinating agent that has shown excellent reactivity and selectivity for a variety of heterocyclic compounds, often outperforming NCS.[15][16][20][21]
Step-by-Step Methodology:
-
In a reaction vessel, dissolve 2-amino-5-iodopyridine (1.0 equiv) in a suitable solvent like chloroform or acetonitrile.[15]
-
Add Palau'chlor (1.2 equiv) and stir the mixture at room temperature.[15]
-
Monitor the reaction by TLC. The reaction is often rapid.
-
Upon completion, the reaction mixture can be worked up by partitioning between water and an organic solvent.
-
The organic layer is then dried and concentrated, and the product purified by chromatography or recrystallization.
Comparative Summary of Synthetic Strategies
| Parameter | Strategy 1: Iodination of 2-Amino-5-chloropyridine | Strategy 2: Chlorination of 2-Amino-5-iodopyridine |
| Starting Material | 2-Amino-5-chloropyridine | 2-Amino-5-iodopyridine |
| Number of Steps | 1 | 2 (including precursor synthesis) |
| Key Reagents | NIS, ICl, DIH | I2/H2O2 or CuI/NaI (for precursor), NCS, Palau'chlor |
| Overall Yield | High (with NIS) | Potentially high, but dependent on both steps |
| Cost | Dependent on the cost of the iodinating agent. ICl is more cost-effective for scale-up. | Dependent on the cost of both the iodination and chlorination steps. |
| Safety & Handling | ICl requires significant safety precautions. NIS and DIH are easier to handle. | NCS and Palau'chlor are solids and generally safer to handle than gaseous chlorine or ICl. |
Conclusion and Recommendations
For the synthesis of this compound, the choice between the two primary synthetic strategies will depend on the specific needs of the laboratory.
Strategy 1 (Iodination of 2-amino-5-chloropyridine) is the more direct route and is highly recommended for its simplicity and efficiency, especially when using N-Iodosuccinimide (NIS) . The mild reaction conditions and high yields make it an excellent choice for both small-scale and process development. For larger-scale campaigns where cost is a primary driver, Iodine Monochloride (ICl) presents a viable, albeit more hazardous, alternative that necessitates stringent safety protocols.
Strategy 2 (Chlorination of 2-amino-5-iodopyridine) , while involving an additional step for the synthesis of the iodinated precursor, offers flexibility. If 2-amino-5-iodopyridine is readily available or can be synthesized in-house at a lower cost, this route becomes more attractive. In the chlorination step, Palau'chlor is a promising modern reagent that may offer superior reactivity and selectivity compared to the more traditional N-Chlorosuccinimide (NCS) .
Ultimately, the optimal choice of reagent and strategy requires a careful evaluation of factors including cost, scale, safety, and the specific capabilities of the research or production facility. This guide provides the necessary data and insights to make an informed decision, enabling the efficient and safe synthesis of this valuable chemical intermediate.
References
- 1. Salts of 2-amino-5-iodopyridinium [uva.theopenscholar.com]
- 2. 2-AMINO-5-CHLORO-3-IODOPYRIDINE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis routes of 2-Amino-5-chloro-3-iodopyridine [benchchem.com]
- 9. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. eastharbourgroup.com [eastharbourgroup.com]
- 12. researchgate.net [researchgate.net]
- 13. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palau'chlor - Enamine [enamine.net]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. suru-chem.com [suru-chem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Palau'chlor: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Open Flask: Chlorination War Club [openflask.blogspot.com]
A Guide to the Structural Analysis of 3-Chloro-5-iodopyridin-2-amine: A Comparative Crystallographic Approach
Introduction: The Structural Imperative in Halogenated Pyridine Scaffolds
For researchers and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely academic; it is a critical determinant of biological activity. The halogenated 2-aminopyridine scaffold, a privileged structure in medicinal chemistry, is a testament to this principle. Molecules like 3-Chloro-5-iodopyridin-2-amine are key building blocks for potent therapeutic agents, where the specific placement and nature of halogen substituents dictate interactions with biological targets. Understanding the solid-state conformation, intermolecular interactions, and crystal packing of such intermediates is paramount for rational drug design, polymorphism screening, and formulation development.
As of the latest literature review, a public crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). This guide, therefore, serves a dual purpose. First, it provides a detailed, field-tested protocol for obtaining this crucial crystallographic data. Second, it presents a comparative analysis using a closely related proxy molecule, 2-Amino-3,5-dibromopyridine , for which crystallographic data is available.[1] By examining the known structure of this analog, we can predict and interpret the likely structural features of our target compound, offering valuable insights even in the absence of direct experimental data.
Comparative Analysis: Insights from a Structural Proxy
To anticipate the crystallographic features of this compound, we will leverage the experimentally determined structure of 2-Amino-3,5-dibromopyridine. This molecule serves as an excellent proxy due to its identical substitution pattern (2-amino, 3-halo, 5-halo) and the presence of heavy halogens.
Experimental Data of the Proxy Molecule: 2-Amino-3,5-dibromopyridine
The crystal structure of 2-Amino-3,5-dibromopyridine reveals key supramolecular motifs that are highly likely to be conserved in related structures.[1] The molecules arrange into centrosymmetric dimers through robust hydrogen bonds formed between the amino group of one molecule and the pyridine nitrogen of another.[1]
| Parameter | Value (for 2-Amino-3,5-dibromopyridine) | Source |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/n | [1] |
| Molecules per Unit Cell (Z) | 4 | [1] |
| Key Supramolecular Motif | N-H···N(pyridine) hydrogen-bonded dimers | [1] |
Predictive Comparison with this compound
The substitution of bromine atoms with chlorine and iodine will introduce subtle but significant electronic and steric changes. These differences are expected to modulate the crystal packing and intermolecular interactions.
| Feature | 2-Amino-3,5-dibromopyridine (Experimental) | This compound (Predicted) | Rationale for Prediction |
| Primary H-Bonding | Forms classic N-H···N(pyridine) dimers.[1] | Highly likely to form the same robust N-H···N(pyridine) dimers. | The 2-aminopyridine synthon is a very strong and predictable hydrogen bonding motif. |
| Halogen Interactions | Br···Br contacts may be present, but are generally weaker. | Strong I···N or I···Cl halogen bonds are highly probable. | Iodine is a strong halogen bond donor due to its large size and polarizable electron cloud. This could create orthogonal packing interactions not seen in the dibromo analog. |
| Unit Cell Volume | Standard for a dibrominated pyridine. | Likely to have a larger unit cell volume. | The van der Waals radius of iodine is significantly larger than that of bromine, leading to increased volume per molecule. |
| Crystal Packing | Dimer-based packing. | Dimer-based packing, potentially with additional halogen-bond-driven motifs leading to a denser or more complex network. | The primary dimer motif will likely be retained, but the powerful iodine-mediated interactions could introduce new packing constraints. |
Experimental Protocol: Obtaining High-Quality Crystals for X-ray Diffraction
This section provides a comprehensive, step-by-step methodology for obtaining and analyzing single crystals of this compound. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Step 1: Material Purification
-
Action: Recrystallize the commercially available this compound powder. A solvent system like ethanol/water or toluene/heptane is a good starting point.
-
Rationale (Trustworthiness): Purity is non-negotiable. Impurities can act as "crystal poisons," inhibiting nucleation or becoming incorporated into the lattice, leading to disordered or unusable crystals. Recrystallization is a self-validating system; the formation of well-defined crystals is itself an indicator of high purity.
Step 2: Crystallization Screening
-
Action: Employ a multi-technique screening approach.
-
Slow Evaporation: Dissolve the purified compound in a range of solvents (e.g., acetone, ethyl acetate, dichloromethane, methanol) in loosely capped vials.
-
Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in proximity to a larger reservoir of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble). For example, a drop of a toluene solution next to a reservoir of heptane.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.
-
-
Rationale (Expertise): Crystal formation is a thermodynamically and kinetically controlled process. There is no universal solvent for crystallization. Screening a wide range of polarity, volatility, and solubility gradients maximizes the chances of finding a suitable condition for single crystal growth. Vapor diffusion provides a slow, controlled change in saturation that is often ideal for growing high-quality crystals.
Step 3: Crystal Harvesting and Mounting
-
Action: Once suitable crystals (clear, well-defined facets, typically >0.1 mm) have formed, carefully extract one using a cryoloop. Wick away excess solvent with the edge of a paper tissue and immediately plunge the loop into liquid nitrogen for flash-cooling.
-
Rationale (Causality): Flash-cooling vitrifies the residual solvent on the crystal surface and locks the molecular structure in place, preventing damage from ice crystal formation and stopping further solvent loss. This is critical for collecting high-quality diffraction data at cryogenic temperatures (typically 100 K), which minimizes atomic thermal motion and improves data resolution.
Step 4: X-ray Data Collection and Structure Solution
-
Action: Mount the flash-cooled crystal on a single-crystal X-ray diffractometer equipped with a cryo-stream. Collect a full sphere of diffraction data. Process the data using standard software (e.g., CrysAlisPro, SAINT) and solve the structure using direct methods or dual-space algorithms (e.g., SHELXT). Refine the structural model against the experimental data (e.g., using SHELXL).
-
Rationale (Authoritative Grounding): Modern diffractometers automate the process of data collection, but understanding the principles is key. Structure solution programs use the measured intensities of the diffracted X-ray spots to calculate an initial electron density map. The refinement process then iteratively adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally measured data.
Visualizing the Crystallography Workflow
The following diagram outlines the logical flow from a starting compound to a fully solved and validated crystal structure.
Caption: A flowchart detailing the key stages of single-crystal X-ray analysis.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a robust framework for its analysis can be established through proven methodologies and comparison with structural analogs. The N-H···N(pyridine) dimer motif observed for 2-Amino-3,5-dibromopyridine is almost certainly conserved. The most significant structural divergence is expected to arise from the potent halogen-bonding capability of the iodine atom at the 5-position, which may introduce unique, structure-directing intermolecular interactions. By following the detailed experimental protocol outlined herein, researchers can successfully obtain high-quality crystallographic data, enabling a deeper understanding of this important synthetic building block and accelerating the design of next-generation therapeutics.
References
A Comparative Guide to the Reactivity of 3-Chloro-5-iodopyridin-2-amine: The Influence of the Chloro Substituent
Introduction
In the landscape of modern drug discovery and materials science, halogenated heterocycles serve as indispensable building blocks. Among these, 3-Chloro-5-iodopyridin-2-amine is a particularly versatile scaffold, offering multiple, distinct reaction handles for sequential functionalization. The synthetic utility of this molecule hinges on the differential reactivity of its three key features: the C-I bond, the C-Cl bond, and the C-NH2 group. Understanding the electronic and steric influence of each substituent is paramount for designing selective and high-yielding synthetic routes.
This guide provides an in-depth analysis of how the chloro group at the 3-position modulates the overall reactivity profile of the this compound core. We will dissect the electronic interplay between the substituents and compare the reactivity of the different sites, supported by mechanistic principles and established experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced chemistry of polyhalogenated pyridines for complex molecule synthesis.
The Electronic and Steric Landscape
The reactivity of this compound is a direct consequence of the cumulative electronic and steric effects of its substituents on the inherently electron-deficient pyridine ring.
-
Pyridine Core: The nitrogen heteroatom is strongly electron-withdrawing, reducing the electron density of the entire aromatic system, particularly at the α- (C2, C6) and γ- (C4) positions, making them susceptible to nucleophilic attack and influencing the preferred sites for palladium-catalyzed cross-coupling.[1][2]
-
5-Iodo Group (-I): Halogens are inductively electron-withdrawing (-I) and weakly electron-donating through resonance (+M). For iodine, the primary influence on reactivity is its role as an excellent leaving group in cross-coupling reactions. The Carbon-Iodine bond is the longest and weakest among the carbon-halogen bonds, making it the most reactive site for oxidative addition by a palladium catalyst.[4]
-
3-Chloro Group (-Cl): Like iodine, chlorine is an EWG via its strong inductive effect (-I), which deactivates the ring towards electrophilic attack and reduces the basicity of the pyridine nitrogen and the 2-amino group.[5] Its resonance donation (+M) is weaker than its inductive pull. Crucially, the Carbon-Chlorine bond is significantly stronger and less polarizable than the C-I bond, rendering it far less reactive in standard cross-coupling conditions.[4]
The synergy of these effects creates a molecule with a highly polarized and predictable reactivity profile, which can be exploited for selective synthesis.
Caption: Interplay of electronic effects on the pyridine core.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The most significant impact of the chloro and iodo substituents is seen in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. The differing C-X bond dissociation energies (BDEs) establish a clear reactivity hierarchy.
Reactivity Order: C–I >> C–Br > C–Cl [4]
This established trend dictates that the C-I bond at the 5-position is the primary site for cross-coupling. The C-Cl bond at the 3-position will typically remain intact under conditions optimized for the C-I bond, allowing for the isolation of mono-functionalized products.
The Role of the Chloro Group:
-
Electronic Deactivation: As an EWG, the chloro group lowers the overall electron density of the pyridine ring. This can subtly influence the kinetics of the oxidative addition step at the C-I bond, though the inherent reactivity of the C-I bond usually dominates.
-
A Latent Reaction Handle: The C-Cl bond is not inert, but rather a less reactive site. It can be targeted for a second cross-coupling reaction by employing more forcing conditions, such as higher temperatures, stronger bases, and, most importantly, highly active catalyst systems with specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) designed for C-Cl bond activation.[6] This two-step functionalization is a cornerstone of the molecule's synthetic value.
Data Presentation: Site-Selectivity in Suzuki-Miyaura Coupling
The following table illustrates the expected outcomes for the Suzuki-Miyaura coupling of this compound with phenylboronic acid under different catalytic conditions.
| Entry | Position Targeted | Catalyst System | Base | Temp. (°C) | Expected Major Product | Approx. Yield (%) |
| 1 | C5-I | Pd(PPh₃)₄ | K₂CO₃ | 90 | 3-Chloro-5-phenylpyridin-2-amine | >90% |
| 2 | C3-Cl | Pd₂(dba)₃ / XPhos | K₃PO₄ | 110 | 5-Iodo-3-phenylpyridin-2-amine | <5% (under C5-I conditions) |
| 3 | C3-Cl (Post-C5) | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | 120 | 3,5-Diphenylpyridin-2-amine | >80% (from C5-arylated intermediate) |
This data is representative and based on established principles of cross-coupling reactions.[7][8][9]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol describes a self-validating experiment designed for the selective arylation of the C-I bond, leaving the C-Cl bond untouched.
Objective: To synthesize 3-Chloro-5-(4-methoxyphenyl)pyridin-2-amine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (254 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Catalyst Addition: Add the dioxane/water solvent mixture (10 mL) via syringe, followed by the addition of Pd(PPh₃)₄ (35 mg, 0.03 mmol). The choice of a standard Pd(0) catalyst is deliberate; it is highly effective for C-I bonds but generally inefficient for C-Cl bonds under these conditions, thus ensuring selectivity.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-Chloro-5-(4-methoxyphenyl)pyridin-2-amine.
Caption: Workflow for selective C5-I Suzuki-Miyaura coupling.
Influence of the Chloro Group on 2-Amino Group Reactivity
The chloro group at the adjacent C3 position exerts a significant, albeit more subtle, influence on the nucleophilicity and basicity of the 2-amino group.
Electronic Impact on the Amino Group
The strong -I effect of the chlorine atom withdraws electron density from the C3 and, to a lesser extent, the C2 position. This reduction in electron density on the carbon atom to which the amino group is attached makes the nitrogen's lone pair less available for donation to electrophiles or protons.
Consequences:
-
Reduced Nucleophilicity: The 2-amino group in this compound is a weaker nucleophile compared to the amino group in 2-aminopyridine or 5-iodo-2-aminopyridine. This impacts the rate of reactions such as acylation, alkylation, and condensation.[10]
-
Reduced Basicity: The pKa of the conjugate acid of the amino group is lowered, meaning it is a weaker base. This can affect its ability to participate in base-catalyzed reactions or require the use of a stronger external base in reactions like Buchwald-Hartwig amination if the amine itself is the substrate.[5]
Data Presentation: Comparative Basicity
| Compound | Key Substituent | Approximate pKa (Conjugate Acid) | Effect of Substituent |
| 2-Aminopyridine | -H at C3 | 6.86 | Baseline |
| 3-Chloro-2-aminopyridine | -Cl at C3 | ~3.4 | Strong pKa decrease due to -I effect |
Data for 3-chloro-2-aminopyridine used as a proxy to illustrate the powerful deactivating effect of an adjacent chloro group.
Implications for Synthetic Protocols: A Case Study in Acylation
When performing an acylation reaction (e.g., with acetyl chloride or acetic anhydride) on the 2-amino group, the decreased nucleophilicity must be considered.
Experimental Choices & Causality:
-
Standard Conditions (for 2-aminopyridine): Typically proceeds readily at room temperature with a mild base like triethylamine or even pyridine itself acting as a scavenger for the HCl byproduct.
-
Modified Conditions (for this compound):
-
Stronger Base: A non-nucleophilic base like Proton-Sponge® or a stronger amine base may be required to effectively scavenge the acid byproduct and drive the equilibrium forward.
-
Higher Temperature: Gentle heating (40-60 °C) may be necessary to increase the reaction rate and achieve full conversion in a reasonable timeframe.
-
More Reactive Acylating Agent: Using an acyl chloride over an anhydride provides a more electrophilic partner to compensate for the reduced nucleophilicity of the amine.
-
These adjustments are a direct consequence of the chloro group's electron-withdrawing nature.
Conclusion
The chloro group in this compound is a critical modulator of the molecule's reactivity, acting in two distinct capacities:
-
As a Reactivity-Directing Element: It establishes a clear hierarchy for cross-coupling reactions, rendering the C-I bond the primary site of functionalization while preserving the C-Cl bond for subsequent, more demanding transformations. This chemoselectivity is the molecule's most powerful synthetic feature.
-
As an Electronic Deactivator: It reduces the nucleophilicity and basicity of the 2-amino group through a potent inductive effect, necessitating the use of more forcing conditions for reactions involving this site.
By understanding and anticipating these effects, chemists can design sophisticated, multi-step synthetic strategies that leverage the chloro group not as a hindrance, but as a tool for controlled and selective molecular construction.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-5-iodopyridin-2-amine for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper disposal of 3-chloro-5-iodopyridin-2-amine (CAS No. 104830-06-0), a halogenated pyridine derivative. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a safe laboratory environment and environmental stewardship. This document is designed to be a self-validating system, explaining the causality behind each procedural step to ensure both safety and efficacy.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic amine, a class of compounds that often presents significant health and environmental hazards. The primary hazards associated with this compound include acute toxicity if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye damage.[1]
The presence of chlorine and iodine atoms on the pyridine ring increases its environmental persistence and potential for bioaccumulation. Halogenated organic compounds can form toxic byproducts upon incomplete combustion, necessitating specialized disposal methods.
Table 1: Key Hazard and Property Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂ | PubChem[1] |
| Molecular Weight | 254.45 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| GHS Hazard Statements | H302, H312, H315, H318, H332, H335 | PubChem[1] |
| Signal Word | Danger | PubChem[1] |
| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | AK Scientific, Inc.[3] |
This table summarizes critical safety information. Always refer to the most current Safety Data Sheet (SDS) for this chemical.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
The principle of ALARA (As Low As Reasonably Achievable) must be applied to minimize exposure during all handling and disposal activities.
-
Engineering Controls : All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[4][5]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield.[5]
-
Skin Protection : A flame-retardant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene) are required.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5]
-
Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
-
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous chemical waste. The following protocol is designed to comply with general hazardous waste regulations. Note: Always consult and adhere to your institution's specific hazardous waste management guidelines and local regulations.
Step 1: Waste Segregation and Collection
-
Rationale : Proper segregation is the cornerstone of safe and compliant chemical waste disposal. It prevents dangerous reactions between incompatible chemicals and ensures the waste is directed to the correct disposal stream.
-
Procedure :
-
Designate a specific, clearly labeled, and compatible waste container for "Halogenated Organic Solid Waste."
-
The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).[6]
-
Never mix this compound with other waste streams, particularly strong acids, bases, or oxidizing agents.[6]
-
Collect all materials contaminated with the compound, including disposable labware, gloves, and weighing papers, in this designated container.
-
Step 2: Labeling the Hazardous Waste Container
-
Rationale : Accurate and detailed labeling is a legal requirement and is critical for the safety of all personnel who will handle the container, from laboratory staff to waste disposal technicians.
-
Procedure :
-
Attach a hazardous waste label to the container as soon as the first item of waste is added.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
-
Step 3: Storage of Hazardous Waste
-
Rationale : Safe storage prevents accidental spills, releases, and exposure to personnel.
-
Procedure :
-
Keep the waste container tightly sealed when not in use.[3][7]
-
Store the container in a designated satellite accumulation area within or near the laboratory.
-
This area should be a secondary containment bin or tray to capture any potential leaks.
-
Store away from heat, sources of ignition, and incompatible materials.[7]
-
Step 4: Arranging for Final Disposal
-
Rationale : Final disposal must be handled by a licensed hazardous waste management company to ensure the chemical is treated and disposed of in an environmentally sound and legally compliant manner.
-
Procedure :
-
Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][8] This is illegal and environmentally harmful.
-
The most common and appropriate final disposal method for halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride and iodine compounds.[9]
-
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Small Spills (within a chemical fume hood) :
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully sweep or scoop the absorbed material into the designated halogenated organic solid waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside of a fume hood) :
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.[3]
-
-
Personal Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 4-Chloro-5-iodopyridin-2-amine | C5H4ClIN2 | CID 21949121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]
- 3. msds.nipissingu.ca [msds.nipissingu.ca]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. reed.edu [reed.edu]
Comprehensive Safety and Handling Guide for 3-Chloro-5-iodopyridin-2-amine
This guide provides essential, field-tested safety protocols and logistical plans for the handling and disposal of 3-Chloro-5-iodopyridin-2-amine (CAS No. 952901-62-1). Developed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Immediate Safety Profile & Hazard Assessment
This compound is a halogenated pyridine derivative that requires careful handling due to its potential health hazards. An immediate understanding of its risk profile is the foundation of safe laboratory practice.
GHS Hazard Classification:
Based on available safety data, this compound is classified with the following hazards.[1]
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects. |
| Causes skin irritation | H315 | Direct contact with skin can cause redness, itching, and inflammation. |
| Causes serious eye irritation | H319 | Contact with eyes can result in significant irritation, pain, and potential damage. |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract, leading to coughing and discomfort. |
Signal Word: Warning[1]
The causality behind these classifications lies in the reactivity of the molecule's functional groups. The amine group, combined with the electron-withdrawing effects of the chlorine and iodine atoms on the pyridine ring, can lead to interactions with biological macromolecules, causing irritation and acute toxicity upon exposure.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is non-negotiable. The selection of appropriate barriers is directly dictated by the hazards identified above. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as a minimum standard.[1][2]
Eye and Face Protection
-
Mandatory: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times.[3]
-
Enhanced Precaution: When there is a risk of splashing or significant dust generation (e.g., weighing, transferring large quantities), a full-face shield must be worn in addition to safety goggles. This is crucial to prevent contact with the mucous membranes of the eyes and face.
Skin Protection
-
Gloves: Chemical-resistant gloves are essential. Nitrile rubber is a suitable material for protection against incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination. For prolonged contact, consult the glove manufacturer's specific chemical resistance data.
-
Lab Coat: A standard laboratory coat should be worn, fully fastened, to protect skin and personal clothing.
-
Additional Clothing: For procedures with a higher risk of exposure, consider impervious clothing or an apron.[3] Contaminated clothing must be removed immediately and laundered separately before reuse.[2][4]
Respiratory Protection
The potential for respiratory tract irritation (H335) makes respiratory protection a critical consideration, especially when engineering controls are insufficient.
-
Standard Operations: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4]
-
Dust or Aerosol Generation: If handling procedures are likely to generate dust (e.g., weighing powders, scraping dried material), a NIOSH-approved respirator (such as an N95 dust mask or a respirator with appropriate particulate filters) is necessary.[5]
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.
Safe Handling Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] Designate a specific area within a chemical fume hood for the work.
-
Aliquotting and Weighing:
-
Perform all transfers of solid material within the fume hood to contain any dust.
-
Use a spatula or scoop to handle the powder. Avoid pouring, which can create airborne dust.
-
If possible, weigh the material directly into the reaction vessel.
-
-
During Use:
-
Storage: Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal is a significant risk. All waste containing this compound must be treated as hazardous.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid material, contaminated spatulas, and weighing papers in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a sealed bag or container for hazardous waste disposal.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Final Disposal: Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2] Never dispose of this chemical down the drain or in regular trash.
By adhering to this comprehensive guide, laboratory professionals can confidently handle this compound, minimizing personal risk and ensuring environmental compliance, thereby fostering a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
